(2S)-1,4-Dioxane-2-methanamine hydrochloride
Description
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Properties
IUPAC Name |
[(2S)-1,4-dioxan-2-yl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c6-3-5-4-7-1-2-8-5;/h5H,1-4,6H2;1H/t5-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPQNAKGJOGYMDZ-JEDNCBNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CO1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H](CO1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1523541-96-9 | |
| Record name | 1,4-Dioxane-2-methanamine, hydrochloride (1:1), (2S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1523541-96-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physical Properties of (2S)-1,4-Dioxane-2-methanamine hydrochloride
Introduction
(2S)-1,4-Dioxane-2-methanamine hydrochloride is a chiral heterocyclic compound with potential applications in pharmaceutical research and development. As a primary amine hydrochloride salt, its physicochemical properties are critical determinants of its behavior in biological systems, influencing everything from solubility and absorption to formulation stability and target engagement. This guide provides a comprehensive overview of the essential physical properties of this molecule, detailing the experimental methodologies for their determination and elucidating their significance in the context of drug discovery and development. While specific experimental data for this compound is not widely published, this document serves as a procedural framework for its complete physical characterization.
Chemical Identity
A thorough understanding of a compound's physical properties begins with its fundamental chemical identity.
| Property | Value | Source |
| IUPAC Name | [(2S)-1,4-dioxan-2-yl]methanamine;hydrochloride | [1][2] |
| CAS Number | 1523541-96-9 | [1][3][4] |
| Molecular Formula | C5H12ClNO2 | [1][2] |
| Molecular Weight | 153.61 g/mol | [2][4] |
| Chemical Structure | ![]() | |
| Canonical SMILES | Cl.NC[C@H]1COCCO1 | [1][2] |
| InChI Key | LPQNAKGJOGYMDZ-JEDNCBNOSA-N | [1][2] |
Melting Point and Thermal Analysis
The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid state.[5] For a pure substance, this occurs over a narrow temperature range.[6] In pharmaceutical sciences, the melting point is a fundamental indicator of purity and is crucial for quality control.[5] Impurities typically depress the melting point and broaden the melting range.[6] For a hydrochloride salt, the melting point can also provide insights into the stability of the crystal lattice.
Significance in Drug Development
-
Purity Assessment: A sharp and consistent melting point is a primary indicator of a pure compound.
-
Identification: The melting point is a key physical constant that can be used to identify a substance.
-
Formulation Development: Knowledge of the melting point is essential for manufacturing processes such as milling, granulation, and tablet compression, as well as for identifying potential issues with thermal stability.
Experimental Protocol: Capillary Melting Point Determination
This protocol describes the determination of the melting point range using a digital melting point apparatus, a standard and reliable method.[7]
Step-by-Step Methodology:
-
Sample Preparation:
-
Capillary Tube Loading:
-
Tamp the open end of a capillary melting point tube into the powdered sample until a small amount of material enters the tube.
-
Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. To facilitate packing, the capillary tube can be dropped through a long glass tube onto the benchtop.[7]
-
Repeat until the packed sample height is 2-3 mm.[7]
-
-
Measurement:
-
Insert the loaded capillary tube into the heating block of the melting point apparatus.
-
For an unknown compound, a rapid initial heating (e.g., 10-20 °C/min) can be performed to determine an approximate melting range.
-
Allow the apparatus to cool, then insert a new sample.
-
Set the starting temperature to at least 20 °C below the approximate melting point.
-
Heat at a slow, controlled rate (1-2 °C/min) to ensure thermal equilibrium.
-
Record the temperature at which the first droplet of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.
-
-
Data Interpretation:
-
A narrow melting range (0.5-2 °C) is indicative of high purity.
-
A broad melting range suggests the presence of impurities or that the substance decomposes upon melting.
-
Caption: Workflow for Melting Point Determination.
Solubility
Solubility is the property of a substance to dissolve in a solvent to form a homogeneous solution.[4] For oral drug candidates, aqueous solubility is a critical factor influencing absorption and bioavailability.[4] Poorly soluble compounds often exhibit low and variable absorption.[4] As an amine hydrochloride salt, this compound is expected to be water-soluble. However, its solubility in various pH buffers and organic solvents is important for formulation and purification.
Significance in Drug Development
-
Bioavailability: A drug must be in solution to be absorbed across biological membranes.[4]
-
Formulation: Solubility data guides the selection of appropriate vehicles for liquid formulations and influences the dissolution rate of solid dosage forms.
-
Purification: Differential solubility in various organic solvents is the basis for crystallization, a primary method for purification.
Experimental Protocol: pH-Solubility Profile
This protocol describes the determination of the equilibrium solubility of the compound at different pH values, which is crucial for predicting its behavior in the gastrointestinal tract.
Step-by-Step Methodology:
-
Preparation of Buffers: Prepare a series of buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).
-
Sample Preparation:
-
Add an excess amount of this compound to a known volume of each buffer in separate vials. The excess solid ensures that equilibrium saturation is achieved.
-
-
Equilibration:
-
Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
-
Sample Analysis:
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant and filter it through a suitable filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.
-
Dilute the filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Data Analysis:
-
Plot the measured solubility (in mg/mL or µg/mL) against the pH of the buffer to generate a pH-solubility profile.
-
Caption: Workflow for pH-Solubility Profiling.
Optical Rotation
This compound is a chiral molecule, meaning it exists as a non-superimposable mirror image. Chiral compounds have the ability to rotate the plane of polarized light, a property known as optical activity.[8] The specific rotation is a standardized measure of this rotation and is a characteristic physical constant for a chiral substance.[8][9]
Significance in Drug Development
-
Chiral Identity and Purity: Specific rotation confirms the stereochemical identity of the compound and can be used to determine its enantiomeric purity.
-
Quality Control: It is a critical parameter for ensuring the correct enantiomer is present in the final drug substance, as different enantiomers can have vastly different pharmacological and toxicological profiles.
Experimental Protocol: Specific Rotation Measurement
This protocol outlines the measurement of specific rotation using a polarimeter.[9]
Step-by-Step Methodology:
-
Solution Preparation:
-
Accurately weigh a known mass of this compound.
-
Dissolve the compound in a suitable solvent (e.g., methanol or water) in a volumetric flask to a known concentration (c), typically expressed in g/mL.
-
-
Polarimeter Setup:
-
Turn on the polarimeter and allow the sodium lamp (D-line, 589 nm) to warm up.
-
Calibrate the instrument by filling the sample cell with the pure solvent and setting the reading to zero.
-
-
Measurement:
-
Rinse and fill the sample cell of a known path length (l), in decimeters (dm), with the prepared solution, ensuring no air bubbles are present.
-
Place the sample cell in the polarimeter and record the observed rotation (α) in degrees.
-
-
Calculation:
-
Calculate the specific rotation [α] using the formula: [α] = α / (l * c)
-
The specific rotation is typically reported with the temperature and wavelength, e.g., [α]D^20.
-
Acidity Constant (pKa)
The pKa is a measure of the acidity of a compound. For an amine hydrochloride, it represents the equilibrium between the protonated (ammonium) and the free amine forms. The pKa value is critical as it determines the ionization state of the molecule at a given pH.
Significance in Drug Development
-
Solubility and Absorption: The ionization state significantly affects a drug's solubility and its ability to permeate biological membranes. Generally, the non-ionized form is more lipid-soluble and can cross cell membranes more easily.
-
Target Binding: The charge of a molecule can influence its binding to the target receptor.
-
Formulation: pKa is crucial for selecting appropriate salt forms and for developing stable formulations.
Experimental Protocol: Potentiometric Titration
Potentiometric titration is a common and accurate method for determining the pKa of ionizable compounds.
Step-by-Step Methodology:
-
Solution Preparation:
-
Accurately weigh the this compound and dissolve it in a known volume of water or a water-cosolvent mixture.
-
-
Titration:
-
Calibrate a pH meter with standard buffers.
-
Slowly titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), recording the pH after each addition of titrant.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added to generate a titration curve.
-
The pKa is the pH at the half-equivalence point, where half of the protonated amine has been neutralized. This corresponds to the midpoint of the steepest part of the titration curve.
-
Spectroscopic Characterization
Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Provides information on the number and connectivity of hydrogen atoms in the molecule. For this compound, one would expect to see distinct signals for the protons on the dioxane ring, the methylene bridge, and the amine group. The chemical shifts and coupling patterns would confirm the structure. The protons on the carbon adjacent to the nitrogen would be deshielded.[10]
-
¹³C NMR: Shows the number of different carbon environments. For this compound, due to its chirality, all five carbon atoms are expected to be chemically non-equivalent and should give rise to five distinct signals.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present. For an amine hydrochloride, characteristic absorptions would include:
-
N-H stretching: Broad and strong bands in the region of 3000-2700 cm⁻¹ are characteristic of the ammonium (NH3+) group.[11]
-
N-H bending: Asymmetric and symmetric bending vibrations for the NH3+ group typically appear around 1625-1500 cm⁻¹.[11]
-
C-O stretching: Strong bands for the ether linkages in the dioxane ring are expected in the 1250-1050 cm⁻¹ region.
-
C-N stretching: This vibration for aliphatic amines is typically found in the 1250–1020 cm⁻¹ range.[12]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and information about the fragmentation pattern of the molecule. For this compound, using electrospray ionization (ESI) in positive mode, one would expect to see the molecular ion of the free base [M+H]⁺ at m/z 118.1. The fragmentation pattern would likely involve cleavage of the bond alpha to the nitrogen atom, a characteristic fragmentation for amines.[13][14][15][16]
Additional Physical Properties
Appearance
The compound is expected to be a white to off-white crystalline solid, which is typical for small molecule hydrochloride salts.
Loss on Drying (LOD)
This test determines the amount of volatile matter (e.g., water or residual solvents) in the sample. It is an important quality control parameter. The procedure is detailed in USP General Chapter <731>.[17][18][19][20] A low LOD value is indicative of a pure, dry substance.
Conclusion
The physical properties of this compound are fundamental to its characterization and potential development as a pharmaceutical agent. While specific experimental data is not yet widely available, the established methodologies outlined in this guide provide a robust framework for researchers to generate the necessary data. A thorough understanding and documentation of these properties, in accordance with regulatory guidelines such as those from the ICH[21][22][23][24], are essential for any future development of this compound.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. 1-[(2S)-1,4-DIOXAN-2-YL]METHANAMINE HYDROCHLORIDE | CAS 1523541-96-9 [matrix-fine-chemicals.com]
- 3. parchem.com [parchem.com]
- 4. This compound 97% | CAS: 1523541-96-9 | AChemBlock [achemblock.com]
- 5. mt.com [mt.com]
- 6. SSERC | Melting point determination [sserc.org.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. orgosolver.com [orgosolver.com]
- 9. Specific Rotation - Chemistry Steps [chemistrysteps.com]
- 10. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. The High-Resolution Mass Spectral Fragmentation Pathways of Primary Aromatic Amines [hnxb.org.cn]
- 14. Video: Mass Spectrometry: Amine Fragmentation [jove.com]
- 15. GCMS Section 6.15 [people.whitman.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. uspbpep.com [uspbpep.com]
- 18. pharmasciences.in [pharmasciences.in]
- 19. â©731⪠Loss on Drying [doi.usp.org]
- 20. scribd.com [scribd.com]
- 21. ema.europa.eu [ema.europa.eu]
- 22. database.ich.org [database.ich.org]
- 23. ema.europa.eu [ema.europa.eu]
- 24. Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products_FDCELL [fdcell.com]
An In-Depth Technical Guide to (2S)-1,4-Dioxane-2-methanamine hydrochloride: A Chiral Building Block for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S)-1,4-Dioxane-2-methanamine hydrochloride, with the CAS number 1523541-96-9, is a chiral heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development.[1][2] Its structure, featuring a stereochemically defined 1,4-dioxane ring and a primary amine functionality, makes it a valuable synthon for introducing specific spatial arrangements and functionalities into complex drug molecules.[3] The constrained nature of the dioxane ring can impart favorable conformational rigidity to a drug candidate, potentially enhancing its binding affinity and selectivity for biological targets.[3] This guide provides a comprehensive overview of the chemical properties, synthesis, analytical characterization, and potential applications of this important chiral intermediate.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and process development. Key properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 1523541-96-9 | [1][2] |
| Molecular Formula | C₅H₁₂ClNO₂ | [1][2] |
| Molecular Weight | 153.61 g/mol | [1][2] |
| IUPAC Name | [(2S)-1,4-dioxan-2-yl]methanamine;hydrochloride | [2] |
| SMILES | Cl.NC[C@H]1COCCO1 | [1] |
| Appearance | White to off-white solid | [4] |
| Purity | Typically ≥97% | [1] |
| Storage | Store at room temperature or under inert gas at 2-8°C | [1][4] |
Synthesis and Purification
The causality behind this proposed synthetic route lies in the sequential conversion of the primary alcohol to a good leaving group (tosylate), followed by displacement with an azide, and subsequent reduction to the primary amine. This sequence is a robust and widely used method for the synthesis of primary amines from alcohols. The final step involves the formation of the hydrochloride salt for improved stability and handling.
digraph "Synthetic_Workflow" {
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node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];
Start [label="(2S)-1,4-Dioxan-2-yl-methanol", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Step1 [label="Tosyl Protection\n(Tos-Cl, Pyridine)"];
Intermediate1 [label="(2S)-1,4-Dioxan-2-yl-methyl\ntosylate"];
Step2 [label="Azide Displacement\n(NaN3, DMF)"];
Intermediate2 [label="(2S)-2-(Azidomethyl)\n-1,4-dioxane"];
Step3 [label="Reduction\n(H2, Pd/C or LiAlH4)"];
Intermediate3 [label="(2S)-1,4-Dioxane-2-methanamine\n(Free Base)"];
Step4 [label="Salt Formation\n(HCl in Ether/Dioxane)"];
End [label="(2S)-1,4-Dioxane-2-methanamine\nhydrochloride", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Step1;
Step1 -> Intermediate1;
Intermediate1 -> Step2;
Step2 -> Intermediate2;
Intermediate2 -> Step3;
Step3 -> Intermediate3;
Intermediate3 -> Step4;
Step4 -> End;
}
Standard analytical workflow for characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While experimental spectra for this specific compound are not publicly available, the expected chemical shifts can be predicted based on the structure and data from analogous compounds.
-
¹H NMR: The proton NMR spectrum is expected to show a complex multiplet for the dioxane ring protons, typically in the range of 3.0-4.0 ppm. The aminomethyl protons (CH₂-NH₂) would likely appear as a multiplet deshielded by the adjacent nitrogen and chiral center. The NH₃⁺ protons of the hydrochloride salt would be a broad singlet, and its chemical shift would be dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum would show five distinct signals. The carbons of the dioxane ring are expected in the range of 60-75 ppm. The aminomethyl carbon would likely appear around 40-50 ppm.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode would be the method of choice. The expected molecular ion for the free base [M+H]⁺ would be at m/z 118.08.
Purity and Enantiomeric Excess (ee)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): These techniques would be used to assess the chemical purity of the compound.
-
Chiral HPLC: To confirm the enantiomeric purity, a chiral stationary phase would be required. This is a critical analysis to ensure the stereochemical integrity of the (S)-enantiomer.
Applications in Drug Discovery
This compound serves as a valuable chiral building block in the synthesis of more complex molecules, particularly in the development of active pharmaceutical ingredients (APIs).[6] The 1,4-dioxane moiety can act as a bioisostere for other cyclic systems and can influence physicochemical properties such as solubility and metabolic stability. The primary amine provides a versatile handle for a wide range of chemical transformations, including amidation, alkylation, and reductive amination, allowing for its incorporation into diverse molecular scaffolds.
While specific examples of marketed drugs synthesized directly from this intermediate are not prominently documented in publicly accessible literature, its structural motif is found in various biologically active compounds. For instance, the related morpholine ring system is a key component of the antidepressant drug viloxazine.[7][8][9][10][11] The strategic use of chiral building blocks like this compound is a key strategy in modern drug discovery to optimize the pharmacological and pharmacokinetic properties of new chemical entities.[3]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. Based on available safety data sheets, the compound is classified as harmful and an irritant.[2]
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
Precautionary Measures:
-
Work in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid breathing dust, fumes, or vapors.
-
Wash hands thoroughly after handling.
Conclusion
This compound is a specialized yet highly valuable chiral building block for drug discovery and medicinal chemistry. Its well-defined stereochemistry and versatile primary amine functionality offer chemists a powerful tool for the synthesis of complex and stereochemically pure molecules. While detailed public information on its specific applications and analytical data is limited, its structural features and the proposed synthetic route underscore its potential for the development of novel therapeutics. As the demand for enantiomerically pure drug candidates continues to grow, the importance of such chiral synthons in the pharmaceutical industry is undeniable.
References
- 1. This compound 97% | CAS: 1523541-96-9 | AChemBlock [achemblock.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. nbinno.com [nbinno.com]
- 4. This compound | 1523541-96-9 [chemicalbook.com]
- 5. CN101985441B - Synthesis process of (2R)-(1,4-dioxane-2-yl)-N-methyl-methanamine hydrochloride - Google Patents [patents.google.com]
- 6. (R)-(1,4-Dioxan-2-yl)methanamine hydrochloride [myskinrecipes.com]
- 7. Synthesis and preliminary pharmacological evaluation of thiophene analogues of viloxazine as potential antidepressant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US10160733B2 - Methods for producing viloxazine salts and novel polymorphs thereof - Google Patents [patents.google.com]
- 9. newdrugapprovals.org [newdrugapprovals.org]
- 10. CA2795408A1 - Methods for producing viloxazine salts and novel polymorphs thereof - Google Patents [patents.google.com]
- 11. medkoo.com [medkoo.com]
(2S)-1,4-Dioxane-2-methanamine hydrochloride molecular structure
An In-Depth Technical Guide to the Molecular Structure of (2S)-1,4-Dioxane-2-methanamine Hydrochloride
Abstract
This compound is a chiral heterocyclic compound of significant interest in medicinal chemistry and synthetic research. As a bifunctional molecule, it incorporates a rigid 1,4-dioxane scaffold, a defined stereocenter at the C2 position, and a reactive primary aminomethyl group. Presented as a stable hydrochloride salt, this compound serves as a valuable building block for the synthesis of complex molecular architectures and novel pharmaceutical agents. This technical guide provides a comprehensive examination of its molecular structure, stereochemistry, physicochemical properties, and spectroscopic characterization. Furthermore, it delves into established synthetic pathways, analytical protocols, and key applications, offering researchers and drug development professionals a thorough understanding of this versatile chemical entity.
Introduction and Nomenclature
This compound is a synthetic organic compound valued for its specific three-dimensional arrangement.[1] Its structure is foundational for creating enantiomerically pure molecules, a critical requirement in modern drug development where stereoisomers of a drug can have vastly different pharmacological and toxicological profiles.
-
IUPAC Name : [(2S)-1,4-dioxan-2-yl]methanamine;hydrochloride[2]
-
Synonyms : (S)-1,4-Dioxane-2-methanamine Hydrochloride, 1-[(2S)-1,4-Dioxan-2-yl]methanamine hydrochloride[1][6]
The molecule's utility stems from the combination of the hydrophilic, conformationally restricted dioxane ring and the synthetically versatile primary amine, making it a desirable fragment for library synthesis and lead optimization campaigns.
Molecular Structure and Stereochemistry
The defining characteristics of this compound arise from the interplay of its core scaffold, chiral center, and functional group.
The 1,4-Dioxane Ring Conformation
The 1,4-dioxane ring is a six-membered heterocycle containing two ether oxygen atoms at positions 1 and 4. To minimize steric and torsional strain, the ring predominantly adopts a chair conformation , analogous to cyclohexane. In this conformation, the substituents on the ring carbons can occupy either axial or equatorial positions. The aminomethyl group at the C2 position preferentially occupies the equatorial position to minimize 1,3-diaxial interactions, leading to a more stable energetic state.
The (2S) Stereocenter
The prefix "(2S)" denotes the absolute configuration at the C2 carbon, the molecule's sole stereocenter. This configuration is assigned using the Cahn-Ingold-Prelog (CIP) priority rules. The substituents on the C2 carbon are prioritized as follows:
-
-O- (in-ring ether oxygen at position 1) : Highest priority.
-
-CH₂- (in-ring carbon at position 3) : Second priority.
-
-CH₂NH₃⁺ (aminomethyl sidechain) : Third priority.
-
-H (hydrogen atom) : Lowest priority.
When viewing the molecule with the lowest priority group (hydrogen) pointing away, the path from the highest to the lowest priority (1 → 2 → 3) proceeds in a counter-clockwise direction, defining the "S" configuration. The precise control of this stereocenter is paramount for its application in asymmetric synthesis.
The Protonated Aminomethyl Group
The molecule is supplied as a hydrochloride salt, meaning the primary amine of the methanamine sidechain is protonated to form an ammonium cation (-CH₂NH₃⁺). The positive charge is balanced by a chloride anion (Cl⁻). This salt form confers several advantages:
-
Enhanced Stability : It is generally more crystalline and less susceptible to degradation than the corresponding free base.
-
Increased Water Solubility : The ionic nature significantly improves solubility in aqueous and polar protic solvents.
-
Simplified Handling : The free base is a volatile liquid, whereas the salt is a stable solid at room temperature.[3]
The C2-C(sidechain) bond is a rotatable single bond, allowing the ammonium group some conformational flexibility relative to the dioxane ring.[8]
Figure 1: Molecular structure of this compound, highlighting the (S)-stereocenter at the C2 position.
Physicochemical Properties
A summary of key physicochemical properties is essential for experimental design, including reaction setup, purification, and formulation.
| Property | Value | Source |
| Molecular Weight | 153.61 g/mol | [2][3][8] |
| Exact Mass | 153.0556563 Da | [8] |
| Appearance | Solid (typical) | [3] |
| Purity | ≥97% (typical) | [2][3][7] |
| Hydrogen Bond Donors | 2 | [8] |
| Hydrogen Bond Acceptors | 3 | [8] |
| Topological Polar Surface Area | 44.5 Ų | [8] |
| Rotatable Bond Count | 1 | [8] |
Spectroscopic and Analytical Characterization
Unambiguous identification and purity assessment rely on a combination of spectroscopic techniques. The causality for selecting specific methods lies in their ability to probe different aspects of the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical information.
-
¹H NMR : Due to the chiral center, the protons on the dioxane ring carbons (C3, C5, C6) are diastereotopic, meaning they are chemically non-equivalent and will appear as distinct signals, often as complex multiplets due to mutual coupling. The protons of the -CH₂-NH₃⁺ group will also be observable.
-
¹³C NMR : The molecule is expected to show five distinct carbon signals, corresponding to the five unique carbon environments (C2, C3, C5, C6, and the sidechain -CH₂).
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| ¹H | ~3.0 - 3.2 | Multiplet | -CH₂-NH₃⁺ |
| ¹H | ~3.5 - 4.0 | Complex Multiplets | Dioxane ring protons (8H) |
| ¹³C | ~40 - 45 | CH₂ | -CH₂-NH₃⁺ |
| ¹³C | ~65 - 75 | CH₂, CH | Dioxane ring carbons |
Note: Predicted shifts are estimates and can vary based on solvent and concentration.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of key functional groups by detecting their vibrational frequencies.
-
N-H Stretching : Strong, broad absorptions in the range of 3000-3300 cm⁻¹ are characteristic of the ammonium (NH₃⁺) group.
-
C-H Stretching : Absorptions between 2850-3000 cm⁻¹ correspond to the C-H bonds of the CH₂ groups.
-
C-O-C Stretching : A strong, characteristic absorption band around 1100 cm⁻¹ is indicative of the ether linkages in the dioxane ring.[9]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight and elemental composition. Using a technique like Electrospray Ionization (ESI), the cation [M-Cl]⁺ would be observed, corresponding to the protonated free base with a mass of 118.08 Da (C₅H₁₂NO₂⁺).
Protocol: Acquiring a ¹H NMR Spectrum
This protocol describes a self-validating system for obtaining a high-quality ¹H NMR spectrum. The choice of a deuterated polar solvent is critical due to the ionic nature of the hydrochloride salt.
Objective: To obtain a high-resolution ¹H NMR spectrum of this compound for structural verification.
Materials:
-
This compound (5-10 mg)
-
Deuterium oxide (D₂O) or DMSO-d₆ (0.6 mL)
-
NMR tube (5 mm)
-
Pipettes and vial
Methodology:
-
Sample Preparation: a. Accurately weigh 5-10 mg of the compound into a clean, dry vial. Causality: This amount provides sufficient concentration for a good signal-to-noise ratio without causing line broadening. b. Add ~0.6 mL of D₂O to the vial. Causality: D₂O is chosen as the solvent to solubilize the salt and to avoid a large interfering solvent proton peak. c. Vortex the vial until the solid is completely dissolved. d. Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup & Shimming: a. Insert the tube into the NMR spectrometer. b. Lock the spectrometer on the deuterium signal from the D₂O solvent. Trustworthiness: A stable lock ensures field stability during acquisition. c. Shim the magnetic field to optimize its homogeneity. A well-shimmed sample will exhibit sharp, symmetrical peaks. Trustworthiness: This step is critical for resolving complex multiplets and obtaining accurate coupling constants.
-
Spectrum Acquisition: a. Acquire a standard one-dimensional proton spectrum using a 90° pulse angle. b. Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm). c. Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
Data Processing: a. Apply Fourier transformation to the acquired Free Induction Decay (FID). b. Phase the resulting spectrum to ensure all peaks are in positive absorption mode. c. Calibrate the chemical shift axis by referencing the residual HDO peak to 4.79 ppm. d. Integrate the peaks to determine the relative ratios of protons. e. Analyze the chemical shifts, coupling patterns, and integrals to confirm the structure.
Figure 2: Standard workflow for ¹H NMR spectrum acquisition and analysis.
Synthesis and Stereochemical Control
The synthesis of enantiomerically pure this compound requires a stereoselective approach. A plausible route, adapted from related syntheses, involves the conversion of a chiral precursor. One such method involves the transformation of (2S)-1,4-dioxane-2-methyl-4-methyl p-toluenesulfonate.[10]
The key steps are:
-
Nucleophilic Substitution : The tosylate, an excellent leaving group, is displaced by an amine source. In a high-pressure autoclave, the tosylate is reacted with methylamine in an alcohol solvent.[10]
-
Acidification : After the reaction, the solvent is removed, and the residue is dissolved in a suitable solvent like isopropanol. Hydrochloric acid is then added to precipitate the desired hydrochloride salt.[10]
-
Isolation : The resulting solid is isolated by filtration, yielding the final product with high enantiomeric excess (ee >99%).[10]
The choice to use a chiral starting material and reaction conditions that do not racemize the stereocenter is fundamental to this process. This avoids costly chiral separation steps later on.[10]
Figure 3: Synthetic workflow for the preparation of the target compound from a tosylate precursor.
Applications in Research and Drug Development
The structural motifs present in this compound make it a highly attractive building block for drug discovery:
-
Chiral Amine : Primary amines are fundamental handles for a vast array of chemical transformations, including amide bond formation, reductive amination, and the synthesis of sulfonamides and ureas. The defined stereochemistry allows for the creation of specific interactions with chiral biological targets like enzymes and receptors.
-
1,4-Dioxane Scaffold : The dioxane ring acts as a polar, metabolically stable, and conformationally constrained scaffold. It is often used as a bioisostere for other ring systems to improve physicochemical properties such as solubility and metabolic stability.
-
Scaffold Decoration : It can be readily incorporated into larger molecules to explore new chemical space. Its rigid nature helps to pre-organize appended pharmacophoric elements in a defined spatial orientation, which can enhance binding affinity to a target protein.
Handling, Storage, and Safety
As with any chemical reagent, proper handling procedures are essential to ensure laboratory safety.
-
Hazards : The compound is classified as harmful if swallowed and causes skin and serious eye irritation.[2][8] It may also cause respiratory irritation.[2][8]
-
Personal Protective Equipment (PPE) : Always wear protective gloves, safety glasses with side shields, and a lab coat when handling this material.[3][11] Work should be conducted in a well-ventilated area or a chemical fume hood.[2]
-
Storage : Store in a tightly sealed container in a cool, dry place at room temperature.[3] The material is a stable salt, but like many amine salts, it can be hygroscopic.
-
First Aid : In case of eye contact, rinse cautiously with water for several minutes.[2][6] If on skin, wash with plenty of soap and water.[6] If swallowed, rinse the mouth and call a poison center or doctor immediately.[2]
Conclusion
This compound is more than a simple chemical; it is a precisely engineered tool for the construction of complex, stereochemically defined molecules. Its molecular structure, characterized by a stable dioxane chair conformation, an equatorial aminomethyl substituent, and a defined (S)-stereocenter, provides a robust platform for synthetic innovation. A thorough understanding of its properties, spectroscopic signatures, and safe handling is crucial for leveraging its full potential in the fields of pharmaceutical sciences and chemical research.
References
- 1. 1-[(2S)-1,4-DIOXAN-2-YL]METHANAMINE HYDROCHLORIDE | CAS 1523541-96-9 [matrix-fine-chemicals.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. This compound 97% | CAS: 1523541-96-9 | AChemBlock [achemblock.com]
- 4. parchem.com [parchem.com]
- 5. This compound | 1523541-96-9 [chemicalbook.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. This compound 97% | CAS: 1523541-96-9 | AChemBlock [try.achemblock.com]
- 8. 1-(1,4-Dioxan-2-yl)methanamine hydrochloride | C5H12ClNO2 | CID 45595364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. CN101985441B - Synthesis process of (2R)-(1,4-dioxane-2-yl)-N-methyl-methanamine hydrochloride - Google Patents [patents.google.com]
- 11. (2R)-1,4-Dioxane-2-methanamine hydrochloride 97% | CAS: 1523541-84-5 | AChemBlock [achemblock.com]
An In-depth Technical Guide to the Chiral Pool Synthesis of (2S)-1,4-Dioxane-2-methanamine Hydrochloride
Abstract
This technical guide provides a comprehensive overview of a robust synthetic route to (2S)-1,4-Dioxane-2-methanamine hydrochloride, a valuable chiral building block in contemporary drug discovery. Leveraging the principles of chiral pool synthesis, this guide details a stereocontrolled pathway commencing from readily available (S)-glycidol. Each synthetic step is meticulously described, elucidating the underlying mechanistic principles, experimental protocols, and critical process parameters. This document is intended for researchers, chemists, and professionals in the field of pharmaceutical development, offering both theoretical insights and practical guidance for the synthesis of this important chiral amine.
Introduction: The Significance of Chiral 1,4-Dioxane Scaffolds
Chiral 1,4-dioxane moieties are privileged structures in medicinal chemistry, appearing in a variety of biologically active molecules. The defined three-dimensional arrangement of substituents on the dioxane ring can lead to precise interactions with biological targets, making stereochemistry a critical aspect of drug design. (2S)-1,4-Dioxane-2-methanamine, in particular, serves as a key intermediate for the synthesis of complex pharmaceutical agents, where the primary amine handle allows for a wide range of subsequent chemical modifications.
The chiral pool synthesis approach is a powerful strategy for obtaining enantiomerically pure compounds. By starting with a readily available and inexpensive chiral molecule from nature, such as an amino acid, sugar, or, in this case, a derivative of glycerol, the inherent chirality is transferred through a series of chemical transformations to the final product. This strategy obviates the need for chiral resolutions or asymmetric catalysis in later stages, often leading to more efficient and cost-effective synthetic routes. This guide focuses on a practical and scalable synthesis of this compound starting from (S)-glycidol, a versatile C3 chiral synthon.
Retrosynthetic Analysis and Strategic Considerations
A logical retrosynthetic disconnection of the target molecule, this compound (1), points to the key intermediate (2S)-1,4-dioxane-2-methanol (4). The primary amine can be installed from the corresponding alcohol via a two-step sequence involving activation of the alcohol, for example as a tosylate (3), followed by nucleophilic substitution with an amine surrogate. The chiral dioxane ring of intermediate 4 can be constructed through an intramolecular Williamson ether synthesis from a diol precursor (6), which in turn can be accessed by the ring-opening of a protected (S)-glycidol derivative (7) with ethylene glycol. (S)-glycidol (8) is an ideal starting material from the chiral pool.
A Technical Guide to the Discovery and Synthesis of Novel Chiral Amines for Pharmaceutical and Agrochemical Applications
Foreword: The Stereochemical Imperative in Modern Chemistry
Chiral amines are fundamental building blocks in the synthesis of a vast array of biologically active molecules, with an estimated 40-45% of small-molecule pharmaceuticals containing at least one chiral amine moiety.[1][2] The specific three-dimensional arrangement of atoms, or stereochemistry, of these amines is often critical to their therapeutic efficacy and safety, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. Consequently, the development of efficient, selective, and sustainable methods for the synthesis of enantiomerically pure amines is a paramount objective in drug discovery and development. This guide provides an in-depth exploration of the state-of-the-art methodologies for the discovery and synthesis of novel chiral amines, offering field-proven insights for researchers, scientists, and drug development professionals.
Strategic Approaches to Asymmetric Amine Synthesis: A Comparative Overview
The contemporary landscape of chiral amine synthesis is dominated by three powerful and often complementary strategies: transition-metal catalysis, biocatalysis, and organocatalysis. The choice of method is dictated by a multitude of factors including substrate scope, desired enantioselectivity, scalability, and economic and environmental considerations.
Transition-Metal Catalysis: The Power of Asymmetric Hydrogenation
Transition-metal catalyzed asymmetric hydrogenation of prochiral imines and enamines stands as one of the most direct and efficient routes to valuable α-chiral amines.[1][2] This methodology has been successfully implemented on an industrial scale, exemplified by the multi-ton production of the herbicide (S)-metolachlor.[2]
The success of this approach hinges on the design and synthesis of modular chiral ligands that, when complexed with a transition metal such as rhodium, iridium, or ruthenium, create a chiral environment that directs the hydrogenation to one face of the substrate, leading to the preferential formation of one enantiomer.[1][2]
Causality in Catalyst Selection: The choice of metal and ligand is critical and is determined by the specific substrate. For instance, chiral rhodium complexes with diphosphine ligands have proven highly effective for the hydrogenation of N-acetyl enamines.[3] In contrast, for the asymmetric hydrogenation of N-alkyl/aryl imines, chiral iridium catalysts containing phosphine oxazoline ligands often exhibit superior performance.[3]
Workflow for Transition-Metal Catalyzed Asymmetric Hydrogenation
Caption: Workflow for Asymmetric Hydrogenation.
Biocatalysis: The Precision of Enzymes
Biocatalysis has emerged as a powerful and sustainable alternative for the synthesis of chiral amines, offering high enantioselectivity under mild reaction conditions.[4][5] Amine transaminases (ATAs) are a prominent class of enzymes that catalyze the transfer of an amino group from a donor molecule to a prochiral ketone or aldehyde, producing a chiral amine.[5][6]
The development of both (S)- and (R)-selective ω-transaminases has expanded the synthetic utility of this method, allowing for the formation of both enantiomers of a target chiral amine with high optical purity.[5] A landmark example of the industrial application of biocatalysis is the synthesis of sitagliptin, the active ingredient in the anti-diabetic drug Januvia®. An engineered transaminase replaced a rhodium-catalyzed asymmetric hydrogenation process, resulting in a more efficient, economical, and environmentally benign manufacturing process.[7]
Self-Validating System: The high specificity of enzymes often leads to the production of a single enantiomer, minimizing the need for extensive chiral purification. The reaction progress and enantiomeric excess can be monitored using standard analytical techniques, providing a self-validating system.
Catalytic Cycle of a Transaminase
Caption: Transaminase Catalytic Cycle.
Organocatalysis: The Metal-Free Alternative
Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations. Chiral primary and secondary amines have emerged as highly versatile and powerful catalysts in a wide range of enantioselective reactions.[8] These catalysts operate through the formation of transient chiral intermediates, such as enamines or iminium ions, which then react with a nucleophile in a stereocontrolled manner.[9]
Causality in Catalyst Design: The structure of the organocatalyst is paramount to its success. For example, diarylprolinol silyl ethers are highly effective catalysts for reactions proceeding via iminium-ion activation of α,β-unsaturated aldehydes.[10] The steric hindrance provided by the bulky groups on the catalyst directs the incoming nucleophile to one face of the iminium ion, resulting in high enantioselectivity.[10]
Enantiomeric Purity Analysis: Ensuring Stereochemical Integrity
The synthesis of a chiral amine is only half the battle; robust analytical methods are required to determine the enantiomeric purity of the product. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the two most common techniques employed for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a widely adopted technique for the reliable separation and analysis of chiral compounds.[11][12] The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte, leading to different retention times. Polysaccharide-based CSPs are particularly effective for resolving a wide range of racemates, including primary amines.[11]
Method Development Considerations: The choice of mobile phase is critical for achieving good separation. For basic analytes like amines, the addition of a basic additive, such as diethylamine (DEA), to the mobile phase is often necessary to achieve good peak shape.[11]
Nuclear Magnetic Resonance (NMR) with Chiral Derivatizing Agents
While NMR spectroscopy cannot distinguish between enantiomers directly, it can differentiate between diastereomers.[13] This principle is exploited through the use of chiral derivatizing agents (CDAs). A CDA is an enantiomerically pure compound that reacts with the chiral amine to form a mixture of diastereomers. The ratio of these diastereomers, which can be determined by integrating the signals in the NMR spectrum, corresponds to the enantiomeric ratio of the original amine.[13][14] Mosher's acid is a classic example of a CDA used for this purpose.[13]
Comparative Analysis of Synthetic Methodologies
| Technique | Catalyst | Substrate | Product | Yield (%) | Enantiomeric Excess (ee %) | Key Reaction Conditions |
| Enzymatic Catalysis | ω-Transaminase (from Vibrio fluvialis) | Acetophenone | (R)-1-Phenylethylamine | 92.1 | >99 | Whole cells, 300 mM L-alanine, 30 mM substrate, pH 7.0, 24 h.[15] |
| Transition-Metal Catalysis | [Rh(cod)2]BF4 / (S,S)-f-Binaphane | N-Boc-acetophenone imine | N-Boc-(R)-1-phenylethylamine | 95 | 98 | 1 mol% catalyst, 50 atm H2, 2-propanol, 25 °C, 12 h.[15] |
| Organocatalysis | Chiral Phosphoric Acid | N-Benzhydryl imine | Chiral Amine | 98 | 96 | 1 mol% catalyst, Hantzsch ester, toluene, 40 °C, 24 h. |
Detailed Experimental Protocols
Protocol: Biocatalytic Asymmetric Synthesis of (R)-1-Phenylethylamine using a Transaminase
Materials:
-
Acetophenone
-
(R)-ω-Transaminase
-
Isopropylamine (amine donor)
-
Pyridoxal-5'-phosphate (PLP) cofactor
-
Potassium phosphate buffer (pH 7.5)
-
Ethyl acetate
-
Sodium sulfate (anhydrous)
Procedure:
-
In a temperature-controlled reaction vessel, prepare a solution of potassium phosphate buffer (100 mM, pH 7.5).
-
Add the (R)-ω-transaminase and PLP (final concentration 1 mM).
-
Add acetophenone (final concentration 50 mM) and isopropylamine (final concentration 500 mM).
-
Stir the reaction mixture at 30°C for 24 hours.
-
Monitor the reaction progress by taking aliquots and analyzing by GC or HPLC.
-
Upon completion, extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (R)-1-phenylethylamine.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Protocol: Enantiomeric Excess Determination by Chiral HPLC
Instrumentation:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., polysaccharide-based)
Mobile Phase:
-
Hexane/Isopropanol (90:10 v/v) with 0.1% Diethylamine (DEA)
Procedure:
-
Prepare a standard solution of the racemic amine and a solution of the synthesized amine in the mobile phase.
-
Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1 mL/min).
-
Inject the racemic standard to determine the retention times of both enantiomers.
-
Inject the synthesized amine solution.
-
Integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess (ee) using the formula: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.
Conclusion and Future Perspectives
The synthesis of chiral amines has been revolutionized by the advent of transition-metal catalysis, biocatalysis, and organocatalysis. Each of these methodologies offers unique advantages and continues to be an active area of research. Future developments will likely focus on the discovery of more efficient and selective catalysts, the expansion of substrate scope, and the development of more sustainable and environmentally friendly synthetic processes. The integration of these powerful synthetic strategies with high-throughput screening and advanced analytical techniques will undoubtedly accelerate the discovery and development of the next generation of chiral amine-containing pharmaceuticals and agrochemicals.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Continuous flow-mode synthesis of (chiral) amines with transaminase: a strategic biocatalytic approach to essential building blocks - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 5. chemistry.illinois.edu [chemistry.illinois.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Asymmetric catalysis with chiral primary amine-based organocatalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Advances in the Asymmetric Total Synthesis of Natural Products Using Chiral Secondary Amine Catalyzed Reactions of α,β-Unsaturated Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 14. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
The Architect's Hand: A Technical Guide to Chiral Building Blocks in Modern Drug Discovery
Foreword: Beyond Flat Structures – Embracing the Third Dimension in Therapeutics
In the intricate dance of molecular recognition that underpins all of pharmacology, shape is paramount. For decades, drug discovery was largely a two-dimensional affair, focusing on the planar representation of chemical structures. However, the biological reality is a chiral world. Proteins, nucleic acids, and sugars—the very building blocks of life—are enantiomerically pure, creating a stereospecific environment where drug molecules must navigate and interact with exquisite precision.[1][2] This guide is crafted for the discerning researcher and drug development professional, moving beyond a rudimentary acknowledgment of chirality to a deep, practical understanding of how to harness the power of chiral building blocks to create safer, more effective medicines. We will not merely list facts; we will delve into the causality behind experimental choices, providing a framework for rational, stereochemically-aware drug design.
The Chirality Mandate: Why Stereochemistry is Non-Negotiable
Chirality, from the Greek for 'hand', describes molecules that are non-superimposable mirror images of each other, known as enantiomers.[3] While enantiomers possess identical physical properties in an achiral environment (e.g., melting point, boiling point), their behavior within the chiral landscape of the human body can be dramatically different.[4] This divergence is the crux of the "chirality mandate" in modern drug development.
The Eudismic Ratio: Quantifying Stereoselectivity
The differential pharmacological activity between enantiomers is often quantified by the eudismic ratio , which is the ratio of the potencies of the more active enantiomer (the eutomer) to the less active one (the distomer).[5] A high eudismic ratio signifies a high degree of stereoselectivity at the biological target.
Table 1: Eudismic Ratios of Select Chiral Drugs
| Drug | Therapeutic Class | Eutomer | Distomer Activity | Approximate Eudismic Ratio |
| Propranolol | β-blocker | (S)-(-)-propranolol | ~100-fold less active at β-receptors | ~100 |
| Ibuprofen | NSAID | (S)-(+)-ibuprofen | Less potent COX-1 inhibitor | >100 |
| Ketamine | Anesthetic | (S)-(+)-ketamine (esketamine) | 3-4 fold less potent | 3-4 |
| Valsartan | Angiotensin II Receptor Blocker | (S)-valsartan | Significantly lower activity | High |
This table illustrates the significant differences in potency that can exist between enantiomers, underscoring the importance of developing single-enantiomer drugs.
The Specter of the Distomer: From Inactive Ballast to Toxic Agent
The distomer is not always benign. Its presence in a racemic (1:1) mixture can lead to several undesirable outcomes:
-
Increased Drug Load: The patient receives a 50% dose of an inactive or less active substance, increasing the metabolic burden without therapeutic benefit.[6]
-
Competitive Inhibition: The distomer may bind to the target receptor, antagonizing the action of the eutomer.
-
Off-Target Effects & Toxicity: The distomer might interact with different receptors or enzymes, leading to unforeseen side effects or toxicity.[4][]
A Tragic Lesson: The Thalidomide Catastrophe
No discussion of chirality in drug discovery is complete without acknowledging the thalidomide tragedy of the late 1950s and early 1960s.[8] Marketed as a racemic mixture to treat morning sickness in pregnant women, it was later discovered that while the (R)-enantiomer possessed the desired sedative effects, the (S)-enantiomer was a potent teratogen, causing severe birth defects.[9][10] This disaster was a watershed moment, leading to stricter drug testing regulations and a profound appreciation for the distinct biological profiles of enantiomers.[8][9] The U.S. Food and Drug Administration (FDA) issued its first policy statement on stereoisomeric drugs in 1992, recommending the evaluation of individual enantiomers and providing a regulatory framework that has shaped the industry ever since.[1][6][11][12][]
The Chiral Toolbox: Strategies for Synthesizing Enantiopure Building Blocks
The demand for enantiomerically pure compounds has driven significant innovation in synthetic organic chemistry. The choice of strategy depends on factors such as the complexity of the target molecule, the availability of starting materials, and scalability.
The Chiral Pool: Nature's Head Start
Chiral pool synthesis utilizes readily available, inexpensive, and enantiopure natural products like amino acids, sugars, and terpenes as starting materials.[1][] This approach is highly efficient as the chirality is already present, avoiding the need for asymmetric induction.
-
Causality: This is the preferred method when the target molecule's stereochemistry and carbon skeleton bear a close resemblance to a natural product. It leverages nature's synthetic efficiency to reduce step count and cost. A classic example is the use of the terpene verbenone as a precursor in the synthesis of the anticancer drug paclitaxel (Taxol).[1]
Asymmetric Synthesis: Creating Chirality from Achiral Precursors
When a suitable chiral pool starting material is unavailable, chemists must induce chirality. Asymmetric synthesis is a powerful approach that uses a chiral influence to favor the formation of one enantiomer over the other.[14][15]
-
Chiral Catalysts: A small amount of a chiral catalyst (e.g., metal complexes with chiral ligands, or organocatalysts) can generate large quantities of an enantiomerically enriched product. The 2001 Nobel Prize in Chemistry was awarded for work in this area, highlighting its impact.[6] Key examples include Noyori's asymmetric hydrogenation and Jacobsen's asymmetric epoxidation.[16][17]
-
Chiral Auxiliaries: A chiral auxiliary is temporarily attached to an achiral substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is cleaved and can often be recovered. This method is highly reliable but less atom-economical than catalysis.
Biocatalysis: The Green Chemistry Approach
Biocatalysis leverages the high stereoselectivity of enzymes (or whole microbial cells) to perform chemical transformations.[18][19] Enzymes operate under mild conditions (aqueous media, ambient temperature, and pressure), making this a highly sustainable and "green" approach.[10][18][20]
-
Causality: Enzymes, being chiral macromolecules, create a highly specific three-dimensional active site that can exquisitely differentiate between enantiomeric substrates or transition states.[18] This leads to exceptionally high enantiomeric excess (ee). Hydrolases (like lipases and proteases) and oxidoreductases are commonly used classes of enzymes in the synthesis of chiral pharmaceutical intermediates.[4][19]
Chiral Resolution: Separating a Racemic Mixture
Resolution is the process of separating a racemic mixture into its constituent enantiomers. While often seen as a less elegant approach than asymmetric synthesis, it remains a practical and widely used industrial method.
-
Diastereomeric Salt Formation: The racemic mixture is reacted with a pure chiral resolving agent to form a pair of diastereomeric salts. Since diastereomers have different physical properties, they can be separated by conventional techniques like crystallization.
-
Enzymatic Kinetic Resolution: An enzyme selectively metabolizes one enantiomer in a racemic mixture, leaving the other enantiomer untouched and thus enriched.
-
Chiral Chromatography: This is a powerful analytical and preparative technique that will be discussed in detail in the next section.
The Analytical Imperative: Quantifying Chiral Purity
Synthesizing a chiral building block is only half the battle. Rigorous analytical methods are required to determine its stereochemical integrity, specifically its enantiomeric excess (ee) . The ee is a measure of the purity of a chiral sample, calculated as:
ee (%) = (|[R] - [S]| / ([R] + [S])) * 100
Where [R] and [S] are the concentrations or peak areas of the two enantiomers.[3]
Chiral Chromatography: The Gold Standard
High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using a Chiral Stationary Phase (CSP) are the most powerful and widely used techniques for separating and quantifying enantiomers.[21][22]
-
Principle of Operation: A CSP creates a chiral environment within the column. As the racemic mixture passes through, the two enantiomers form transient diastereomeric complexes with the CSP. The difference in the stability of these complexes leads to different retention times, allowing for their separation and quantification.[23] Polysaccharide-based CSPs are particularly versatile and common.[24]
-
Why SFC? SFC often provides faster separations and uses CO2 as the primary mobile phase, which is less toxic and costly than the organic solvents used in normal-phase HPLC.[2][21][24]
This protocol provides a generalized workflow. Specific parameters must be optimized for each analyte.
-
Column Selection:
-
Begin by screening a small set of diverse CSPs. Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD) are a good starting point for many neutral and basic compounds.[25]
-
Rationale: The structural diversity of CSPs means that their selectivity is often unpredictable. An empirical screening approach is the most efficient way to identify a suitable column.[26]
-
-
Mobile Phase Screening:
-
For normal-phase mode, screen with a primary solvent like n-hexane and an alcohol modifier (e.g., isopropanol or ethanol). A common starting point is a 90:10 (v/v) mixture.[25]
-
For acidic compounds, add 0.1% trifluoroacetic acid (TFA). For basic compounds, add 0.1% diethylamine (DEA).[25]
-
Rationale: The alcohol modifier and acidic/basic additives modulate the interactions between the analyte and the CSP, which is critical for achieving resolution.
-
-
Initial Analysis:
-
System: Standard HPLC with UV detector.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Detection: UV wavelength at which the analyte has strong absorbance (e.g., 220 nm or 254 nm).[5]
-
Injection Volume: 10 µL of a ~1 mg/mL sample solution.
-
-
Optimization:
-
If separation is observed, optimize the resolution (Rs) and analysis time by adjusting the mobile phase composition (modifier percentage) and flow rate.
-
Self-Validation: A well-resolved separation should have a resolution value (Rs) of >1.5, ensuring accurate quantification of both peaks.
-
-
Data Analysis:
-
Integrate the peak areas for the two enantiomers.
-
Calculate the enantiomeric excess (ee) using the formula: ee (%) = ((Area1 - Area2) / (Area1 + Area2)) * 100.[3]
-
Chiroptical and Spectroscopic Methods
-
Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.[27][28] The resulting CD spectrum is unique to each enantiomer (they are mirror images), providing a definitive way to assign the absolute configuration when compared to a known standard.[29]
-
NMR Spectroscopy with Chiral Agents: While standard NMR is "blind" to chirality, the addition of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) can induce a chemical shift difference between the signals of the two enantiomers, allowing for their quantification.[9][30][31][32]
Modern Case Studies: Chiral Building Blocks in Action
The paradigm shift towards single-enantiomer drugs is evident in the modern pharmaceutical landscape. The practice of re-developing an existing racemic drug as a single enantiomer is known as a "chiral switch."[6][15][29][33]
Table 2: Examples of Successful Chiral Switches
| Racemic Drug | Single-Enantiomer Drug | Therapeutic Improvement |
| Omeprazole | Esomeprazole (S-enantiomer) | Improved pharmacokinetic profile, more consistent acid suppression.[6] |
| Citalopram | Escitalopram (S-enantiomer) | More potent and selective serotonin reuptake inhibition; distomer may contribute to side effects.[6][30] |
| Albuterol | Levalbuterol (R-enantiomer) | The (S)-enantiomer is associated with pro-inflammatory effects and potential adverse reactions.[6] |
| Bupivacaine | Levobupivacaine (S-enantiomer) | The (R)-enantiomer is associated with greater cardiotoxicity.[33][34] |
-
Esketamine: A more recent example is esketamine, the (S)-enantiomer of ketamine, which was approved for treatment-resistant depression.[33] The (S)-enantiomer has a higher affinity for the NMDA receptor and is a more potent anesthetic than its (R)-counterpart.[33]
Conclusion: A Call for Stereochemical Precision
The integration of chiral building blocks into drug discovery is no longer a niche specialization but a fundamental tenet of modern medicinal chemistry. The lessons from the past, exemplified by the thalidomide tragedy, have instilled a deep-seated understanding that enantiomers must be treated as distinct chemical entities. Advances in asymmetric synthesis, biocatalysis, and chiral analytics have provided the tools necessary to design, create, and verify enantiopure pharmaceuticals with unprecedented precision. As we continue to unravel the complexities of biological systems, the ability to control the three-dimensional architecture of our therapeutic agents will remain the architect's most crucial skill in building the next generation of safer and more effective medicines.
References
- 1. Chiral pool - Wikipedia [en.wikipedia.org]
- 2. pharmtech.com [pharmtech.com]
- 3. physicsforums.com [physicsforums.com]
- 4. jocpr.com [jocpr.com]
- 5. benchchem.com [benchchem.com]
- 6. Chiral Drug Engineering: Building Safer, Smarter, and More Selective Medicines – Chiralpedia [chiralpedia.com]
- 8. Molecular Recognition and Chiral Discrimination from NMR and Multi‐Scale Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chiral discrimination in NMR spectroscopy | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
- 10. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. uma.es [uma.es]
- 12. Asymmetric Synthesis in Industry: From Lab to Market – Chiralpedia [chiralpedia.com]
- 14. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC [pmc.ncbi.nlm.nih.gov]
- 15. wiley.com [wiley.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Biocatalysis: A smart and green tool for the preparation of chiral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. rroij.com [rroij.com]
- 20. ftb.com.hr [ftb.com.hr]
- 21. [PDF] Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background | Semantic Scholar [semanticscholar.org]
- 22. phx.phenomenex.com [phx.phenomenex.com]
- 23. benchchem.com [benchchem.com]
- 24. chromatographyonline.com [chromatographyonline.com]
- 25. chromatographyonline.com [chromatographyonline.com]
- 26. fagg.be [fagg.be]
- 27. jascoinc.com [jascoinc.com]
- 28. ntu.edu.sg [ntu.edu.sg]
- 29. Circular Dichroism (CD) Applications- Stereochemical assignment [chiralabsxl.com]
- 30. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 31. scispace.com [scispace.com]
- 32. Chiral discrimination in NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. mdpi.com [mdpi.com]
- 34. ole.uff.br [ole.uff.br]
Methodological & Application
Application Note: Strategic Synthesis of Chiral Ligands from (2S)-1,4-Dioxane-2-methanamine Hydrochloride
Introduction: The Strategic Value of the Dioxane Moiety in Chiral Ligand Design
In the field of asymmetric catalysis, the rational design of chiral ligands is paramount to achieving high enantioselectivity.[] The ligand's architecture dictates the three-dimensional environment around the metal center, directly influencing the stereochemical outcome of a catalytic transformation. α-Chiral primary amines are particularly valuable as foundational building blocks for a vast array of pharmaceuticals and chiral catalysts.[2][3]
(2S)-1,4-Dioxane-2-methanamine hydrochloride (CAS: 1523541-96-9) emerges as a uniquely advantageous chiral precursor.[4][5][6] Its structure incorporates a stereocenter defined by the S-configuration, tethered to a flexible yet conformationally biased 1,4-dioxane ring. This dioxane backbone is not merely a spacer; its oxygen atoms can engage in secondary coordination or hydrogen bonding, influencing the stability and geometry of the resulting metal-ligand complex.[7][8][9] This application note provides detailed protocols for leveraging this versatile building block to synthesize high-value chiral Schiff base and amide ligands, offering insights into the experimental rationale and application in asymmetric synthesis.
Properties of this compound:
| Property | Value | Reference |
| CAS Number | 1523541-96-9 | [4][5] |
| Molecular Formula | C₅H₁₂ClNO₂ | [4] |
| Molecular Weight | 153.61 g/mol | [4] |
| Purity | Typically ≥97% | [4] |
| Appearance | Solid | N/A |
| Storage | Room Temperature | [4] |
General Synthetic Pathways from the Chiral Amine
The primary amine functionality of (2S)-1,4-Dioxane-2-methanamine is the reactive handle for derivatization. By reacting it with electrophilic partners like aldehydes, ketones, or acyl chlorides, a diverse library of chiral ligands can be constructed. This guide focuses on two of the most fundamental and widely applicable ligand classes: Schiff bases (imines) and amides.
Figure 1: General synthetic routes from (2S)-1,4-Dioxane-2-methanamine to key chiral ligand classes and their application.
Protocol I: Synthesis of Chiral Schiff Base Ligands
Chiral Schiff base ligands, especially salen-type ligands, are workhorses in asymmetric catalysis, renowned for their ability to form stable complexes with a wide range of transition metals.[10] The synthesis involves a condensation reaction between the primary amine and a suitable aldehyde, typically a salicylaldehyde derivative, to form an imine.
Workflow for Chiral Schiff Base Synthesis
Figure 2: Step-by-step workflow for the synthesis of a chiral Schiff base ligand.
Detailed Experimental Protocol
This protocol describes the synthesis of a representative chiral Schiff base from this compound and 3,5-di-tert-butylsalicylaldehyde.
Materials:
-
This compound (1.0 mmol, 153.6 mg)
-
3,5-di-tert-butylsalicylaldehyde (1.0 mmol, 234.3 mg)
-
Triethylamine (TEA) (1.1 mmol, 0.153 mL)
-
Absolute Ethanol (25 mL)
-
Magnetic stirrer and heating mantle
-
Round-bottom flask with reflux condenser
Procedure:
-
Amine Liberation: To a 50 mL round-bottom flask, add this compound (1.0 mmol) and absolute ethanol (10 mL). Stir the suspension until the solid is well-dispersated. Add triethylamine (1.1 mmol) dropwise to neutralize the hydrochloride salt and liberate the free primary amine. Stir for 15 minutes at room temperature.
-
Scientist's Note: The addition of a mild base like TEA is crucial. Stronger bases could potentially lead to side reactions. The 1.1 equivalent ensures complete neutralization of the HCl salt.
-
-
Aldehyde Addition: In a separate beaker, dissolve 3,5-di-tert-butylsalicylaldehyde (1.0 mmol) in absolute ethanol (15 mL). Add this solution to the stirred amine solution in the round-bottom flask.
-
Condensation Reaction: Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 78 °C for ethanol). Maintain reflux for 4-6 hours.[10] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Scientist's Note: Heating drives the equilibrium towards the imine product by removing the water molecule formed during the condensation. The use of absolute ethanol minimizes the presence of water, further favoring product formation.
-
-
Isolation: After the reaction is complete, allow the mixture to cool slowly to room temperature. A yellow precipitate of the Schiff base ligand should form. Further cooling in an ice bath can enhance precipitation.
-
Purification: Collect the solid product by vacuum filtration. Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials. Dry the purified ligand under vacuum.
-
Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and measure its specific rotation to confirm its chiral integrity.
Expected Results & Troubleshooting
| Parameter | Expected Value/Observation | Troubleshooting Steps |
| Product Yield | 85-95% | Low Yield: Ensure complete deprotonation of the amine; extend reflux time; ensure anhydrous conditions. |
| Appearance | Yellow crystalline solid | Oily Product: Impurities present. Attempt recrystallization from a different solvent system (e.g., ethanol/water). |
| Purity (NMR) | Clean spectra corresponding to the expected structure | Impurity Peaks: Inadequate washing. Wash the solid again with cold solvent. If impurities persist, consider column chromatography. |
Protocol II: Synthesis of Chiral Amide Ligands
Chiral amide ligands are another cornerstone of asymmetric synthesis, often employed in transformations where strong σ-donating properties are required.[11] Their synthesis is typically achieved via the reaction of the primary amine with an activated carboxylic acid derivative, most commonly an acyl chloride.
Detailed Experimental Protocol
This protocol details the synthesis of a chiral amide via the Schotten-Baumann reaction between the free amine of (2S)-1,4-Dioxane-2-methanamine and benzoyl chloride.
Materials:
-
This compound (1.0 mmol, 153.6 mg)
-
Benzoyl chloride (1.05 mmol, 0.122 mL)
-
Sodium hydroxide (NaOH) solution (2.0 M aqueous)
-
Dichloromethane (DCM) (20 mL)
-
Separatory funnel, magnetic stirrer
Procedure:
-
Amine Preparation: Dissolve this compound (1.0 mmol) in 10 mL of 2.0 M NaOH solution in a beaker. This will both neutralize the salt and create the aqueous phase for the biphasic reaction. Transfer this solution to a separatory funnel.
-
Scientist's Note: The Schotten-Baumann reaction is performed under basic aqueous conditions. The excess base neutralizes the HCl generated during the reaction, driving it to completion.
-
-
Acyl Chloride Addition: Add 10 mL of DCM to the separatory funnel. While vigorously stirring or shaking the funnel, slowly add benzoyl chloride (1.05 mmol) dissolved in a minimal amount of DCM.
-
Caution: Benzoyl chloride is lachrymatory and corrosive. Handle in a fume hood. The reaction is exothermic.
-
-
Reaction: Shake the separatory funnel vigorously for 10-15 minutes, venting frequently to release any pressure buildup. Let the layers separate.
-
Workup: Drain the lower organic (DCM) layer. Extract the aqueous layer two more times with 5 mL portions of DCM. Combine all organic extracts.
-
Purification: Wash the combined organic layers with 1 M HCl solution, followed by saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude amide.
-
Characterization: The crude product can be further purified by recrystallization or column chromatography. Characterize the final product using NMR, MS, and IR spectroscopy (amide C=O stretch ~1650 cm⁻¹).
Applications in Asymmetric Catalysis
Ligands derived from (2S)-1,4-Dioxane-2-methanamine are particularly effective in metal-catalyzed reactions. The dioxane backbone can enhance enantioselectivity by creating a well-defined and rigid chiral pocket around the metal center.[7][9]
-
Schiff Base Complexes: When complexed with metals like Mn(III), Co(II), or Ti(IV), these ligands are potent catalysts for asymmetric epoxidation, cyclopropanation, and Diels-Alder reactions.[10]
-
Amide and Phosphine Ligands: Amide derivatives can be further functionalized. For example, reduction of the amide can yield a secondary amine, a key component in many phosphine-based ligands used in asymmetric hydrogenation.[12] Rhodium and Ruthenium complexes with such phosphine ligands have shown excellent efficiency in the hydrogenation of enamides and ketones, achieving enantiomeric excesses (ee) often exceeding 90-99%.[3][7][8]
Conclusion
This compound is a powerful and versatile chiral building block for the synthesis of high-performance ligands. Its unique structural features—a defined stereocenter and a coordinating dioxane ring—offer distinct advantages in the design of catalysts for asymmetric synthesis. The protocols detailed herein for Schiff base and amide ligand formation are robust, scalable, and serve as a gateway to a broad spectrum of catalytic applications, making this precursor an invaluable tool for researchers in synthetic organic chemistry and drug development.
References
- 2. Direct catalytic asymmetric synthesis of α-chiral primary amines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound 97% | CAS: 1523541-96-9 | AChemBlock [achemblock.com]
- 5. This compound | 1523541-96-9 [chemicalbook.com]
- 6. parchem.com [parchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Collection - Chiral C2-Symmetric Ligands with 1,4-Dioxane Backbone Derived from Tartrates:â Syntheses and Applications in Asymmetric Hydrogenation - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 9. Chiral C(2)-symmetric ligands with 1,4-dioxane backbone derived from tartrates: syntheses and applications in asymmetric hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis and Characterization of Some New C2 Symmetric Chiral Bisamide Ligands Derived from Chiral Feist’s Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
The Strategic deployment of (2S)-1,4-Dioxane-2-methanamine hydrochloride in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful construction of novel therapeutic agents. Among the vast arsenal of available synthons, (2S)-1,4-Dioxane-2-methanamine hydrochloride emerges as a versatile and stereochemically defined scaffold. Its unique combination of a constrained heterocyclic system and a primary amine functionality offers medicinal chemists a valuable tool for modulating the physicochemical and pharmacokinetic properties of drug candidates. This guide provides an in-depth exploration of the applications and synthetic protocols associated with this compound, grounded in established chemical principles and supported by authoritative references.
Introduction: Unveiling the Potential of a Chiral Scaffolding
This compound, with a molecular formula of C₅H₁₂ClNO₂ and a molecular weight of 153.61 g/mol , is a chiral building block that presents a 1,4-dioxane ring system substituted with a methylamine group at the 2-position in the (S)-configuration.[1][2][3] The dioxane moiety, a bioisostere for various functional groups, can influence a molecule's polarity, metabolic stability, and conformational rigidity.[4][5] The primary amine serves as a crucial handle for a multitude of chemical transformations, enabling its incorporation into a diverse array of molecular architectures.
Key Physicochemical Properties:
| Property | Value | Reference |
| CAS Number | 1523541-96-9 | [1] |
| Molecular Formula | C₅H₁₂ClNO₂ | [2] |
| Molecular Weight | 153.61 g/mol | [3] |
| Purity | Typically ≥97% | [1] |
| Appearance | White to off-white solid | [6] |
| Storage | Room Temperature, under inert gas | [6][7] |
Core Applications in Medicinal Chemistry
The structural attributes of this compound make it an attractive component in the design of inhibitors for various enzymatic targets, including but not limited to Poly(ADP-ribose) polymerase (PARP) and protein kinases.
A Novel Scaffold for PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes critical for DNA repair.[8] Inhibitors of PARP have gained significant attention as anticancer agents, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[8] The design of potent PARP inhibitors often involves a pharmacophore comprising a core that binds to the nicotinamide pocket, a linker, and a terminal functional group that interacts with the enzyme surface. The constrained nature of the dioxane ring in (2S)-1,4-Dioxane-2-methanamine can serve as a novel scaffold or a key substituent to optimize binding affinity and pharmacokinetic properties. For instance, the dioxane moiety can be employed to fine-tune solubility and cell permeability, which are critical parameters for oral bioavailability.
A Versatile Building Block for Kinase Inhibitors
Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways.[7] Their dysregulation is implicated in a multitude of diseases, including cancer, inflammation, and neurodegenerative disorders, making them a major class of drug targets.[7] The development of selective kinase inhibitors often requires the exploration of diverse chemical space to achieve desired potency and selectivity. The chiral nature and the primary amine functionality of this compound allow for its stereospecific incorporation into kinase inhibitor scaffolds, potentially leading to improved target engagement and reduced off-target effects.
Experimental Protocols: Harnessing the Reactivity of a Primary Amine
The primary amine of this compound is the gateway to its synthetic utility. The following protocols detail two of the most fundamental and widely used transformations in medicinal chemistry: amide bond formation and reductive amination. These protocols are based on well-established procedures and can be adapted to a wide range of substrates.
Protocol 1: Amide Bond Formation via Carbodiimide Coupling
Amide bond formation is a cornerstone of drug synthesis. This protocol describes a general procedure for the coupling of this compound with a carboxylic acid using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent such as Hydroxybenzotriazole (HOBt).[9][10]
Workflow for Amide Coupling:
Caption: General workflow for EDC/HOBt mediated amide coupling.
Materials:
-
This compound
-
Carboxylic acid of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the carboxylic acid (1.0 equivalent) in anhydrous DMF, add HOBt (1.2 equivalents) and DIPEA (2.5 equivalents).
-
Add this compound (1.1 equivalents) to the mixture. The additional equivalent of DIPEA is to neutralize the hydrochloride salt.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add EDC (1.2 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol) to afford the desired amide.
Causality Behind Experimental Choices:
-
EDC/HOBt: This coupling reagent system is widely used due to its high efficiency and the formation of water-soluble byproducts, which simplifies purification.[10] HOBt is added to suppress racemization and improve the reaction rate by forming a more reactive activated ester.
-
DIPEA: A non-nucleophilic base is required to neutralize the hydrochloride salt of the amine and the HOBt, as well as any acidic byproducts, to drive the reaction to completion.
-
DMF: A polar aprotic solvent is chosen for its ability to dissolve a wide range of reactants.
Protocol 2: Reductive Amination with Aldehydes and Ketones
Reductive amination is a powerful method for the formation of C-N bonds and the synthesis of secondary and tertiary amines.[11][12] This protocol outlines a general procedure for the reductive amination of an aldehyde or ketone with this compound using sodium triacetoxyborohydride as a mild and selective reducing agent.[11]
Workflow for Reductive Amination:
Caption: General workflow for reductive amination using sodium triacetoxyborohydride.
Materials:
-
This compound
-
Aldehyde or ketone of interest
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
N,N-Diisopropylethylamine (DIPEA)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the aldehyde or ketone (1.0 equivalent) in anhydrous DCE or DCM, add this compound (1.1 equivalents) and DIPEA (1.1 equivalents) to neutralize the hydrochloride salt.
-
Stir the mixture at room temperature for 30 minutes to allow for imine/enamine formation.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 4-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system to afford the desired secondary amine.
Causality Behind Experimental Choices:
-
Sodium Triacetoxyborohydride: This reducing agent is particularly effective for reductive amination because it is mild, moisture-tolerant, and selective for the reduction of iminium ions over carbonyl groups.[11] This selectivity minimizes the formation of alcohol byproducts from the reduction of the starting aldehyde or ketone.
-
DCE/DCM: These non-protic solvents are commonly used for reductive amination as they do not interfere with the reducing agent or the imine formation.
-
Pre-stirring before reduction: Allowing the amine and carbonyl to stir together before the addition of the reducing agent ensures the formation of the imine or enamine intermediate, which is the substrate for the reduction.
Conclusion and Future Perspectives
This compound is a valuable and versatile building block for medicinal chemists. Its stereochemically defined structure and the presence of a reactive primary amine handle provide a powerful platform for the synthesis of novel and diverse molecular entities. The protocols outlined in this guide for amide bond formation and reductive amination represent fundamental transformations that can be readily applied to incorporate this scaffold into a wide range of drug discovery programs. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the strategic use of such well-defined building blocks will undoubtedly play an increasingly important role in the future of medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. fishersci.dk [fishersci.dk]
- 3. An Old Reaction Revisited - GalChimia [galchimia.com]
- 4. peptide.com [peptide.com]
- 5. Synthesis of Functionalized 1,4-Dioxanes with an Additional (Hetero)Aliphatic Ring - Enamine [enamine.net]
- 6. (R)-(1,4-Dioxan-2-yl)methanamine hydrochloride [myskinrecipes.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. scribd.com [scribd.com]
- 11. benchchem.com [benchchem.com]
- 12. jocpr.com [jocpr.com]
Application Notes and Protocols: The Versatility of Dioxane Derivatives in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Dioxane Scaffold as a Cornerstone of Synthetic Strategy
The dioxane framework, a six-membered heterocyclic motif containing two oxygen atoms, represents a class of compounds with remarkable utility in organic synthesis. Far from being a mere solvent, its derivatives are pivotal in a multitude of applications, ranging from the tactical protection of functional groups to serving as chiral auxiliaries that orchestrate stereochemical outcomes. Their unique structural and electronic properties impart specific reactivity and stability profiles that are highly valued in the synthesis of complex molecules, including pharmaceuticals and natural products.[1] This guide provides an in-depth exploration of the key applications of dioxane derivatives, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
1,4-Dioxane: A High-Performance Solvent for Catalysis
While often viewed as a higher-boiling point alternative to tetrahydrofuran (THF), 1,4-dioxane's role as a solvent is far more nuanced, particularly in the realm of transition metal catalysis.[2] Its ability to dissolve a wide range of organic substrates and inorganic salts, coupled with its capacity to coordinate with and stabilize metal centers without deactivating them, makes it a solvent of choice for many critical C-C bond-forming reactions.[3]
Application in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction, a cornerstone of modern synthetic chemistry for the formation of biaryl compounds, frequently employs 1,4-dioxane.[4] The solvent's polarity and coordinating ability are crucial for solvating the palladium catalyst, the organoboron species, and the inorganic base, thereby facilitating the key steps of the catalytic cycle.[5]
Mechanistic Rationale:
The efficacy of 1,4-dioxane in the Suzuki coupling is attributed to its ability to support all three key phases of the mechanism:
-
Oxidative Addition: Dioxane effectively dissolves the aryl halide and the Pd(0) complex, facilitating the insertion of palladium into the carbon-halogen bond.
-
Transmetalation: The base, often dissolved in a water co-solvent, activates the organoboron reagent to form a boronate species. Dioxane's miscibility with water ensures a homogenous or finely dispersed medium for the transfer of the organic group from boron to palladium.
-
Reductive Elimination: The final step, where the new C-C bond is formed and the Pd(0) catalyst is regenerated, proceeds efficiently in this medium.
Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide
This protocol describes a general procedure for the palladium-catalyzed coupling of an aryl bromide with a boronic acid using 1,4-dioxane as the solvent.
Reagents and Materials:
-
Aryl bromide (1.0 equiv)
-
Boronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Deionized water
-
Schlenk flask or pressure vessel
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl bromide (7.3 mmol, 1.0 equiv), boronic acid (8.76 mmol, 1.2 equiv), Pd(PPh₃)₄ (0.40 mmol, 0.055 equiv), and K₂CO₃ (14.6 mmol, 2.0 equiv).
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add 20 mL of anhydrous 1,4-dioxane and 5 mL of deionized water (previously deoxygenated by bubbling with argon for 20-30 minutes).[5]
-
Stir the resulting mixture at 100 °C for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and add 50 mL of water.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[5]
Application in Heck-Mizoroki Reaction
The Heck reaction, which couples aryl halides with alkenes, also benefits from the use of high-boiling point, polar aprotic solvents like 1,4-dioxane. The solvent's role extends beyond simple solvation; it can participate in the reduction of Pd(II) precatalysts to the active Pd(0) species.[3]
Experimental Protocol: Heck Reaction of Iodocyclohexane with Styrene
This protocol outlines a general procedure for the Heck reaction using a palladium catalyst in 1,4-dioxane.
Reagents and Materials:
-
Iodocyclohexane (0.10 mmol, 1.0 equiv)
-
Styrene (0.20 mmol, 2.0 equiv)
-
Pd(dba)₂ (0.005 mmol, 0.05 equiv)
-
dppf (1,1'-Bis(diphenylphosphino)ferrocene) (0.007 mmol, 0.07 equiv)
-
N,N-Dicyclohexylmethylamine (Cy₂NMe) (0.15 mmol, 1.5 equiv)
-
Anhydrous 1,4-dioxane
-
Dry culture tube or Schlenk tube
-
Inert atmosphere (Argon)
Procedure:
-
In an argon-filled glove box, charge a dry 8-mL culture tube with a magnetic stir bar, Pd(dba)₂ (2.9 mg), and dppf (3.9 mg).
-
Add 0.40 mL of anhydrous 1,4-dioxane and stir at room temperature for 30 minutes.
-
Sequentially add iodocyclohexane (21.0 mg), styrene (20.8 mg), and Cy₂NMe (29.3 mg).
-
Seal the tube and heat the reaction mixture at the desired temperature (e.g., 80-100 °C) until the starting material is consumed, as monitored by TLC or GC-MS.
-
After cooling, the reaction mixture can be filtered through a short pad of silica gel, eluting with an appropriate solvent, and the filtrate concentrated to yield the crude product for further purification.[6]
1,3-Dioxanes: Robust and Versatile Protecting Groups
The temporary masking of reactive functional groups is a central tenet of multi-step organic synthesis. 1,3-Dioxanes are widely employed as robust protecting groups for both 1,3-diols and carbonyl compounds (aldehydes and ketones).[1] Their formation is typically straightforward, and they exhibit excellent stability under a wide range of conditions, yet can be cleanly removed when desired.[7]
Stability Profile of Common Diol Protecting Groups
The choice of a protecting group is a strategic decision based on the planned synthetic route. The following table provides a comparative overview of the stability of 1,3-dioxane (as a benzylidene acetal) and other common diol protecting groups to various reaction conditions.
| Protecting Group | Structure | Stable To | Labile To |
| Benzylidene Acetal | Cyclic Acetal | Bases, Nucleophiles, Reductive/Oxidative conditions | Acidic hydrolysis, Hydrogenolysis (Pd/C, H₂) |
| Isopropylidene (Acetonide) | Cyclic Ketal | Bases, reducing agents, mild oxidants | Acidic hydrolysis (generally more labile than benzylidene) |
| t-Butyldimethylsilyl (TBDMS) Ether | Silyl Ether | Non-acidic and non-fluoride conditions | Fluoride ions (TBAF), strong acid |
| Cyclic Carbonate | Carbonate | Acidic conditions, some reducing agents | Basic hydrolysis (e.g., K₂CO₃, MeOH) |
Data compiled from various sources.[8]
Protection of Carbonyl Compounds
Masking a reactive aldehyde or ketone as a 1,3-dioxane allows for transformations elsewhere in the molecule using reagents that would otherwise react with the carbonyl group, such as Grignard reagents or hydrides.[9]
Experimental Protocol: Protection of a Ketone
This protocol details the formation of a 1,3-dioxane from a ketone using 1,3-propanediol and an acid catalyst.
Reagents and Materials:
-
Ketone (e.g., cyclohexanone) (1.0 equiv)
-
1,3-Propanediol (1.1 equiv)
-
p-Toluenesulfonic acid (p-TsOH) monohydrate (0.05 equiv)
-
Toluene
-
Dean-Stark apparatus
-
Magnetic stirrer and heating mantle
Procedure:
-
Set up a round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
To the flask, add the ketone (50 mmol, 1.0 equiv), 1,3-propanediol (55 mmol, 1.1 equiv), p-TsOH monohydrate (2.5 mmol, 0.05 equiv), and toluene (100 mL).[9]
-
Heat the mixture to reflux. Water will be collected azeotropically in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 2-4 hours).
-
Cool the reaction mixture to room temperature and wash with saturated aqueous NaHCO₃ solution (50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude 1,3-dioxane can often be used without further purification, or it can be purified by distillation or chromatography if necessary.
Deprotection of 1,3-Dioxanes
The cleavage of the 1,3-dioxane protecting group is reliably achieved under acidic conditions, regenerating the carbonyl and the diol.
Experimental Protocol: Acid-Catalyzed Deprotection
Reagents and Materials:
-
1,3-Dioxane protected compound (1.0 equiv)
-
Acetone/Water mixture (e.g., 9:1)
-
Concentrated HCl (catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve the 1,3-dioxane derivative in an acetone/water mixture.
-
Add a catalytic amount of concentrated HCl (e.g., 1-2 drops).
-
Stir the reaction at room temperature and monitor by TLC until the starting material is fully consumed.
-
Carefully neutralize the reaction by adding saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the deprotected carbonyl compound.[7]
Chiral Dioxane Scaffolds in Asymmetric Synthesis
The rigid, chair-like conformation of the dioxane ring makes it an excellent scaffold for designing chiral auxiliaries and ligands. By installing stereocenters on the dioxane core, it is possible to create a well-defined chiral environment that can effectively bias the stereochemical outcome of a reaction.[1]
Chiral C₂-Symmetric Ligands with a 1,4-Dioxane Backbone
A powerful example is the synthesis of C₂-symmetric bis(phosphine) ligands built upon a 1,4-dioxane core derived from tartaric acid. These ligands have proven highly effective in asymmetric catalysis, particularly in the rhodium-catalyzed hydrogenation of enamides to produce chiral amines and amino alcohols with excellent enantioselectivity.[10][11]
Rationale for High Enantioselectivity:
The 1,4-dioxane backbone plays a crucial role in pre-organizing the phosphine groups into a stable chelate conformation when complexed with a metal center. This rigid, well-defined chiral pocket around the metal restricts the possible approach trajectories of the substrate, leading to a highly enantioselective transformation.[10]
Synthetic Application: Asymmetric Hydrogenation
Rhodium(I) complexes of these chiral 1,4-dioxane-based ligands are highly efficient catalysts for the asymmetric hydrogenation of β-substituted enamides, affording chiral amines with up to 99% enantiomeric excess (ee).[11] This methodology provides a direct route to valuable chiral building blocks for the pharmaceutical industry.
Dioxanes as Reactive Intermediates: Regioselective Ring-Opening
Beyond their roles as passive solvents or protecting groups, dioxane derivatives can be actively manipulated to achieve specific synthetic outcomes. The regioselective reductive cleavage of benzylidene acetals (a specific type of 1,3-dioxane) is a powerful strategy, particularly in carbohydrate chemistry, for differentiating between two hydroxyl groups.[12]
This transformation allows for the selective protection of one hydroxyl group as a benzyl ether while liberating the other, a sequence that is often challenging to achieve by direct means.
Mechanistic Insight:
The regioselectivity of the ring opening is controlled by the choice of Lewis acid and hydride source. Reagent systems like triethylsilane (Et₃SiH) with a Lewis acid (e.g., I₂, BF₃·OEt₂, or EtAlCl₂) can be tuned to selectively cleave the acetal C-O bond at either the more or less sterically hindered position, depending on chelation control and electronic factors.[12][13][14]
Experimental Protocol: Regioselective Reductive Opening of a 4,6-O-Benzylidene Acetal
This protocol describes the regioselective opening of a hexopyranoside 4,6-O-benzylidene acetal to afford the corresponding 4-O-benzyl ether, a common transformation in oligosaccharide synthesis.
Reagents and Materials:
-
4,6-O-Benzylidene protected pyranoside (1.0 equiv)
-
Triethylsilane (Et₃SiH) (2.0-3.0 equiv)
-
Molecular Iodine (I₂) (1.5-2.0 equiv)
-
Anhydrous acetonitrile
-
Round-bottom flask with a magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve the benzylidene acetal (1.0 mmol) in anhydrous acetonitrile (10 mL) in a round-bottom flask under an argon atmosphere.
-
Cool the solution to 0-5 °C using an ice bath.
-
Add triethylsilane (2.5 mmol) followed by molecular iodine (1.8 mmol) to the stirred solution.
-
Continue stirring at 0-5 °C for 10-30 minutes. Monitor the reaction by TLC. The reaction is typically very fast.[13]
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution until the iodine color disappears.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography to isolate the regioselectively benzylated product.[13]
Specialized Applications: 2,2-Dimethyl-1,3-dioxan-5-one as a Chiral Building Block
Specific, highly functionalized dioxane derivatives serve as valuable chiral building blocks. A prime example is 2,2-dimethyl-1,3-dioxan-5-one, which can be used as a chiral dihydroxyacetone equivalent.[15][16] By converting it to its corresponding SAMP- or RAMP-hydrazone, it becomes an excellent substrate for highly diastereoselective α-alkylation reactions, providing access to a wide range of enantiomerically enriched, functionalized polyols after cleavage of the auxiliary and the dioxane ring.[15]
Safety and Handling of 1,4-Dioxane
1,4-Dioxane is a versatile solvent but poses significant health and safety risks. It is classified as a probable human carcinogen and can form explosive peroxides upon prolonged exposure to air.[13] Strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE):
-
Eye Protection: Tightly fitting safety goggles or a face shield.
-
Hand Protection: Butyl rubber gloves are recommended. Always consult the glove manufacturer's resistance guide.
-
Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required.
Handling and Storage:
-
Ventilation: All operations involving 1,4-dioxane must be conducted in a certified chemical fume hood.[4]
-
Ignition Sources: Dioxane is flammable. Keep it away from heat, sparks, and open flames. Use explosion-proof equipment.[10]
-
Peroxide Formation: Containers should be dated upon opening. Test for peroxides before distillation or concentration. Store in tightly sealed containers under an inert atmosphere and away from light.
-
Spills: For small spills (<1 L), use an absorbent material, double bag the waste, and label it for hazardous waste disposal. For larger spills, evacuate the area and contact emergency personnel.
First Aid:
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration.
-
Skin Contact: Immediately wash with soap and plenty of water.
-
Eye Contact: Rinse with plenty of water for at least 15 minutes.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.
-
In all cases of exposure, seek immediate medical attention.[4]
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Heck Reaction [organic-chemistry.org]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. Suzuki Coupling Reaction: Mechanism, Steps & Applications [vedantu.com]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. rsc.org [rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. scribd.com [scribd.com]
- 9. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Chiral C(2)-symmetric ligands with 1,4-dioxane backbone derived from tartrates: syntheses and applications in asymmetric hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Regioselective Reductive Ring Opening of Benzylidene Acetals Using Triethylsilane and Iodine [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 16. 2,2-DIMETHYL-1,3-DIOXAN-5-ONE synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for Reactions with (2S)-1,4-Dioxane-2-methanamine hydrochloride
Introduction: A Versatile Chiral Building Block
(2S)-1,4-Dioxane-2-methanamine hydrochloride is a valuable chiral primary amine for drug discovery and development.[1][2] Its constrained dioxane ring system and stereochemically defined primary amine make it an important synthon for introducing specific spatial arrangements into target molecules, which is critical for optimizing biological activity and pharmacokinetic properties.[1] This application note provides detailed experimental protocols for two of the most common and powerful transformations involving this reagent: amide bond formation and reductive amination. The protocols are designed for researchers, medicinal chemists, and process development scientists, with a focus on explaining the rationale behind experimental choices to ensure robust and reproducible outcomes.
Reagent Profile and Safety Precautions
Before commencing any experimental work, it is imperative to understand the properties and hazards associated with this compound.
Table 1: Chemical and Physical Properties [2][3]
| Property | Value |
| CAS Number | 1523541-96-9 |
| Molecular Formula | C₅H₁₂ClNO₂ |
| Molecular Weight | 153.61 g/mol |
| Appearance | White to off-white solid |
| Purity | Typically ≥97% |
| Storage | Store at room temperature in a dry, well-ventilated place.[3] |
1.1. Mandatory Safety Protocols
This compound is classified as a hazardous substance.[2] Strict adherence to the following safety protocols is mandatory:
-
Engineering Controls: All manipulations must be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[4]
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles at all times.[4]
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator should be used.[4]
-
Handling: Avoid contact with skin and eyes. Do not breathe dust. After handling, wash hands thoroughly.[2]
-
Spills: In case of a spill, evacuate the area, and clean up using appropriate absorbent materials, ensuring no ignition sources are present.
The 1,4-dioxane moiety itself is a suspected carcinogen and can form explosive peroxides over time.[4] Although this is less of a concern for the solid hydrochloride salt, it is a critical consideration if the free base is generated and stored, or if reaction solvents containing dioxane are used.
Application I: Amide Bond Formation via EDC/HOBt Coupling
Amide bond formation is one of the most frequently utilized reactions in medicinal chemistry.[5] The following protocol details a robust method for coupling this compound with a generic carboxylic acid using the common and efficient 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) reagent system.[6][7]
2.1. Causality and Mechanistic Rationale
The direct reaction between a carboxylic acid and an amine to form an amide is typically unfavorable due to the formation of a non-reactive ammonium carboxylate salt.[6] Therefore, the carboxylic acid must be activated.
-
EDC Activation: EDC is a water-soluble carbodiimide that reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[6]
-
HOBt Additive: This O-acylisourea intermediate can rearrange or racemize. HOBt acts as a trapping agent, reacting with the intermediate to form an activated HOBt ester. This ester is more stable than the O-acylisourea but still highly reactive towards amines, and this two-step activation minimizes the risk of racemization at the alpha-carbon of the carboxylic acid.[6]
-
Base Requirement: Since the starting amine is a hydrochloride salt, a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or triethylamine (TEA), is required to neutralize the HCl and liberate the free amine in situ, allowing it to participate in the coupling reaction.[7]
2.2. Experimental Workflow: Amide Coupling
Caption: Workflow for EDC/HOBt mediated amide coupling.
2.3. Detailed Protocol: Synthesis of a Generic Amide
This protocol is based on a 1.0 mmol scale.
-
Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add the carboxylic acid (1.0 mmol, 1.0 eq), this compound (1.0 mmol, 1.0 eq, 153.6 mg), and HOBt (1.2 mmol, 1.2 eq, 162 mg).
-
Dissolution: Add anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) (5-10 mL). Stir the mixture until all solids are dissolved.
-
Cooling: Cool the flask to 0 °C in an ice-water bath.
-
Base Addition: Add DIPEA (2.5 mmol, 2.5 eq, 0.44 mL) dropwise to the stirred solution. Stir for 5-10 minutes. The mixture should become a clear solution.
-
Activation: Add EDC·HCl (1.2 mmol, 1.2 eq, 230 mg) portion-wise over 5 minutes.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate (50 mL).
-
Wash the organic layer sequentially with 1N HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL). Note: The aqueous washes remove the urea byproduct from EDC and excess reagents.[6]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel (a typical eluent system would be a gradient of ethyl acetate in hexanes) to yield the pure amide product.
Application II: Reductive Amination
Reductive amination is a powerful method for forming C-N bonds and is a cornerstone for synthesizing secondary and tertiary amines.[8] This protocol describes the direct, one-pot reductive amination of an aldehyde with this compound using the mild and selective reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃).[8]
3.1. Causality and Mechanistic Rationale
-
Imine/Iminium Formation: The reaction proceeds via the initial formation of a Schiff base (imine) from the condensation of the primary amine and the aldehyde. This is a reversible equilibrium. In the presence of a weak acid catalyst (like the acetic acid often present or generated from the reagent), the imine can be protonated to form a more electrophilic iminium ion.[8]
-
Selective Reduction: Sodium triacetoxyborohydride is a less reactive borohydride derivative. Its steric bulk and the electron-withdrawing nature of the acetate groups make it incapable of reducing most aldehydes or ketones at a significant rate. However, it is highly effective at reducing the more electrophilic iminium ion.[8] This selectivity is the key to the success of the one-pot procedure, as the reducing agent can be present from the start without consuming the aldehyde substrate.[8]
-
Handling the Hydrochloride: As with the amide coupling, the amine hydrochloride must be neutralized. In this protocol, a base like sodium acetate can be added, or the reaction can proceed by relying on the basicity of the amine itself to establish the equilibrium, though this can be slower.[9]
3.2. Experimental Workflow: Reductive Amination
Caption: Workflow for reductive amination using NaBH(OAc)₃.
3.3. Detailed Protocol: Synthesis of a Generic Secondary Amine
This protocol is based on a 1.0 mmol scale.
-
Preparation: To a round-bottom flask, add the aldehyde (1.0 mmol, 1.0 eq), this compound (1.1 mmol, 1.1 eq, 169 mg), and anhydrous sodium acetate (1.5 mmol, 1.5 eq, 123 mg).
-
Dissolution: Add an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (10 mL).[8]
-
Imine Formation: Stir the suspension at room temperature for 30 minutes. A catalytic amount of acetic acid (0.1 eq) can be added to facilitate imine formation, particularly with less reactive carbonyls.[8]
-
Reduction: Add sodium triacetoxyborohydride (1.5 mmol, 1.5 eq, 318 mg) portion-wise at room temperature. Caution: Gas evolution (hydrogen) may occur.
-
Reaction: Stir the reaction mixture at room temperature for 4-18 hours. Monitor the reaction's completion by TLC or LC-MS.
-
Work-up:
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃ (20 mL).
-
Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography. For basic amines, silica gel can be treated with 1-2% triethylamine in the eluent to prevent streaking, or basic alumina can be used as the stationary phase.
Trustworthiness: A Self-Validating System
The reliability of these protocols stems from established chemical principles and built-in validation checkpoints.
Table 2: Protocol Validation and Troubleshooting
| Step | Validation Check | Expected Outcome / Troubleshooting |
| Reaction Monitoring | TLC or LC-MS analysis | Expected: Consumption of starting materials and formation of a new, less polar (reductive amination) or more polar (amide coupling) product spot. Troubleshooting: If the reaction stalls, consider adding more coupling reagent/reducing agent, extending the reaction time, or gentle heating (40-50 °C). |
| Aqueous Work-up | pH check of aqueous layers | Expected: The 1N HCl wash should be acidic, and the NaHCO₃ wash should be basic. This ensures the removal of basic/acidic impurities and byproducts. |
| Product Isolation | Crude ¹H NMR | Expected: The crude spectrum should show characteristic peaks for the newly formed product, confirming the success of the transformation before purification. |
| Final Product Analysis | ¹H & ¹³C NMR, IR, HRMS | Expected: Spectroscopic data should be consistent with the proposed structure of the final product. Purity should be assessed by NMR and/or LC-MS. |
Analytical Characterization of Expected Products
Final product validation is essential. The following are expected analytical signatures for the products derived from the protocols above.
-
¹H NMR Spectroscopy:
-
Amide Product: Appearance of a new amide N-H proton signal (typically a broad singlet or triplet between δ 6-9 ppm). The methylene protons adjacent to the nitrogen (-CH₂-NH-C=O) will shift downfield compared to the starting amine.
-
Secondary Amine Product: Disappearance of the aldehyde proton signal (δ 9-10 ppm). Appearance of a new N-H proton signal (typically a broad singlet at δ 1-3 ppm). New signals corresponding to the alkyl group from the aldehyde will be present. The protons of the dioxane ring typically appear between δ 3.4-3.9 ppm.[10]
-
-
¹³C NMR Spectroscopy:
-
Amide Product: A new carbonyl carbon signal will appear in the δ 165-175 ppm region.
-
Secondary Amine Product: The aldehyde carbonyl carbon (δ 190-200 ppm) will be absent. New aliphatic carbon signals from the added alkyl group will appear. The carbons of the 1,4-dioxane ring are expected around δ 66-75 ppm.[4]
-
-
FT-IR Spectroscopy:
-
Amide Product: A strong C=O stretch will appear around 1630-1680 cm⁻¹. An N-H stretch will be visible around 3300 cm⁻¹.
-
Secondary Amine Product: The characteristic C=O stretch of the aldehyde (around 1700-1725 cm⁻¹) will be absent. A weak to medium N-H stretch will appear around 3300-3500 cm⁻¹. The C-O-C ether stretches of the dioxane ring will be prominent around 1100 cm⁻¹.[11]
-
-
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) in positive mode is ideal for these products. The expected molecular ion [M+H]⁺ should be the base peak. Fragmentation patterns would likely involve the cleavage of the C-N bonds or opening of the dioxane ring.[12]
-
References
- 1. parchem.com [parchem.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. This compound 97% | CAS: 1523541-96-9 | AChemBlock [achemblock.com]
- 4. 13C nmr spectrum of 1,4-dioxane C4H8O2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of para-dioxane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. researchgate.net [researchgate.net]
- 6. 1,4-Dioxane(123-91-1) 1H NMR spectrum [chemicalbook.com]
- 7. 1,4-Dioxane [webbook.nist.gov]
- 8. researchgate.net [researchgate.net]
- 9. 1,4-DIOXANE-D8(17647-74-4) 13C NMR [m.chemicalbook.com]
- 10. 1,4-dioxane 1H proton nmr spectrum C4H8O2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 para-dioxane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. researchgate.net [researchgate.net]
- 12. 1,4-二氧六环-13C4 99 atom % 13C, 97% (CP) | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols for the Large-Scale Synthesis of Chiral Amines as Pharmaceutical Intermediates
Introduction: The Central Role of Chiral Amines in Modern Pharmaceuticals
Chiral amines are fundamental structural motifs present in a vast array of biologically active compounds, with estimates suggesting that they are integral to over 40% of all small-molecule pharmaceuticals.[1][2] Their prevalence stems from the ability of the amine functional group to form key hydrogen bonds and ionic interactions with biological targets such as enzymes and receptors, while the stereochemistry at the chiral center dictates the precise three-dimensional arrangement required for optimal binding and therapeutic effect. Consequently, the development of efficient, scalable, and sustainable methods for the synthesis of enantiomerically pure amines is a critical endeavor in the pharmaceutical industry.[3][4]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the principal strategies for the large-scale synthesis of chiral amines. We will delve into the core methodologies, explaining the causality behind experimental choices and providing detailed, field-proven protocols. The focus will be on methods that have demonstrated industrial viability, including asymmetric hydrogenation, biocatalysis, and dynamic kinetic resolution.
Strategic Approaches to Large-Scale Chiral Amine Synthesis
The selection of an appropriate synthetic strategy for a target chiral amine depends on a multitude of factors, including the substrate structure, required enantiopurity, cost of goods, and environmental impact. Below, we explore the most prominent and industrially relevant methodologies.
Asymmetric Hydrogenation of Prochiral Imines
Asymmetric hydrogenation of imines is one of the most direct and atom-economical methods for producing chiral amines.[5][6] This approach involves the reduction of a prochiral imine using molecular hydrogen in the presence of a chiral transition metal catalyst. Iridium and rhodium complexes featuring chiral phosphine ligands are among the most successful catalysts developed for this transformation.[6][7]
Causality and Experimental Insights:
The success of this method hinges on the design of the chiral ligand, which creates a chiral environment around the metal center. This environment forces the imine substrate to coordinate in a specific orientation, leading to the preferential delivery of hydrogen to one face of the C=N double bond.
Key considerations for large-scale application include:
-
Catalyst Loading: High turnover numbers (TON) and turnover frequencies (TOF) are essential to minimize catalyst cost. Modern catalysts can operate at very low loadings.[8]
-
Reaction Conditions: High pressures of hydrogen are often required, necessitating specialized high-pressure reactor systems.[9][10]
-
Substrate Purity: The presence of impurities can poison the catalyst, leading to decreased activity and enantioselectivity.
This protocol is based on the industrially implemented synthesis of the herbicide (S)-metolachlor, a landmark example of large-scale asymmetric hydrogenation.[8][11][12]
Materials:
-
N-(2-ethyl-6-methylphenyl)-1-methoxypropan-2-imine (MEA imine)
-
[Ir(COD)Cl]₂ (Iridium precursor)
-
(R)-(S)-Xyliphos (Chiral ligand)
-
Tetrabutylammonium iodide (NBu₄I)
-
Acetic acid
-
Methanol (Solvent)
-
Hydrogen gas (High purity)
Equipment:
-
High-pressure autoclave (e.g., Hastelloy) equipped with a stirrer, temperature control, and gas inlet.
-
Inert atmosphere glovebox or Schlenk line for catalyst preparation.
-
Standard laboratory glassware for work-up.
Procedure:
-
Catalyst Preparation (in situ): In an inert atmosphere, charge the high-pressure autoclave with [Ir(COD)Cl]₂, (R)-(S)-Xyliphos ligand, NBu₄I, and acetic acid in methanol. The substrate-to-catalyst ratio (S/C) can be as high as 1,000,000:1.[8]
-
Reaction Setup: Add the MEA imine substrate to the autoclave.
-
Hydrogenation: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas to 80 bar.[8] Heat the reaction mixture to 50°C with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by measuring hydrogen uptake or by analyzing aliquots (after careful depressurization) via GC for imine conversion. The reaction typically reaches completion within 4 hours.[8]
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purification: The crude product is typically of high purity. The catalyst can be removed by filtration or extraction. The solvent is removed under reduced pressure, and the resulting (S)-N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)amine can be purified further by distillation if required.
Biocatalysis: The Green Chemistry Approach
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for chiral amine synthesis.[1][13] Enzymes, operating under mild aqueous conditions, offer unparalleled stereoselectivity. The most prominent enzyme classes for this purpose are transaminases (TAs), imine reductases (IREDs), and amine dehydrogenases (AmDHs).[14][15]
Causality and Experimental Insights:
-
Transaminases (TAs): These enzymes catalyze the transfer of an amino group from a donor molecule (e.g., isopropylamine) to a prochiral ketone, generating a chiral amine and a ketone byproduct (e.g., acetone).[16][17] The reaction equilibrium can be unfavorable, and strategies to shift it towards the product, such as using a large excess of the amine donor or removing the ketone byproduct, are crucial for high conversions.[14]
-
Imine Reductases (IREDs) and Reductive Aminases (RedAms): IREDs catalyze the asymmetric reduction of pre-formed imines, while RedAms can catalyze both the imine formation and its reduction in a single pot, using a stoichiometric amount of amine.[18][19] These enzymes require a nicotinamide cofactor (NADH or NADPH), which must be regenerated in situ using a sacrificial substrate (e.g., glucose or formate) and a corresponding dehydrogenase.[19]
This protocol is based on the award-winning green synthesis of Sitagliptin developed by Merck and Codexis, which utilizes a highly engineered (R)-selective transaminase.[9][10][16]
Materials:
-
Prositagliptin ketone
-
Engineered (R)-selective transaminase (e.g., from Codexis, such as CDX-036)[2]
-
Pyridoxal-5'-phosphate (PLP) cofactor
-
Isopropylamine (amine donor)
-
Triethanolamine buffer
-
Dimethyl sulfoxide (DMSO) (co-solvent)
Equipment:
-
Jacketed glass reactor with overhead stirrer, pH probe, and temperature control.
-
Standard laboratory glassware for work-up and extraction.
Procedure:
-
Buffer and Cofactor Preparation: To the reactor, charge water and triethanolamine. Add a 4M solution of isopropylamine and adjust the pH to approximately 8.5 with concentrated HCl.[2] Add the PLP cofactor and stir until dissolved.
-
Enzyme Addition: Add the engineered transaminase enzyme and stir for 30 minutes to ensure complete dissolution and activation.[2]
-
Substrate Addition: Dissolve the prositagliptin ketone in DMSO and add it gradually to the enzyme solution.
-
Reaction: Heat the reaction mixture to 45°C and maintain this temperature with stirring.[2] Monitor the reaction for the conversion of the ketone to the amine product by HPLC. The reaction typically proceeds to >99% conversion with >99.9% enantiomeric excess.
-
Work-up: Upon completion, the enzyme can be denatured or removed by filtration. The product is typically extracted from the aqueous phase using an organic solvent like isopropyl acetate.
-
Purification: The product can be isolated and purified by crystallization, often as a phosphate salt, to yield Sitagliptin of high purity.
Dynamic Kinetic Resolution (DKR)
Kinetic resolution, where one enantiomer of a racemate reacts faster than the other, is limited to a theoretical maximum yield of 50%. Dynamic kinetic resolution (DKR) overcomes this limitation by coupling the enzymatic resolution with an in situ racemization of the unreacted, slower-reacting enantiomer.[13] This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product.
Causality and Experimental Insights:
A successful DKR process requires two compatible catalysts:
-
An enantioselective enzyme (often a lipase like Candida antarctica lipase B, CALB) that acylates one amine enantiomer.[13]
-
A racemization catalyst (typically a transition metal complex, e.g., based on ruthenium or palladium) that continuously interconverts the amine enantiomers.[20][21]
The key challenge is finding conditions where both catalysts are active and do not interfere with each other. Continuous flow systems have shown great promise in optimizing DKR processes by allowing for spatial separation of the resolution and racemization steps.[20]
Protocol 3: DKR of (±)-1-Phenylethylamine
This protocol is a representative example of a DKR process applicable to the multigram scale.[13]
Materials:
-
(±)-1-Phenylethylamine (racemic)
-
Candida antarctica lipase B (CALB), immobilized (e.g., Novozym 435)
-
Ruthenium-based racemization catalyst (e.g., Shvo's catalyst)
-
Ethyl methoxyacetate (acyl donor)
-
Toluene (solvent)
Equipment:
-
Jacketed glass reactor with overhead stirrer and temperature control.
-
Filtration apparatus.
-
Rotary evaporator.
Procedure:
-
Reaction Setup: To a reactor, add (±)-1-phenylethylamine, toluene, the ruthenium racemization catalyst (e.g., 1.25 mol%), and ethyl methoxyacetate.
-
Enzymatic Resolution: Add the immobilized CALB (e.g., 10 mg per mmol of amine) to the mixture.
-
Reaction: Heat the reaction to 90°C with stirring. The racemization catalyst will continuously convert the (S)-amine to the (R)-amine, while the lipase selectively acylates the (R)-amine.
-
Monitoring: Monitor the reaction by chiral GC or HPLC until the starting amine is fully consumed.
-
Work-up: Cool the reaction mixture and filter to recover the immobilized lipase and the racemization catalyst.
-
Purification: Remove the solvent under reduced pressure. The resulting (R)-N-(1-phenylethyl)acetamide can be purified by crystallization or chromatography. The amide can then be hydrolyzed to yield the enantiopure (R)-1-phenylethylamine.
Comparative Analysis of Synthetic Strategies
| Feature | Asymmetric Hydrogenation | Biocatalysis (Transaminase) | Dynamic Kinetic Resolution |
| Stereoselectivity | Good to Excellent (>99% ee) | Excellent (>99.9% ee) | Excellent (>97% ee) |
| Yield | High (>95%) | High (>95%) | High (>90%) |
| Substrate Scope | Broad for imines | Can be limited, but expandable via protein engineering | Broad for primary amines |
| Reaction Conditions | High pressure, organic solvents | Mild (aqueous, ambient temp/pressure) | Moderate temperature, organic solvents |
| Catalyst | Precious metals (Ir, Rh) | Renewable enzymes | Enzyme + Metal catalyst |
| Key Advantage | High atom economy, direct | "Green", highly selective, safe | Utilizes racemic starting materials |
| Key Challenge | High-pressure equipment, catalyst cost/sensitivity | Equilibrium limitations, enzyme stability/cost | Catalyst compatibility, removal of byproducts |
| Industrial Example | (S)-Metolachlor[11] | Sitagliptin[9] | Rasagiline intermediate[20] |
Conclusion and Future Outlook
The large-scale synthesis of chiral amines has evolved significantly, moving from classical resolution techniques to highly efficient catalytic asymmetric methods. Asymmetric hydrogenation remains a powerful and widely used industrial strategy, particularly for substrates amenable to this transformation. However, the paradigm shift towards greener and more sustainable manufacturing has propelled biocatalysis to the forefront. The remarkable success in engineering enzymes like transaminases for specific, large-scale pharmaceutical syntheses, such as that of Sitagliptin, underscores the immense potential of this technology.[9][16]
For researchers and drug development professionals, the choice of synthetic route will always be a multifactorial decision. The methodologies and protocols outlined in this guide provide a robust framework for making informed decisions and implementing these powerful synthetic strategies. The continued development of novel catalysts, both chemical and biological, along with advancements in process engineering, such as continuous flow manufacturing, will undoubtedly lead to even more efficient, economical, and environmentally benign routes to these vital pharmaceutical building blocks.
References
- 1. Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10273C [pubs.rsc.org]
- 2. US20230227457A1 - Improved process for preparation of sitagliptin - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. US8293507B2 - Transaminase biocatalysts - Google Patents [patents.google.com]
- 5. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A diversity of recently reported methodology for asymmetric imine reduction - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO00794C [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. epa.gov [epa.gov]
- 10. pubsapp.acs.org [pubsapp.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 13. BJOC - Development of dynamic kinetic resolution on large scale for (±)-1-phenylethylamine [beilstein-journals.org]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. chemistryforsustainability.org [chemistryforsustainability.org]
- 17. The Industrial Age of Biocatalytic Transamination - PMC [pmc.ncbi.nlm.nih.gov]
- 18. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 19. Reductive aminations by imine reductases: from milligrams to tons - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00124A [pubs.rsc.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst for Racemization [organic-chemistry.org]
Application Note: Advanced Gas Chromatography Strategies for the Analysis of 1,4-Dioxane and its Derivatives
Abstract: This document provides a comprehensive guide to the analysis of 1,4-dioxane and its derivatives using gas chromatography (GC). 1,4-Dioxane is a synthetic industrial chemical classified as a likely human carcinogen, frequently found as a contaminant in groundwater, drinking water, and various consumer products such as cosmetics, detergents, and shampoos.[1][2][3] Its analysis is critical for environmental monitoring, regulatory compliance, and quality control in manufacturing. However, the high water solubility and volatility of 1,4-dioxane present significant analytical challenges, complicating its extraction from aqueous matrices.[4] This application note details robust and sensitive GC-based methods, including those incorporating Static Headspace (HS), Purge and Trap (P&T), and Solid Phase Extraction (SPE) for sample preparation, coupled with Mass Spectrometry (MS) for detection. We provide detailed, field-proven protocols, explain the causality behind methodological choices, and offer insights into method validation to ensure data integrity.
Introduction: The Analytical Challenge of 1,4-Dioxane
1,4-Dioxane is a heterocyclic ether that is highly miscible in water, a property that makes it difficult to detect at trace levels using conventional extraction techniques.[1] Its tendency to readily leach from soil into groundwater, combined with its resistance to biodegradation, results in persistent and rapidly migrating contaminant plumes.[1][5] The analytical goal is often to achieve very low detection limits, frequently in the sub-parts-per-billion (ppb or µg/L) range, to meet regulatory guidelines.[5]
Gas chromatography is the definitive technique for this analysis, but its success is critically dependent on the sample preparation method used to extract and concentrate 1,4-dioxane from the sample matrix, overcoming its high polarity and low Henry's Law constant.[4][6]
Core Analytical Strategies: A Comparative Overview
The choice of sample preparation is the most critical decision in designing a robust GC method for 1,4-dioxane. The primary techniques are Static Headspace (HS), Purge and Trap (P&T), and Solid Phase Extraction (SPE).
| Technique | Principle | Advantages | Disadvantages | Typical Applications |
| Static Headspace (HS) | A sample is sealed in a vial and heated, allowing volatile compounds to partition into the gas phase (headspace) above the sample. An aliquot of this headspace is then injected into the GC.[7][8] | Simple, fast, minimal sample preparation, reduces matrix interference.[9][10] | Limited to volatile compounds; may lack sensitivity for very low trace levels without optimization.[8] | Screening of consumer products (soaps, shampoos), analysis of less complex matrices.[11] |
| Purge and Trap (P&T) | An inert gas is bubbled through an aqueous sample, stripping volatile analytes from the liquid phase. The analytes are then concentrated on a sorbent trap, which is subsequently heated to desorb them into the GC system.[1] | High sensitivity, essential for trace-level detection in water.[1] | More complex instrumentation; potential for moisture interference which can affect chromatography.[1] | Environmental water analysis (groundwater, drinking water), meeting low regulatory detection limits. |
| Solid Phase Extraction (SPE) | An aqueous sample is passed through a solid sorbent cartridge (e.g., coconut charcoal) that retains the analyte. The analyte is then eluted with a small volume of organic solvent.[12] | Excellent concentration factor, high recovery, produces a clean extract.[13] | More labor-intensive and time-consuming than HS; requires solvent usage. | Official regulatory methods (e.g., EPA Method 522) for drinking water analysis.[12][14] |
Experimental Protocols and Methodologies
Protocol 1: Static Headspace GC/MS (HS-GC/MS) for Consumer Products
This method is ideal for screening and quantifying 1,4-dioxane in complex matrices like soaps, lotions, and detergents.
Causality of Choices:
-
Headspace Sampling: Avoids direct injection of non-volatile matrix components, which protects the GC inlet and column, ensuring method robustness.[9]
-
Isotope Dilution: The use of a deuterated internal standard (1,4-dioxane-d8) is critical. It co-elutes with the target analyte and experiences similar matrix effects, allowing for highly accurate and precise quantification by correcting for variations in sample preparation and injection.[4][11]
-
Salting Out: Adding sodium chloride to aqueous samples increases the ionic strength of the solution, reducing the solubility of 1,4-dioxane and promoting its partitioning into the headspace, thereby increasing sensitivity.[15]
Step-by-Step Protocol:
-
Sample Preparation:
-
Accurately weigh 0.1 to 2.0 g of the sample (depending on matrix viscosity) into a 20 mL headspace vial.[11]
-
For aqueous samples, add a saturating amount of sodium chloride (e.g., 0.7 g for a 2 mL sample).[15]
-
Add a known amount of internal standard solution (e.g., 2 mL of 1 ppm 1,4-dioxane-d8).[11]
-
Seal the vial immediately with a PTFE/silicone septum cap.
-
-
Instrumentation Setup (HS Autosampler):
-
Oven Temperature: 70–90 °C. Higher temperatures increase vapor pressure but must not degrade the sample.[15][16]
-
Equilibration Time: 15–30 min. Ensures partitioning equilibrium is reached for reproducible results.[15]
-
Loop Temperature: 150 °C. Keeps analytes in the gas phase during transfer.[15]
-
Transfer Line Temperature: 150 °C. Prevents condensation of analytes.[15]
-
-
Instrumentation Setup (GC/MS):
-
Data Analysis:
-
Quantify 1,4-dioxane using the ratio of its primary ion peak area to the primary ion peak area of 1,4-dioxane-d8.
-
Generate a calibration curve using standards prepared in a similar matrix (or matrix-free solvent) with the same internal standard concentration.
-
Protocol 2: Solid Phase Extraction GC/MS (Based on EPA Method 522)
This protocol is the authoritative standard for the determination of 1,4-dioxane in drinking water, providing the sensitivity and reliability required for regulatory compliance.[12][14]
Causality of Choices:
-
SPE Sorbent: Coconut charcoal is highly effective at adsorbing volatile organic compounds like 1,4-dioxane from water due to its large surface area and microporous structure.[12][19]
-
Isotope Dilution: As with HS, a surrogate standard (1,4-dioxane-d8) is added to the sample before extraction. This corrects for any analyte loss during the multi-step SPE process (loading, washing, elution), ensuring high accuracy.[12]
-
GC/MS with SIM: Operating the mass spectrometer in Selected Ion Monitoring (SIM) mode dramatically increases sensitivity. Instead of scanning a full mass range, the detector focuses only on specific, characteristic ions of 1,4-dioxane, which lowers the noise floor and achieves the sub-ppb detection limits required.[12][14][18]
Workflow Diagram: EPA Method 522
Caption: Workflow for 1,4-Dioxane analysis based on EPA Method 522.
Step-by-Step Protocol:
-
Sample Preparation:
-
Solid Phase Extraction:
-
Condition a 2g coconut charcoal SPE cartridge with methanol, followed by reagent water.[19]
-
Pass the 500 mL sample through the cartridge at a controlled flow rate (e.g., 5-10 mL/min).[19]
-
Dry the cartridge thoroughly with nitrogen gas to remove residual water.[19]
-
Elute the trapped analytes with a small volume of dichloromethane (DCM).[12][19]
-
Concentrate the eluate to a final volume of 1 mL.
-
-
Analysis:
-
Add the internal standard (e.g., Tetrahydrofuran-d8) to the final 1 mL extract.[12]
-
Inject a 1-2 µL aliquot into the GC/MS system.
-
Acquire data in SIM mode, monitoring characteristic ions for 1,4-dioxane (m/z 88, 58) and the surrogate/internal standards.
-
-
Data Analysis:
-
Calculate surrogate recovery to validate extraction efficiency.
-
Quantify 1,4-dioxane using an internal standard calibration curve.
-
Key GC/MS System Parameters
Achieving reliable results requires careful optimization of the GC/MS system. The following table provides a validated starting point for method development.
| Parameter | Static Headspace (HS) Method | Solid Phase Extraction (SPE) Method | Rationale |
| GC Column | e.g., Agilent DB-624, TRACE TR-WaxMS (30m x 0.25mm, 1.4µm) | e.g., Agilent DB-624, TRACE TR-WaxMS (30m x 0.25mm, 1.4µm) | A polar stationary phase is required to properly chromatograph the polar 1,4-dioxane, ensuring a symmetrical peak shape.[17][21] |
| Inlet Mode | Split (e.g., 5:1 or 10:1)[16] | Splitless | Split injection is used in HS to handle the large gas volume. Splitless injection is used for SPE to transfer the maximum amount of analyte onto the column for trace sensitivity.[22] |
| Inlet Temp | 185–200 °C[16] | 250 °C | Must be hot enough to ensure rapid vaporization of the sample without causing thermal degradation. |
| Carrier Gas | Helium | Helium | Inert gas to carry the sample through the column. |
| Oven Program | 40°C (hold 3 min), ramp 5°C/min to 75°C, ramp 50°C/min to 230°C (hold 3 min)[16] | 40°C (hold 2 min), ramp 20°C/min to 220°C (hold 2 min) | The temperature program is optimized to separate 1,4-dioxane from solvent peaks and other potential contaminants. |
| MS Detector | Mass Spectrometer (Single or Triple Quad) | Mass Spectrometer (Single or Triple Quad) | MS provides definitive identification based on mass-to-charge ratio and fragmentation patterns. |
| MS Mode | Scan or SIM | Selected Ion Monitoring (SIM)[12] | SIM mode is crucial for achieving the low detection limits needed for environmental samples.[18][22] Scan mode can be used for screening higher concentration samples. |
| Monitored Ions | 1,4-Dioxane: 88 (Quant), 58 (Qual) 1,4-Dioxane-d8: 96 (Quant) | 1,4-Dioxane: 88 (Quant), 58 (Qual) 1,4-Dioxane-d8: 96 (Quant) | m/z 88 is the molecular ion and is used for quantification due to its specificity. m/z 96 is the molecular ion for the deuterated standard. |
Method Validation and Quality Control
A GC method is only reliable if it is properly validated. Key validation parameters must be assessed according to guidelines such as ICH Q2(R1).[23][24]
-
Specificity: The ability to detect the analyte unambiguously in the presence of other components. This is confirmed by analyzing blank and spiked matrix samples to ensure no interferences at the retention time of 1,4-dioxane.[25]
-
Linearity: The method should produce results that are directly proportional to the concentration of the analyte in the sample. A calibration curve with a correlation coefficient (r²) of ≥ 0.999 is typically required.[25][26]
-
Accuracy & Precision: Accuracy (closeness to the true value) is assessed via spike recovery studies, with typical acceptance criteria of 80-120%. Precision (repeatability) is measured by the relative standard deviation (%RSD) of replicate measurements, which should typically be <15-20%.[25][27]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The LOD is the lowest concentration that can be reliably detected (Signal-to-Noise ≈ 3:1), and the LOQ is the lowest concentration that can be accurately quantified (Signal-to-Noise ≈ 10:1).[24][25]
-
Robustness: The method's reliability is tested by making small, deliberate changes to parameters like oven temperature or gas flow rate to ensure it remains unaffected.[24][25]
Conclusion
The analysis of 1,4-dioxane by gas chromatography is a mature and reliable field, but it requires a careful and informed approach. The choice of sample preparation technique—Static Headspace, Purge and Trap, or Solid Phase Extraction—is paramount and must be tailored to the specific sample matrix and the required detection limits. By leveraging isotope dilution techniques, employing polar GC columns, and using the high sensitivity of mass spectrometry in SIM mode, researchers can achieve the accurate and precise quantification of 1,4-dioxane necessary to ensure environmental safety and product quality. Rigorous method validation is not merely a formality but a necessary step to guarantee that the data generated is trustworthy and defensible.
References
- 1. ysi.com [ysi.com]
- 2. 1,4-Dioxane | Public Health Statement | ATSDR [wwwn.cdc.gov]
- 3. epa.gov [epa.gov]
- 4. benchchem.com [benchchem.com]
- 5. agilent.com [agilent.com]
- 6. benchchem.com [benchchem.com]
- 7. namsa.com [namsa.com]
- 8. Headspace GC/MS Analysis - Analytics Services, Innovatech Labs [innovatechlabs.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Headspace analysis for screening of volatile organic compound profiles of electronic juice bulk material - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. itspsolutions.com [itspsolutions.com]
- 13. alphalab.com [alphalab.com]
- 14. NEMI Method Summary - 522 [nemi.gov]
- 15. shimadzu.com [shimadzu.com]
- 16. asean.org [asean.org]
- 17. greyhoundchrom.com [greyhoundchrom.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. fms-inc.com [fms-inc.com]
- 20. 14d-1.itrcweb.org [14d-1.itrcweb.org]
- 21. GC Tech Tip: GC Column - Polarity vs Selectivity | Phenomenex [phenomenex.com]
- 22. Development and validation of a sensitive GC-MS method for the determination of trace levels of an alkylating reagent in a beta-lactam active pharmaceutical ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. ijpsjournal.com [ijpsjournal.com]
- 24. pharmaguru.co [pharmaguru.co]
- 25. environics.com [environics.com]
- 26. Application of Static Headspace GC-MS Method for Selective 1,4-Dioxane Detection in Food Additives - PMC [pmc.ncbi.nlm.nih.gov]
- 27. redalyc.org [redalyc.org]
Application Notes and Protocols for the Solid-Phase Extraction of Dioxane Compounds
Introduction: The Analytical Challenge of 1,4-Dioxane
1,4-Dioxane is a synthetic industrial chemical, classified by the U.S. Environmental Protection Agency (EPA) as likely to be carcinogenic to humans.[1] Its primary historical use as a stabilizer for chlorinated solvents has led to widespread environmental contamination, particularly in groundwater. The unique physicochemical properties of 1,4-dioxane—high water solubility and low volatility—make it a challenging analyte for extraction from aqueous matrices.[2][3][4] Traditional methods like liquid-liquid extraction often yield poor recoveries, necessitating large volumes of organic solvents.[5] Solid-phase extraction (SPE) has emerged as a robust and efficient technique for the pre-concentration and purification of 1,4-dioxane from various sample types, enabling sensitive and reliable quantification by chromatographic methods.
This guide provides a comprehensive overview of SPE techniques for dioxane compounds, detailing the underlying scientific principles, offering field-proven insights, and presenting detailed protocols for researchers, scientists, and drug development professionals.
Core Principles of Dioxane Solid-Phase Extraction
The successful SPE of 1,4-dioxane hinges on selecting an appropriate sorbent that can effectively retain this polar compound from a predominantly aqueous matrix. The primary retention mechanisms at play are non-chemical in nature, including hydrophobic interactions, hydrogen bonding, and van der Waals forces.[6]
Sorbent Selection: A Critical Choice
The choice of sorbent is paramount for achieving high recovery and reproducibility. While several materials have been investigated, activated carbon and polymeric sorbents are the most commonly employed for 1,4-dioxane extraction.
-
Activated Carbon: Granular activated carbon (GAC), particularly coconut charcoal, is the cornerstone of EPA Method 522 for the analysis of 1,4-dioxane in drinking water.[7] Its high surface area and porous structure provide ample sites for the adsorption of organic molecules like 1,4-dioxane.[8] The adsorption is primarily driven by hydrophobic interactions.
-
Polymeric Sorbents: A variety of polymeric sorbents have shown promise for the extraction of polar analytes like 1,4-dioxane.[9][10] These include:
-
Polystyrene-divinylbenzene (PS-DVB): These resins offer a hydrophobic surface and can interact with 1,4-dioxane through van der Waals forces and π-π interactions.
-
Modified Polymeric Sorbents: To enhance the retention of polar compounds, PS-DVB resins can be chemically modified with functional groups. Hydrophilic-lipophilic balanced (HLB) polymers, such as divinylbenzene-co-N-vinylpyrrolidone (DVB-co-NVP), are designed to retain a wider range of compounds, including polar ones.[11]
-
Other Promising Polymers: Research has explored novel polymers like resorcinarene cavitand polymers, which have demonstrated high removal efficiency for 1,4-dioxane.[6]
-
-
Other Sorbents: While less common for routine analysis, other materials like certain zeolites have also been investigated for their potential to adsorb 1,4-dioxane.[6]
The following diagram illustrates the fundamental workflow of a solid-phase extraction procedure.
Caption: A generalized workflow for solid-phase extraction.
Methodologies and Protocols
This section details established protocols for the solid-phase extraction of 1,4-dioxane, with a focus on EPA Method 522, along with considerations for alternative approaches.
Protocol 1: EPA Method 522 for Drinking Water
This method is widely adopted for the analysis of 1,4-dioxane in drinking water samples and utilizes an activated carbon SPE cartridge.
Materials:
-
SPE Cartridges: 6 mL polypropylene tubes packed with 2 g of coconut charcoal.
-
Dichloromethane (DCM), purge and trap grade
-
Methanol, purge and trap grade
-
Reagent Water
-
1,4-Dioxane-d8 (internal standard)
-
Anhydrous Sodium Sulfate
-
Vacuum manifold
-
Collection tubes
-
Gas Chromatograph with a Mass Spectrometer (GC/MS)
Step-by-Step Procedure:
-
Cartridge Conditioning:
-
Place the SPE cartridge on a vacuum manifold.
-
Wash the cartridge with 10 mL of dichloromethane.
-
Follow with 10 mL of methanol.
-
Finally, rinse with two 10 mL aliquots of reagent water. Crucially, do not allow the sorbent bed to dry out after this step.
-
-
Sample Preparation and Loading:
-
To a 500 mL water sample, add a known amount of 1,4-dioxane-d8 internal standard.
-
Pass the sample through the conditioned cartridge at a flow rate of approximately 10-15 mL/min.
-
-
Cartridge Drying:
-
After the entire sample has passed through, draw air or nitrogen through the cartridge for 10 minutes to remove residual water.
-
-
Elution:
-
Place a collection tube in the manifold.
-
Add 1 mL of dichloromethane to the cartridge and allow it to soak the sorbent for 1 minute.
-
Slowly draw the solvent through the cartridge.
-
Repeat with another 1 mL of dichloromethane.
-
Finally, elute the cartridge with 8 mL of dichloromethane.
-
-
Post-Elution Processing:
-
Add anhydrous sodium sulfate to the collected eluate to remove any remaining water.
-
The extract is now ready for analysis by GC/MS. Note: Due to the volatility of 1,4-dioxane, concentration of the eluate is generally not recommended as it can lead to significant analyte loss.
-
The chemical interactions involved in the SPE process are visualized in the diagram below.
Caption: Analyte-sorbent interactions during SPE of 1,4-dioxane.
Quantitative Data Summary
The following table summarizes key performance data for 1,4-dioxane SPE methods.
| Parameter | EPA Method 522 (Activated Carbon) | Modified Methods (Polymeric Sorbents) |
| Typical Sample Volume | 100 - 500 mL | Varies (typically 100 - 500 mL) |
| Common Elution Solvent | Dichloromethane | Dichloromethane, Acetonitrile, Methanol |
| Reported Recovery Rates | 80-110% | Generally >70%, highly dependent on sorbent and matrix |
| Method Detection Limit (MDL) | 0.02 - 0.1 µg/L | Varies, can be comparable to activated carbon methods |
Troubleshooting and Expert Insights
Achieving consistent and high recoveries for 1,4-dioxane requires careful attention to detail. Here are some common issues and their solutions:
-
Low Recovery: This is the most frequent challenge in 1,4-dioxane SPE.[12]
-
Cause: Incomplete elution, breakthrough during sample loading, or analyte loss due to volatility.
-
Solution:
-
Elution: Ensure the elution solvent is strong enough to disrupt the analyte-sorbent interactions. While dichloromethane is standard, for some sorbents, a more polar solvent or a solvent mixture may be necessary.
-
Breakthrough: Do not exceed the recommended sample loading flow rate. A slower flow rate allows for better mass transfer and retention of the analyte on the sorbent. If breakthrough is suspected, analyze the sample effluent.
-
Volatility: Avoid concentrating the eluate by evaporation. If concentration is absolutely necessary, it must be done with extreme care at low temperatures.[13] The use of an isotopically labeled internal standard like 1,4-dioxane-d8 is crucial to correct for any losses.[3][4]
-
-
-
Poor Reproducibility:
-
Cause: Inconsistent cartridge packing, channeling through the sorbent bed, or variations in sample processing.
-
Solution:
-
Use high-quality, certified SPE cartridges from a reputable manufacturer.
-
Ensure the sorbent bed does not dry out between the conditioning/equilibration steps and sample loading.
-
Automated SPE systems can significantly improve reproducibility by standardizing flow rates and solvent delivery.[14]
-
-
-
Matrix Effects:
-
Cause: Co-extraction of interfering compounds from complex matrices like wastewater or biological fluids.
-
Solution:
-
Incorporate a wash step after sample loading to remove weakly retained interferences. The wash solvent should be strong enough to remove interferences but not so strong that it elutes the 1,4-dioxane.
-
For highly complex matrices, consider using a more selective sorbent, such as a modified polymeric sorbent with specific functional groups.
-
-
Advanced and Emerging Techniques
The field of solid-phase extraction is continually evolving. For 1,4-dioxane analysis, some emerging techniques hold promise:
-
Molecularly Imprinted Polymers (MIPs): These are highly selective synthetic polymers with recognition sites tailored for a specific molecule.[15][16] While still in the research phase for 1,4-dioxane, MIPs could offer unparalleled selectivity, especially for complex sample matrices.[15][17][18]
-
Automated SPE: Automation of the SPE workflow minimizes manual errors, improves throughput, and enhances reproducibility.[14] Several commercial systems are available that can automate the entire process from conditioning to elution.
Conclusion
Solid-phase extraction is an indispensable tool for the accurate and sensitive determination of 1,4-dioxane in a variety of samples. While EPA Method 522 using activated carbon is the established standard for drinking water, a deeper understanding of the principles of sorbent selection, elution, and potential pitfalls allows for the adaptation and optimization of methods for more complex matrices. The continued development of novel sorbents and automation technologies promises to further enhance the capabilities of SPE for challenging analytes like 1,4-dioxane.
References
- 1. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 2. Kinetics of 1,4-Dioxane Adsorption by AmberSorb and Granular Activated Carbon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 14d-1.itrcweb.org [14d-1.itrcweb.org]
- 4. What You Need to Know About 1,4-Dioxane Analysis - ddms [ddmsinc.com]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. Recent Advances in 1,4-Dioxane Removal Technologies for Water and Wastewater Treatment | MDPI [mdpi.com]
- 7. 1,4-Dioxane Resource Hub: A 2025 Guide to 1,4-Dioxane Contamination [slenvironment.com]
- 8. phenomenex.com [phenomenex.com]
- 9. Recent developments in polymer-based sorbents for solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New Hypercrosslinked Polymer Adsorbents for Solid Phase Extraction of Polar Compounds | Scientific.Net [scientific.net]
- 11. "Polymeric Sorbents for Solid-Phase Extraction (SPE) Of Polar Analytes " by Ishwor Karki [scholarcommons.sc.edu]
- 12. welch-us.com [welch-us.com]
- 13. benchchem.com [benchchem.com]
- 14. promochrom.com [promochrom.com]
- 15. Molecularly Imprinted Polymers: Selective Extraction Materials for Sample Preparation [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Molecularly Imprinted Polymers for Selective Recognition and Extraction of Heavy Metal Ions and Toxic Dyes | Semantic Scholar [semanticscholar.org]
- 18. Molecularly imprinted polymers as highly selective sorbents in sample preparation techniques and their applications in environmental water analysis | Aperta [aperta.ulakbim.gov.tr]
Application Notes & Protocols: Asymmetric Hydrogenation for the Synthesis of Chiral Amines
Introduction: The Imperative for Chiral Amines
Chiral amines are foundational pillars in modern chemistry, representing critical structural motifs in 40-45% of small-molecule pharmaceuticals, as well as a vast array of agrochemicals and fine chemicals.[1] Their unique three-dimensional architecture is often the key to specific biological interactions, making the selective synthesis of a single enantiomer not just an academic challenge, but a commercial and therapeutic necessity. Among the myriad of synthetic strategies, asymmetric hydrogenation (AH) stands out as a powerful, atom-economical, and sustainable "green" method for producing optically active amines.[2] This technique, which involves the addition of hydrogen across a prochiral C=N (imine) or C=C (enamide) double bond using a chiral transition metal catalyst, offers high efficiency, excellent enantioselectivity, and minimal waste generation.[2]
This guide provides an in-depth exploration of the principles, catalysts, and practical methodologies for performing asymmetric hydrogenation to synthesize chiral amines. It is designed for researchers, scientists, and drug development professionals seeking to leverage this robust technology, offering not just protocols but also the mechanistic reasoning and field-proven insights required for successful implementation and troubleshooting.
Fundamentals of Asymmetric Hydrogenation
At its core, asymmetric hydrogenation is a process of transferring chirality from a catalyst to a substrate. The reaction's success hinges on the precise interaction between three key components: the prochiral substrate, a hydrogen source (typically H₂ gas), and, most importantly, the chiral catalyst.
-
The Substrate: The most common precursors for chiral amines via AH are imines and enamides. Imines present a direct route but are often more challenging substrates due to their potential for E/Z isomerization and hydrolysis.[1] Enamides, while requiring an extra synthetic step, are generally more stable and often yield higher enantioselectivities.
-
The Catalyst System: The catalyst is a combination of a transition metal precursor and a chiral ligand. The metal (commonly Rhodium, Ruthenium, or Iridium) serves as the active center for hydrogen activation and transfer, while the chiral ligand orchestrates the stereochemical outcome. The ligand creates a chiral pocket around the metal center, forcing the substrate to bind in a specific orientation that exposes one of its two prochiral faces to hydrogenation.
Mechanism of Stereoselection: An Overview
The precise mechanism can vary depending on the metal, ligand, and substrate, but a common pathway for rhodium-catalyzed enamide hydrogenation involves several key steps.[3][4] The catalyst precursor reacts with hydrogen to form a dihydride species. The enamide substrate then coordinates to this metal dihydride complex. This coordination is the critical stereochemistry-determining step; due to steric and electronic interactions with the chiral ligand, one diastereomeric complex is favored. Subsequent migratory insertion of the alkene into a metal-hydride bond followed by reductive elimination of the product regenerates the catalyst and completes the cycle.[5]
Ruthenium-catalyzed hydrogenations, particularly the highly influential Noyori-type systems, often operate via an "outer sphere" mechanism.[6][7] In this pathway, the substrate does not necessarily bind directly to the metal's inner coordination sphere. Instead, the reaction involves a concerted transfer of a hydride from the metal and a proton from a protic ligand (like a diamine) to the substrate within the catalyst's chiral environment.[6]
The Catalyst System: A Deeper Dive
The choice of metal and ligand is the most critical decision in developing a successful asymmetric hydrogenation process.
Transition Metal Precursors
-
Rhodium (Rh): Rhodium complexes, particularly with chiral bisphosphine ligands like DuPhos and DIPAMP, are pioneers in this field.[5] They are exceptionally effective for the hydrogenation of enamides, often providing outstanding enantioselectivities under mild conditions.[8]
-
Ruthenium (Ru): Ruthenium catalysts, famously represented by Noyori's Ru-BINAP systems, are highly versatile.[9] They are not only effective for enamides but also for a broader range of substrates, including functionalized ketones and certain imines. Ru-diamine catalysts are particularly noted for their high efficiency in the asymmetric transfer hydrogenation of imines.[10]
-
Iridium (Ir): Iridium catalysts have emerged as the workhorses for the direct asymmetric hydrogenation of challenging substrates, especially unfunctionalized imines.[1][11] Ligands such as PHOX (phosphine-oxazoline) and Josiphos-type ferrocenyl diphosphines have enabled the synthesis of a wide variety of chiral amines with high stereoselectivity.[12][13]
Seminal Chiral Ligands
The ligand dictates the stereochemical outcome. Below is a table summarizing some of the most influential ligand families.
| Ligand Family | Representative Example(s) | Typical Metal(s) | Common Substrate(s) | Key Features |
| C₂-Symmetric Bisphosphines | BINAP, DuPhos, DIPAMP | Ru, Rh | Enamides, Functionalized Ketones | High rigidity, well-defined chiral pocket, excellent enantioselectivity. |
| Ferrocenyl Diphosphines | Josiphos, Xyliphos | Ir, Rh | Imines, Enamides | High activity and turnover numbers, successful in industrial processes.[12] |
| P,N Ligands | PHOX, SimplePHOX | Ir | N-Aryl Imines, Unfunctionalized Olefins | High efficiency for challenging substrates, modular and tunable structure.[1] |
| Chiral Diamines | DPEN (and its derivatives) | Ru | Ketones, Imines (Transfer Hydrogenation) | Key component in Noyori's outer-sphere mechanism, excellent for transfer hydrogenation.[10] |
Application Protocols: From Bench to Scale
The following protocols are generalized procedures. Optimal conditions (solvent, temperature, pressure, catalyst loading) are substrate-dependent and require screening.
Protocol 1: Rh-Catalyzed Asymmetric Hydrogenation of an Enamide
This protocol is a classic example, suitable for producing α-chiral protected amines from N-acyl enamides.
Workflow Diagram:
Caption: Workflow for Rh-catalyzed enamide hydrogenation.
Materials:
-
High-pressure autoclave with magnetic stirring
-
Schlenk line and inert gas (Argon or Nitrogen)
-
[Rh(COD)₂]BF₄ (Metal Precursor)
-
Chiral Bisphosphine Ligand (e.g., (R,R)-Me-DuPhos)
-
N-Acetyl Enamide Substrate
-
Degassed, anhydrous solvent (e.g., Methanol, THF)
-
Hydrogen gas (high purity)
Procedure:
-
Catalyst Preparation (Inert Atmosphere): In a glovebox or under inert gas, add the rhodium precursor (1.0 mol%) and the chiral ligand (e.g., 1.1 mol%) to a Schlenk flask.
-
Add degassed, anhydrous solvent (e.g., 5 mL for a 0.5 mmol reaction) and stir for 15-20 minutes until a clear, homogeneous solution is formed.
-
Reaction Setup: In a separate flask, dissolve the enamide substrate (1.0 eq) in the degassed solvent.
-
Transfer the substrate solution to the catalyst solution via cannula.
-
Transfer the final reaction mixture to the high-pressure autoclave under an inert atmosphere.
-
Hydrogenation: Seal the autoclave. Purge the system by pressurizing with nitrogen (3-4 times) followed by hydrogen (3-4 times).
-
Pressurize the autoclave to the desired hydrogen pressure (e.g., 5 bar).
-
Stir the reaction at the desired temperature (e.g., 25 °C) for the specified time (e.g., 12-24 hours), monitoring consumption via a pressure drop if possible.
-
Work-up: Upon completion, carefully vent the hydrogen gas and purge the autoclave with nitrogen.
-
Concentrate the reaction mixture in vacuo.
-
Purify the crude product by flash column chromatography.
-
Analysis: Determine conversion by ¹H NMR or GC. Determine enantiomeric excess (ee) by chiral HPLC or chiral GC.[14]
Protocol 2: Ir-Catalyzed Asymmetric Hydrogenation of an N-Aryl Imine
This protocol is tailored for the direct hydrogenation of imines, a highly atom-economical route to valuable chiral amines.
Workflow Diagram:
Caption: Workflow for Ir-catalyzed imine hydrogenation.
Materials:
-
High-pressure autoclave with magnetic stirring
-
Schlenk line and inert gas (Argon or Nitrogen)
-
[Ir(COD)Cl]₂ (Metal Precursor)
-
Chiral Ligand (e.g., a PHOX or Josiphos-type ligand)
-
N-Aryl Imine Substrate
-
Degassed, anhydrous solvent (e.g., Dichloromethane, Toluene)
-
Additive (optional, e.g., I₂, acids)
-
Hydrogen gas (high purity)
Procedure:
-
Catalyst Preparation (Inert Atmosphere): In a glovebox, add [Ir(COD)Cl]₂ (0.5 mol%) and the chiral ligand (1.1 mol%) to a reaction vessel.
-
Add degassed, anhydrous solvent and stir for 30 minutes. An additive, such as iodine (I₂), is sometimes added at this stage as it can have a beneficial effect on enantioselectivity.[15]
-
Reaction Setup: Add the imine substrate (1.0 eq) to the activated catalyst solution.
-
Transfer the mixture to the autoclave.
-
Hydrogenation: Seal the autoclave. Purge thoroughly with inert gas, then with hydrogen.
-
Pressurize to a higher pressure (e.g., 50 bar), as imine hydrogenations often require more forcing conditions.[13]
-
Stir at the desired temperature (e.g., 25-50 °C) until the reaction is complete.
-
Work-up & Analysis: Follow steps 9-12 from Protocol 1.
Critical Parameters & Troubleshooting
Optimizing an asymmetric hydrogenation requires careful consideration of several variables.[15] A systematic approach, such as high-throughput experimentation, can rapidly identify optimal conditions.[16]
| Parameter | Influence & Expert Insights | Troubleshooting Steps |
| Solvent | Can significantly affect catalyst solubility, activity, and enantioselectivity. Halogenated solvents often work well for Ir-catalysts, while alcohols are common for Rh-catalysis. | Screen a range of solvents (e.g., MeOH, THF, DCM, Toluene). Ensure the solvent is anhydrous and thoroughly degassed, as oxygen and water can poison the catalyst. |
| H₂ Pressure | Higher pressure generally increases reaction rate but can sometimes negatively impact enantioselectivity.[16] The optimal pressure is a balance between reactivity and selectivity. | If conversion is low, increase pressure. If ee is poor, try screening at both low (1-10 bar) and high (50-80 bar) pressures. |
| Temperature | Reaction rates increase with temperature, but enantioselectivity often decreases. Lower temperatures generally favor higher ee. | Start at room temperature. If no reaction, gently increase heat. If conversion is good but ee is low, try running the reaction at 0 °C or even -20 °C.[13] |
| Catalyst Loading | Lowering catalyst loading (increasing Substrate/Catalyst ratio) is economically desirable but may require longer reaction times or more forcing conditions. | Start with 0.5-1.0 mol%. If the reaction is fast and clean, attempt to lower the loading to 0.1% or 0.01%. Industrial processes can achieve S/C ratios >1,000,000.[12] |
| Additives | Acids, bases, or halides (like I₂) can act as activators or modifiers, dramatically improving catalyst performance in some systems. | If activity or selectivity is poor, screen additives. For Ir-catalyzed imine hydrogenations, adding catalytic I₂ is a common strategy. For some Ru systems, a base is required for activation.[6] |
| Substrate Purity | Impurities in the substrate (e.g., from imine formation) can act as catalyst poisons. The presence of E/Z isomers in acyclic imines can complicate results. | Ensure the substrate is pure. For imines, confirm structure and isomeric ratio before hydrogenation. Catalyst poisoning might be indicated by a stalled reaction.[17] |
Conclusion and Future Outlook
Asymmetric hydrogenation is a mature and powerful technology for the synthesis of chiral amines, with applications ranging from laboratory-scale discovery to multi-ton industrial production.[1] The continued development of novel ligands and catalysts, particularly those based on abundant and less expensive base metals like iron and nickel, promises to further enhance the sustainability and accessibility of this methodology.[18] By understanding the fundamental principles and meticulously optimizing reaction parameters, researchers can confidently apply this technique to solve complex synthetic challenges in drug development and beyond.
References
- 1. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. youtube.com [youtube.com]
- 7. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 8. Rhodium-catalyzed asymmetric hydrogenation of β-branched enamides for the synthesis of β-stereogenic amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. youtube.com [youtube.com]
- 10. Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules [ajchem-b.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. Iridium-catalyzed asymmetric hydrogenation of imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. thalesnano.com [thalesnano.com]
- 15. ethz.ch [ethz.ch]
- 16. pubs.acs.org [pubs.acs.org]
- 17. reddit.com [reddit.com]
- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of Chiral Amines
A Welcome from Your Senior Application Scientist
Welcome to the technical support center for chiral amine purification. As a Senior Application Scientist, I understand that separating enantiomers from a complex reaction mixture is a critical and often challenging step in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[1][2] The stereochemistry of these amines is frequently central to their biological activity, making the preparation of enantiomerically pure compounds a necessity for drug development and quality control.[1][3]
This guide is designed to provide you with practical, in-depth solutions to common issues encountered during the purification process. It is structured to address your specific problems directly, moving beyond simple procedural lists to explain the underlying principles of each technique.
Troubleshooting Guide: Common Issues in Chiral Amine Purification
This section is formatted to help you diagnose and resolve specific experimental challenges.
Issue 1: Poor or No Separation of Enantiomers Using Chiral HPLC/SFC
Question: I'm using a chiral column (HPLC/SFC), but I'm seeing a single peak or very poor resolution for my chiral amine. What's going wrong?
Answer:
This is a common issue that can usually be resolved by systematically evaluating your method. Here are the most likely causes and how to address them:
-
Incorrect Chiral Stationary Phase (CSP) Selection: The "three-point interaction" model is fundamental to chiral recognition. If your chosen CSP cannot establish at least three simultaneous points of interaction (e.g., hydrogen bonding, steric hindrance, dipole-dipole) with one enantiomer, you won't achieve separation.
-
Solution: Screen different types of CSPs. Polysaccharide-based CSPs (e.g., derived from cellulose or amylose phenylcarbamates) are highly versatile and effective for a wide range of racemates, including primary amines.[3] For primary amines specifically, cyclofructan-based and crown ether-based CSPs can also be highly effective, although the latter often require acidic mobile phases.[3][4][5]
-
-
Inappropriate Mobile Phase Composition: The mobile phase plays a critical role in modulating the interactions between the analyte and the CSP.
-
Solution:
-
Optimize the organic modifier: In normal-phase or polar organic modes, vary the alcohol (e.g., isopropanol, ethanol) percentage in your mobile phase (e.g., heptane/alcohol or acetonitrile/alcohol).[5]
-
Additives are crucial: For amines, basic additives like diethylamine (DEA), triethylamine (TEA), or butylamine (BA) are often necessary to improve peak shape and prevent interactions with residual silanols on the silica support.[3] The concentration of these additives typically ranges from 0.1% to 0.5%.[3] An excellent mobile phase for one column may be poorly suited for another, so optimization is key.[5]
-
-
-
"Additive Memory Effect": Chiral columns can "remember" previous mobile phase additives, which can interfere with your current separation.[6] This is especially prevalent in isocratic separations where strongly adsorbed components may not be fully eluted with each run.[6]
-
Solution: Implement a rigorous column flushing and regeneration protocol. For immobilized polysaccharide columns (e.g., CHIRALPAK® IA, IB, IC), flushing with a strong solvent like tetrahydrofuran (THF), N,N-dimethylformamide (DMF), or N,N-dimethylacetamide (DMAC) can regenerate the column.[7][8] Always re-equilibrate the column with your mobile phase before analysis.
-
-
Temperature Effects: Temperature can influence the enantioselectivity of a separation.
-
Solution: Experiment with different column temperatures. Sometimes, a modest change can significantly improve resolution.
-
Issue 2: Low Yield and/or Poor Enantiomeric Excess (ee) in Diastereomeric Salt Crystallization
Question: I'm attempting a diastereomeric salt resolution, but my yield of the crystallized salt is very low, and the enantiomeric excess of the recovered amine is not as high as expected. What should I do?
Answer:
Diastereomeric salt crystallization is a powerful technique that relies on the different solubilities of the diastereomeric salts formed between your racemic amine and a chiral resolving agent.[1] Here’s how to troubleshoot common problems:
-
Suboptimal Solvent Choice: The solvent system is the most critical factor. The ideal solvent should provide a significant solubility difference between the two diastereomeric salts.
-
Solution: Conduct a solvent screen. Test a range of solvents with varying polarities. The goal is to find a solvent where one diastereomer is sparingly soluble while the other remains in solution.
-
-
Incorrect Stoichiometry of the Resolving Agent: The molar ratio of the resolving agent to the racemic amine can significantly impact the yield and enantiomeric excess.
-
Solution: Vary the amount of the chiral resolving agent used. While a 1:1 stoichiometry is a common starting point, sometimes using a sub-stoichiometric amount of the resolving agent can lead to a purer initial crop of crystals.
-
-
Crystallization Conditions are Not Optimized: The rate of cooling, agitation, and final temperature can all affect the purity of the crystals.
-
Solution:
-
Control the cooling rate: Slow, controlled cooling often yields larger, purer crystals. Crash cooling can trap impurities.
-
Seeding: If you have a small amount of the desired pure diastereomeric salt, seeding the supersaturated solution can promote the crystallization of the desired form.
-
-
-
Incomplete Liberation of the Amine: After separating the diastereomeric salt, the amine must be liberated by treatment with a base.
-
Solution: Ensure the pH of the aqueous solution is sufficiently high (pH > 12) to fully deprotonate the amine salt.[1] Use a strong base like sodium hydroxide.[9] Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane or diethyl ether) to ensure complete recovery of the free amine.[1]
-
Issue 3: Difficulty Removing Byproducts or Catalysts
Question: My purified chiral amine is contaminated with residual catalyst (e.g., palladium, rhodium) or byproducts from the synthesis. How can I remove these?
Answer:
Removing these impurities is crucial, especially in pharmaceutical applications.
-
Catalyst Removal:
-
Solution:
-
Filtration: If the catalyst is heterogeneous (e.g., Pd on carbon), it can often be removed by filtration through a pad of Celite®.
-
Scavenger Resins: There are various commercially available scavenger resins designed to bind and remove specific metal catalysts.
-
Extraction: An acid-base extraction can be effective. The amine can be extracted into an acidic aqueous phase, leaving non-basic impurities (including some catalyst complexes) in the organic layer. The amine is then liberated by basifying the aqueous layer and re-extracting into an organic solvent.
-
-
-
Byproduct Removal:
-
Solution:
-
Column Chromatography: Standard silica gel chromatography can be effective for removing non-basic byproducts.
-
Distillation or Recrystallization: If the amine and byproducts have sufficiently different boiling points or solubilities, these classical purification techniques can be very effective.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best first-pass technique for purifying a novel chiral amine?
A1: For analytical scale and initial screening, chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) are the most powerful and widely adopted techniques.[3] They allow for direct separation and quantification of the enantiomers.[3] For preparative or large-scale purification, diastereomeric salt crystallization is often more economical and scalable.[10]
Q2: How do I determine the enantiomeric excess (ee) of my purified amine?
A2: Chiral HPLC or SFC are the gold standards for determining ee.[11] Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating agents or chiral derivatizing agents can also be used.[12][13] There are also fluorescence-based assays that can be adapted for high-throughput screening.[14]
Q3: What is kinetic resolution, and when should I consider it?
A3: Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster than the other with a chiral catalyst or reagent, allowing for the separation of the unreacted enantiomer from the product.[15] A common method is enantioselective acylation using a lipase enzyme.[16] This technique is useful when you want to obtain one enantiomer in high purity, but the maximum theoretical yield for that enantiomer is 50%. Dynamic kinetic resolution (DKR) overcomes this 50% yield limitation by continuously racemizing the slower-reacting enantiomer, allowing for a theoretical yield of up to 100% of a single enantiomer.[17]
Q4: What are the main differences between chiral HPLC and chiral SFC?
A4: Supercritical Fluid Chromatography (SFC) uses a supercritical fluid, typically carbon dioxide, as the main mobile phase, often with an organic modifier.[][19] Compared to HPLC, SFC often provides faster separations, consumes less organic solvent, and can offer different (sometimes better) chiral selectivity.[] SFC is particularly well-suited for preparative-scale purification due to its efficiency and reduced solvent usage.[]
Experimental Protocols & Data
Protocol 1: General Method Development for Chiral HPLC
-
Column Selection: Start with a versatile polysaccharide-based column (e.g., CHIRALPAK® IA or CHIRALCEL® OD-H).[2]
-
Mobile Phase Screening:
-
Normal Phase: Heptane/Isopropanol (90:10 v/v) with 0.1% Diethylamine (DEA).
-
Polar Organic Mode: Acetonitrile/Methanol (95:5 v/v) with 0.1% DEA.
-
-
Optimization: Adjust the ratio of the organic modifiers and the concentration of the basic additive to improve resolution and peak shape.
-
Flow Rate: Start with a flow rate of 1.0 mL/min for a standard 4.6 mm I.D. analytical column.
-
Detection: Use a UV detector at an appropriate wavelength for your compound.
Table 1: Exemplary Chromatographic Conditions for Chiral Amine Separation
| Chiral Stationary Phase (CSP) | Mobile Phase | Additive (v/v) | Typical Analytes |
| Polysaccharide-based (e.g., CHIRALPAK® IA, IB) | Heptane/Ethanol | 0.1% Butylamine | Broad range of primary amines |
| Cyclofructan-based (e.g., Larihc® CF6-P) | Acetonitrile/Methanol | 0.1% Triethylamine | Primary amines in polar organic mode |
| Crown Ether-based (e.g., CROWNPAK® CR-I) | Aqueous Perchloric Acid | N/A | Primary amines |
Data synthesized from multiple sources for illustrative purposes.[3][5]
Protocol 2: Diastereomeric Salt Crystallization
-
Salt Formation: Dissolve the racemic amine (1.0 equiv.) in a suitable solvent (e.g., methanol, ethanol). Add an enantiomerically pure resolving agent, such as (+)-Dibenzoyl-D-tartaric acid ((+)-DBTA) (0.5-1.0 equiv.), and warm the mixture to ensure complete dissolution.[1]
-
Crystallization: Allow the solution to cool slowly to room temperature, then potentially to a lower temperature (e.g., 4 °C) to maximize crystal formation.
-
Isolation: Collect the crystals by suction filtration and wash them with a small amount of cold solvent.
-
Liberation of Amine: Suspend the dried diastereomeric salt in water. While stirring, add a strong base (e.g., 50% NaOH) until the solution is strongly basic (pH > 12).[1][9]
-
Extraction: Extract the liberated free amine with an organic solvent (e.g., diethyl ether) multiple times.
-
Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure. The recovered amine can be further purified by distillation or recrystallization if necessary.
Visualization of Workflows
Workflow for Selecting a Chiral Purification Method
References
- 1. benchchem.com [benchchem.com]
- 2. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 3. benchchem.com [benchchem.com]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. chiraltech.com [chiraltech.com]
- 8. ct-k.com [ct-k.com]
- 9. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 10. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 11. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines | MDPI [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 16. benchchem.com [benchchem.com]
- 17. Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst for Racemization [organic-chemistry.org]
- 19. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
Stability and storage conditions for (2S)-1,4-Dioxane-2-methanamine hydrochloride
Technical Support Center: (2S)-1,4-Dioxane-2-methanamine hydrochloride
Welcome to the technical support guide for this compound (CAS: 1523541-96-9). This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical reagent. By adhering to the following guidelines, you can mitigate common experimental variables and ensure the reliability of your results.
Section 1: Frequently Asked Questions (FAQs) - Core Stability & Storage
This section addresses the most common inquiries regarding the handling and storage of this compound.
Q1: What are the ideal long-term storage conditions for this compound?
A: For optimal stability, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1] Many suppliers recommend storage at room temperature.[2] It is also crucial to keep the compound away from heat, sparks, and open flames.[3][4] For enhanced security and safety, particularly in a multi-user lab, storing the container in a locked cabinet is advised.[3][4][5]
Q2: Is this compound hygroscopic? What precautions are necessary?
A: As an amine hydrochloride salt, this compound is expected to be hygroscopic, meaning it can readily absorb moisture from the atmosphere.[6] Ingress of moisture can cause both physical changes, such as clumping or turning into a gummy solid, and potential chemical degradation.[7][8]
Causality: The salt form increases water affinity. Absorbed water can interfere with weighing accuracy and may introduce a reactant that could degrade the compound over time.
Precautions:
-
Always minimize the compound's exposure to ambient air.[9]
-
Open and close containers promptly, especially in humid environments.[7]
-
Work quickly when weighing and preparing solutions.
-
For long-term storage, consider placing the primary, tightly sealed container inside a secondary container or desiccator with a desiccant like silica gel.[10]
Q3: What are the primary signs of degradation or instability to watch for?
A: There are two main degradation pathways to monitor:
-
Physical Changes from Moisture: The first sign of improper storage is often the physical alteration of the compound. Watch for the white solid[2] becoming clumpy, caked, or gummy.[7] This indicates water absorption.
-
Peroxide Formation: The 1,4-dioxane ring structure contains ether linkages. Ethers are known to form potentially explosive peroxides upon exposure to oxygen and light over time.[3][5][11] While the solid-state is less susceptible than the liquid form, this remains a critical safety consideration. It is best practice to date containers upon opening and to periodically test for the presence of peroxides, especially if the material has been stored for an extended period or is being used in a process involving heating or distillation.[3][11]
Q4: What is the expected shelf-life of this compound?
A: When stored under the recommended conditions (cool, dry, dark, and tightly sealed), the compound is expected to be stable. However, the effective shelf-life is highly dependent on handling practices. Each time the container is opened, the risk of moisture and air exposure increases. For best results, use the material within the manufacturer's recommended timeframe and follow the workflow outlined in Section 3 for aliquoting to preserve the integrity of the bulk supply.
Q5: What substances are incompatible with this compound?
A: The primary incompatibility is with strong oxidizing agents.[5] Contact with these substances can lead to vigorous and potentially hazardous reactions. Additionally, it should be stored away from incompatible materials in general to prevent cross-contamination.[1][12]
Section 2: Troubleshooting Guide - Common Issues & Solutions
This guide provides actionable steps to address common problems encountered during the use of this compound.
Issue 1: The solid has become clumpy and is difficult to weigh accurately.
-
Probable Cause: The compound has absorbed atmospheric moisture due to improper sealing or prolonged exposure to air.[7][9]
-
Troubleshooting Protocol:
-
Assessment: Evaluate the extent of clumping. If it is minor, the material may still be usable, but the calculated weight will include an unknown amount of water, impacting molar calculations.
-
Drying (Use with Caution): In some cases, the material can be dried by placing it under a high vacuum for several hours at a gentle temperature (e.g., room temperature to 40°C).
-
Warning: Heating should be avoided as it can accelerate degradation or peroxide formation.[9] This step should only be performed by experienced personnel.
-
-
Prevention: The best solution is prevention. For the remaining stock, transfer it to a new, dry container or ensure the existing container's seal is perfect. Store this container inside a desiccator.
-
For Future Use: When weighing, use a low-humidity environment if available (e.g., a glovebox with a dry atmosphere). If not, work quickly and ensure the bulk container is resealed immediately.
-
Issue 2: I am concerned about potential peroxide formation in my aged stock.
-
Probable Cause: The 1,4-dioxane moiety may have been exposed to air and/or light over a prolonged period, leading to the auto-oxidation of the ether linkages.[5][11]
-
Protocol: Qualitative Peroxide Test This protocol is a self-validating system. A positive result definitively indicates the presence of peroxides and dictates a specific handling procedure.
-
Preparation: In a well-ventilated fume hood, prepare a fresh 10% (w/v) solution of potassium iodide (KI) in deionized water. Acidify this solution by adding a few drops of dilute hydrochloric acid.
-
Sample Testing: Add a small spatula tip of the this compound to 1-2 mL of the acidified KI solution.
-
Observation: Vigorously shake the mixture. The presence of peroxides will oxidize the iodide (I⁻) to iodine (I₂), resulting in a yellow-to-brown color. The intensity of the color is proportional to the peroxide concentration. A colorless solution indicates peroxides are not present at a detectable level.
-
Action:
-
Negative Test (Colorless): The material is safe for use.
-
Positive Test (Yellow/Brown): The material is contaminated with peroxides and may be hazardous. DO NOT heat or concentrate. It should be disposed of according to your institution's hazardous waste procedures for peroxide-forming chemicals.
-
-
Section 3: Best Practices & Experimental Protocols
Adherence to standardized workflows is critical for maintaining compound integrity.
Protocol 3.1: Recommended Receiving and Storage Workflow
The following diagram outlines the best-practice workflow from the moment of receipt to ensure long-term stability.
Caption: Workflow for Receiving and Storing the Compound.
Protocol 3.2: Aliquoting and Weighing the Compound
Rationale: Aliquoting the bulk supply into smaller, single-use vials minimizes the number of times the primary container is opened, protecting it from repeated exposure to the atmosphere.
-
Preparation: Prepare several clean, dry glass vials appropriate for the desired aliquot size. Ensure vial caps have inert liners (e.g., PTFE).
-
Environment: If available, perform this procedure in a glovebox under an inert atmosphere (Nitrogen or Argon). If not, choose a time of low lab humidity and work efficiently.
-
Transfer: Open the main stock container. Quickly weigh and transfer the desired amount of solid into each smaller vial.
-
Inerting: Before sealing, gently flush the headspace of each vial with nitrogen or argon gas.
-
Sealing: Immediately and tightly seal each vial. Use paraffin film to wrap the cap-vial interface for an extra barrier.
-
Labeling & Storage: Clearly label each aliquot with the compound name, lot number, and date of aliquoting. Store the aliquots in a desiccator. The main stock container should be similarly purged, sealed, and returned to its proper storage location.
Section 4: Data Presentation - Summary of Conditions
This table summarizes the key storage parameters for quick reference.
| Parameter | Recommended Condition | Rationale & Causality |
| Temperature | Room Temperature (Cool) | Prevents thermal degradation and minimizes volatility.[6] |
| Atmosphere | Dry, Inert (e.g., N₂ or Ar) | The compound is hygroscopic; moisture can cause clumping and degradation. An inert atmosphere prevents slow oxidation.[6][7][9] |
| Light | Dark (Amber Vial/In a Cabinet) | The 1,4-dioxane structure is susceptible to light-catalyzed peroxide formation.[5] |
| Container | Tightly Sealed Glass Vial | Prevents exposure to air and moisture.[1][6] Glass is inert and suitable for long-term storage. |
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. This compound 97% | CAS: 1523541-96-9 | AChemBlock [achemblock.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 6. diplomatacomercial.com [diplomatacomercial.com]
- 7. Hygroscopic: What it Means, What You Need to Know [corecheminc.com]
- 8. blog.vestanutra.com [blog.vestanutra.com]
- 9. tutorchase.com [tutorchase.com]
- 10. researchgate.net [researchgate.net]
- 11. fishersci.com [fishersci.com]
- 12. diplomatacomercial.com [diplomatacomercial.com]
Technical Support Center: Overcoming Challenges in the Synthesis of Chiral Amines
Introduction
Chiral amines are indispensable building blocks in the pharmaceutical and agrochemical industries, with approximately 40-45% of small molecule pharmaceuticals containing these crucial motifs.[1][2] Their synthesis, however, is fraught with challenges, from achieving high enantioselectivity to ensuring catalyst stability and process efficiency.[3] This technical support center is designed for researchers, scientists, and drug development professionals to navigate and overcome common hurdles encountered during the synthesis of chiral amines. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) grounded in mechanistic principles and field-proven solutions.
Section 1: General Troubleshooting & Synthetic Strategy Selection
The first critical decision in any synthesis is the selection of the most appropriate route. This choice is governed by factors such as substrate structure, required scale, cost, and available equipment.
FAQ: I need to synthesize a new chiral amine. Which synthetic strategy should I choose?
Choosing the right strategy depends on a multi-faceted analysis of your target molecule and project goals. The three primary catalytic approaches are transition metal-catalyzed reactions (like asymmetric reductive amination), biocatalysis, and the use of chiral auxiliaries.
-
Asymmetric Reductive Amination (ARA) / Hydrogenation: This is arguably the most powerful and atom-economical method for producing α-chiral amines directly from prochiral ketones or imines.[1][4] It is highly scalable and sustainable, often employing iridium, rhodium, or ruthenium catalysts with chiral ligands.[1][5] This method is ideal for producing large quantities of a specific enantiomer with high purity. However, it can require significant optimization of catalysts, ligands, and reaction conditions.[6][7]
-
Biocatalysis: Utilizing enzymes like transaminases (TAs), amine dehydrogenases (AmDHs), or lipases offers exceptional selectivity under mild, aqueous conditions, presenting a green chemistry alternative.[2][8] Transaminases, for example, can convert a ketone directly into a chiral amine with near-perfect enantioselectivity.[9] This approach is excellent for complex molecules and when mild conditions are paramount. Challenges include the substrate scope of the enzyme, potential product inhibition, and, in the case of kinetic resolutions, a theoretical maximum yield of 50%.[2][10][11]
-
Chiral Auxiliaries: This classical approach involves covalently attaching a chiral molecule (the auxiliary) to the substrate to direct the stereochemical outcome of a reaction. While often reliable and predictable, it requires additional synthetic steps for attachment and removal of the auxiliary, making it less atom-economical for large-scale production.[6][12]
The following flowchart provides a logical decision-making process for strategy selection.
Caption: Decision workflow for selecting a chiral amine synthesis strategy.
Table 1: Comparison of Major Synthetic Strategies for Chiral Amines
| Feature | Asymmetric Reductive Amination (ARA) | Biocatalysis (e.g., Transaminases) | Chiral Auxiliary |
| Principle | Direct conversion of a prochiral ketone/imine to a chiral amine using a chiral metal catalyst.[1][5] | Enzyme-catalyzed conversion (e.g., ketone to amine) or resolution of a racemate.[2][9] | Covalent attachment of a chiral group to direct stereoselective transformation.[6] |
| Typical Yield | High (often >90%). | Variable; can be >99% for direct amination, but max 50% for standard kinetic resolution.[2][11] | Moderate to high, but requires extra steps. |
| Enantioselectivity | Good to excellent (often >95% ee), but highly dependent on catalyst/ligand optimization.[13] | Typically excellent (>99% ee).[2] | Good to excellent, depending on the auxiliary. |
| Advantages | High atom economy, direct, scalable, broad substrate scope with right catalyst.[1] | Extremely high selectivity, mild/green conditions, can be used for complex molecules.[2][3] | Predictable, reliable, well-established methodology. |
| Challenges | Catalyst cost/sensitivity, potential for catalyst deactivation by amine product, requires screening of ligands/conditions.[7][13] | Limited substrate scope for wild-type enzymes, potential product inhibition, cofactor recycling needed, 50% yield limit for kinetic resolution.[2][10] | Not atom-economical (requires attachment/removal steps), may require harsh conditions for removal.[14] |
| Best For | Scalable production of specific chiral amines from simple prochiral starting materials. | Green chemistry applications, synthesis of complex pharmaceutical intermediates, high-throughput screening.[9] | Small-scale synthesis, situations where other methods fail, establishing proof-of-concept. |
Section 2: Troubleshooting Asymmetric Catalysis (Reductive Amination & Hydrogenation)
Asymmetric catalysis is powerful but sensitive. Low yield or enantioselectivity are common issues that require systematic investigation.[15]
FAQ: Why is my enantioselectivity (% ee) low or inconsistent?
Poor enantioselectivity is a frequent problem that can stem from multiple sources.[6][15] The root cause is often an insufficient energy difference between the two diastereomeric transition states leading to the R and S enantiomers.
Primary Causes & Solutions:
-
Suboptimal Catalyst/Ligand: The chiral ligand is the primary source of stereochemical information. A mismatch between the ligand's electronic and steric properties and the substrate is a common cause of low ee.[6]
-
Solution: Screen a panel of ligands with different steric bulk and electronic properties. For example, sterically hindered N-aryl imines may require a different class of ligands than simple alkyl imines.[13]
-
-
Incorrect Reaction Conditions: Temperature, pressure, and solvent polarity can dramatically affect the catalytic performance.[7]
-
Impure Reagents: Impurities in the substrate, solvent, or reagents (especially water) can poison the catalyst or promote a non-selective background reaction.[6][16]
-
Solution: Ensure all starting materials and solvents are of high purity and rigorously dried. Handle air- and moisture-sensitive catalysts and reagents under an inert atmosphere.[16]
-
-
Product Racemization: The desired chiral amine product may be susceptible to racemization under the reaction or work-up conditions, especially in the presence of acid or base at elevated temperatures.[17]
-
Solution: Analyze the ee at different reaction times to check for degradation. If racemization is suspected, modify the work-up to use milder conditions (e.g., lower temperatures, weaker acids/bases).[17]
-
Caption: A logical workflow for troubleshooting low enantioselectivity.
FAQ: My catalytic reaction is slow or fails to reach completion. What are the likely causes?
Poor reaction kinetics or incomplete conversion often point to issues with catalyst activity.
Primary Causes & Solutions:
-
Catalyst Deactivation/Inhibition: The amine product, particularly N-alkyl amines, can be basic and nucleophilic enough to coordinate strongly to the metal center, leading to catalyst deactivation.[13] Pyridine moieties in the substrate can also poison the catalyst.[1]
-
Solution: Consider using N-sulfonyl imines, which are more stable and less likely to cause catalyst deactivation due to the electron-withdrawing sulfonyl group.[1] Alternatively, increasing catalyst loading or using a more robust catalytic system may be necessary.
-
-
Improper Catalyst Handling: Many asymmetric catalysts are sensitive to air and moisture. Improper storage or handling can lead to decomposition before the reaction even begins.[16]
-
Solution: Always store and handle catalysts under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). Use freshly distilled, anhydrous solvents.[16]
-
-
Insufficient Hydrogen Pressure (for Hydrogenation): The concentration of H2 in the solution is a key parameter.
-
Solution: Ensure the reaction vessel is properly sealed and pressurized. Increasing the H2 pressure can sometimes improve the reaction rate, but monitor its effect on selectivity.
-
Section 3: Troubleshooting Biocatalytic Methods
Biocatalysis offers unparalleled selectivity but comes with its own unique set of challenges related to enzyme function and reaction equilibrium.
FAQ: My kinetic resolution yield is limited to ~50%. How can I overcome this?
This is an inherent feature of kinetic resolution (KR), where one enantiomer of a racemate reacts faster than the other. The theoretical maximum yield for the recovery of one enantiomer is 50%.[2][11]
Solution: Dynamic Kinetic Resolution (DKR) To overcome the 50% yield barrier, KR can be coupled with in-situ racemization of the slower-reacting enantiomer. This process, known as Dynamic Kinetic Resolution (DKR), allows for the theoretical conversion of 100% of the starting racemate into a single enantiomer of the product.[18][19] This requires finding a racemization catalyst (e.g., a metal complex) that is compatible with the enzyme and its reaction conditions.[11][20]
Caption: Kinetic Resolution (KR) vs. Dynamic Kinetic Resolution (DKR).
FAQ: What are common challenges when using ω-Transaminases (ω-TAs) and how can I address them?
ω-TAs are powerful enzymes for chiral amine synthesis, but their application can be hampered by several factors.
Primary Causes & Solutions:
-
Unfavorable Reaction Equilibrium: Transamination is a reversible reaction. The accumulation of the ketone byproduct can drive the reaction backward, limiting the final conversion.
-
Limited Substrate Scope: A wild-type enzyme may not accept a bulky or structurally novel ketone substrate.
-
Cofactor Cost and Recycling: Transaminases require pyridoxal 5'-phosphate (PLP) as a cofactor, which can be expensive.
-
Solution: Most modern protocols include systems for efficient cofactor recycling, which is crucial for economic viability on an industrial scale.[2]
-
Section 4: Post-Synthesis Challenges
Successfully synthesizing the chiral amine is only half the battle. Proper work-up, purification, and analysis are critical to obtaining the final, enantiopure product.
FAQ: How can I prevent racemization of my chiral amine product during work-up and purification?
Racemization erodes enantiopurity and is often caused by harsh conditions that allow for the temporary formation of an achiral intermediate (e.g., an imine or enamine).[17]
Prevention Strategies:
-
Avoid Harsh Conditions: Use mild acids and bases and avoid high temperatures during extraction, distillation, and chromatography.[17]
-
Protecting Groups: If the amine is particularly sensitive, consider converting it to a more stable derivative (e.g., a carbamate or amide) before purification.
-
Purification Method: Column chromatography on silica gel can sometimes be acidic enough to cause racemization of sensitive amines. Using a neutralized silica or an alternative stationary phase like alumina may be beneficial.
FAQ: What are the recommended methods for purifying chiral amines and determining enantiomeric excess?
Purification:
-
Crystallization: Formation of diastereomeric salts with a chiral acid (like tartaric acid or camphorsulfonic acid) is a classic and effective method for separating enantiomers on a large scale.[21]
-
Chromatography: For smaller scales, column chromatography is common. If the enantiomers are difficult to separate from byproducts, derivatization may be necessary.[18]
Determination of Enantiomeric Excess (% ee):
-
Chiral HPLC/SFC: High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (CSP) is the gold standard for determining ee.[22]
-
Chiral GC: Gas chromatography with a chiral column is also widely used, especially for more volatile amines.
-
NMR Spectroscopy: Using a chiral solvating agent or a chiral derivatizing agent (like Mosher's acid) can allow for the determination of ee by Nuclear Magnetic Resonance (NMR) spectroscopy.
Section 5: Key Experimental Protocols
These protocols provide a general framework. Specific conditions must be optimized for each unique substrate.
Protocol 1: General Procedure for Asymmetric Hydrogenation of an Imine
This protocol is a generalized example and should be adapted based on literature precedents for the specific substrate and catalyst system.
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, add the chiral ligand (e.g., 1.1 mol%) and the metal precursor (e.g., [Rh(COD)2]BF4, 1.0 mol%) to a flame-dried Schlenk flask containing anhydrous, degassed solvent (e.g., THF). Stir at room temperature for 30-60 minutes to allow for complex formation.
-
Reaction Setup: In a separate flame-dried flask, dissolve the imine substrate (1.0 equiv) in the reaction solvent.
-
Hydrogenation: Transfer the substrate solution to a high-pressure autoclave. Carefully add the prepared catalyst solution via cannula. Seal the autoclave, purge several times with H2 gas, and then pressurize to the desired pressure (e.g., 10-50 bar).
-
Reaction Monitoring: Stir the reaction at the desired temperature (e.g., 25-50 °C). Monitor the reaction progress by taking aliquots (carefully depressurizing and purging each time) and analyzing by GC, TLC, or LC-MS.
-
Work-up: Once the reaction is complete, carefully vent the autoclave. Concentrate the reaction mixture under reduced pressure. Purify the resulting chiral amine by column chromatography or crystallization to yield the final product.
-
Analysis: Determine the enantiomeric excess (% ee) of the purified amine by chiral HPLC or GC.
Protocol 2: General Procedure for Enzymatic Kinetic Resolution of a Racemic Amine
This protocol uses a lipase for N-acylation and is a representative example.
-
Reaction Setup: To a flask, add the racemic amine (1.0 equiv), a suitable organic solvent (e.g., hexane or MTBE), and an acyl donor (e.g., ethyl acetate, 0.6 equiv).[23]
-
Enzyme Addition: Add the immobilized lipase (e.g., Candida antarctica lipase B, Novozym 435) to the mixture. The amount of enzyme will depend on its activity and should be optimized.[23]
-
Incubation: Stir the suspension at a controlled temperature (e.g., 30-40 °C).[23]
-
Monitoring: Monitor the reaction progress by chiral HPLC or GC. The goal is to stop the reaction as close to 50% conversion as possible to maximize the yield and ee of both the unreacted amine and the acylated product.
-
Work-up: When ~50% conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused.
-
Separation: Concentrate the filtrate. The unreacted amine can be separated from the newly formed amide by acid-base extraction or column chromatography. For example, extract with aqueous acid (e.g., 1M HCl) to protonate and dissolve the remaining amine, leaving the neutral amide in the organic layer.
-
Analysis: Determine the enantiomeric excess of the recovered amine and the amide separately by chiral HPLC or GC.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. article.scirea.org [article.scirea.org]
- 4. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pharmtech.com [pharmtech.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. academic.oup.com [academic.oup.com]
- 11. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 12. mdpi.com [mdpi.com]
- 13. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Direct catalytic asymmetric synthesis of α-chiral primary amines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. rsc.org [rsc.org]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. benchchem.com [benchchem.com]
Technical Support Center: Purification of Dioxane-Based Compounds
Welcome to the technical support center for the purification of 1,4-dioxane and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who rely on high-purity dioxane for their experiments. Here, we will address common challenges and provide in-depth, field-proven troubleshooting advice in a direct question-and-answer format. Our focus is not just on the "how," but the "why," ensuring you have the foundational knowledge to adapt these protocols to your specific needs.
Section 1: The Critical Importance of Purity & Safety
Before any experiment, the purity of your solvent is paramount. In the case of 1,4-dioxane, impurities can range from benign (water) to dangerously explosive (peroxides). This guide prioritizes safety and procedural integrity to ensure both the success of your research and the safety of your laboratory.
Q: Why is 1,4-dioxane considered a hazardous solvent to store and handle?
A: The primary hazard associated with 1,4-dioxane, like many ethers, is its tendency to form explosive peroxide compounds upon exposure to air and light. This process, known as autoxidation, is a free-radical chain reaction that generates hydroperoxides and other unstable peroxidic species. These peroxides are highly sensitive to shock, friction, and heat. The real danger arises when the solvent is distilled; peroxides are less volatile than dioxane and become concentrated in the distillation flask, creating a significant risk of a violent explosion. Therefore, it is imperative to test for peroxides before any heating or concentration step.
For this reason, all containers of 1,4-dioxane must be dated upon receipt and upon opening. Opened containers should be tested for peroxides regularly, at a minimum of three-month intervals, and should not be kept for more than a year unless stored under an inert atmosphere and rigorously monitored.
Section 2: Identifying the Enemy: Common Impurities & Detection
Successful purification begins with accurate identification of the impurities present. The most common contaminants in commercial 1,4-dioxane are water, peroxides, acetaldehyde, ethylene acetal, and acetic acid.
Q: How can I quickly and reliably test for peroxides in my dioxane?
A: There are two widely accepted methods for peroxide detection in the lab.
-
Commercial Peroxide Test Strips: This is the most convenient method for routine checks. These strips provide a semi-quantitative reading, typically in parts per million (ppm). The procedure is simple: dip the strip into the solvent, allow it to dry, and compare the resulting color to the chart provided by the manufacturer. This method is excellent for detecting hydroperoxides in simple ethers like dioxane.
-
Potassium Iodide (KI) Test: This chemical test is more sensitive and can detect a broader range of peroxidic species. In an acidic solution, peroxides oxidize iodide (I⁻) to iodine (I₂), resulting in a color change.
-
Qualitative Assessment: Add ~1 mL of dioxane to a mixture of 1 mL of glacial acetic acid and about 100 mg of solid potassium iodide. The formation of a yellow-to-brown color indicates the presence of peroxides. Adding a starch solution will produce a deep blue-black color if iodine is present, confirming a positive result.
-
Table 1: Interpretation of Peroxide Test Results
| Test Method | Observation | Approximate Peroxide Level | Action Required |
| Test Strips | Color matches < 20 ppm on scale | Low / Acceptable for some uses | Proceed with caution. Retest before distillation. |
| Color matches > 50 ppm on scale | High / Hazardous | DO NOT DISTILL. Proceed to peroxide removal protocol. | |
| KI / Acetic Acid | Solution remains colorless | < 10 ppm (Not detected) | Safe to use. |
| Pale yellow color develops | Low concentration | Do not use without purification. Proceed to peroxide removal protocol. | |
| Brown color develops | High / Hazardous concentration | DO NOT DISTILL. Proceed to peroxide removal protocol. |
A critical safety note: If you observe crystalline solids around the cap or viscous liquid at the bottom of the container, DO NOT attempt to open or test it . These are signs of gross peroxide formation, and the material may be shock-sensitive. Contact your institution's Environmental Health & Safety (EHS) office immediately for emergency disposal.
Q: My reaction is moisture-sensitive. How do I confirm my "anhydrous" dioxane is truly dry?
A: While Karl Fischer titration is the gold standard for quantifying water content, a simple and effective in-lab method for anhydrous reactions is the use of a chemical indicator during purification. When distilling dioxane over sodium, the addition of benzophenone creates the sodium-benzophenone ketyl radical, which has a deep blue or purple color. This color will only persist when the solvent is completely free of water and oxygen. If the color fades or remains yellow/green, it indicates that water or oxygen is still present and reacting with the ketyl. This provides a real-time, visual validation that your solvent is anhydrous.
Section 3: Troubleshooting Purification Protocols
Here we address specific issues that arise during the purification process.
Q: I added sodium and benzophenone to my dioxane, but the solution won't turn blue. What's wrong?
A: This is a common issue and almost always points to one of two problems: wet solvent or the presence of peroxides. The benzophenone ketyl radical is quenched by both water and oxygen (often from peroxides).
Troubleshooting Steps:
-
Check for Peroxides First: Before adding sodium, always test for peroxides. If present, they will consume the sodium and prevent the ketyl from forming. Remove peroxides by passing the dioxane through a column of activated basic alumina or by washing with an acidic ferrous sulfate solution (see Protocol 1).
-
Pre-Dry the Solvent: Dioxane is hygroscopic and can absorb significant amounts of water from the air. Before attempting the final distillation, pre-dry the dioxane by letting it stand over pellets of potassium hydroxide (KOH) or calcium chloride (CaCl₂). Decant the solvent from the pre-drying agent before adding it to the distillation flask.
-
Ensure Sufficient Reagents: Ensure you have added enough sodium and benzophenone. A common ratio is ~1% w/v of sodium and ~0.2% w/v of benzophenone. Using a sodium dispersion can accelerate the formation of the ketyl due to its high surface area.
dot
Caption: Troubleshooting logic for benzophenone ketyl indicator.
Q: I need dry dioxane, but I want to avoid using sodium. What are my options?
A: Sodium is highly reactive and requires careful handling and quenching. Molecular sieves are an excellent and much safer alternative for drying dioxane.
-
Method: Use 4Å molecular sieves. Before use, the sieves must be activated by heating them in a vacuum oven (e.g., at 180-200°C under vacuum for 8-12 hours) to remove any adsorbed water. Allow them to cool under an inert atmosphere (like nitrogen or argon). Add the activated sieves to your dioxane (a loading of 10-20% m/v is effective) and let it stand for at least 24 hours.
-
Advantages: Molecular sieves are safer, not flammable, and do not require quenching. They can effectively reduce water content to the low ppm range. The solvent can be stored over the sieves until needed.
-
Causality: The 4Å pores of these sieves are perfectly sized to trap small water molecules while excluding the larger dioxane molecules, effectively sequestering the water from the solvent.
Q: My purified dioxane tests positive for peroxides again after only a few weeks. How can I prevent this?
A: The rate of peroxide formation is accelerated by oxygen and light. Furthermore, purification methods that remove peroxides, such as passing through an alumina column, also remove the chemical inhibitors (like BHT, 2,6-di-tert-butyl-4-methylphenol) that are added by manufacturers to prevent autoxidation.
Prevention Strategies:
-
Inert Atmosphere: Always store purified, inhibitor-free dioxane under an inert atmosphere of nitrogen or argon.
-
Light Protection: Use amber glass bottles or wrap clear bottles in aluminum foil to protect the solvent from light.
-
Add an Inhibitor: If your application can tolerate it, add a small amount of an inhibitor like BHT (e.g., 2-5 ppm) to the freshly purified dioxane.
-
Purify Only What You Need: Avoid purifying large batches that will be stored for long periods. It is often better to purify smaller amounts as needed.
Section 4: Frequently Asked Questions (FAQs)
Q1: What are the main impurities in commercial 1,4-dioxane?
The most common impurities are water, acetic acid, peroxides, and glycol acetals like ethylene acetal. These arise from the manufacturing process or from storage conditions.
Table 2: Common Impurities and Removal Strategies
| Impurity | Boiling Point (°C) | Primary Removal Method | Rationale |
| 1,4-Dioxane | 101.1 | - | Target compound. |
| Water | 100 | Azeotropic distillation, drying agents (sieves, Na, KOH). | Forms an azeotrope with dioxane (82% water, 18% dioxane, BP 88°C). |
| Ethylene Acetal | 82.5 | Acid hydrolysis followed by fractional distillation. | Hydrolysis converts it to easily removable acetaldehyde and ethylene glycol. |
| Acetic Acid | 118 | Basic wash (e.g., with KOH) or treatment with basic alumina. | Neutralizes the acidic impurity, forming a salt that is easily separated. |
| Peroxides | >101.1 | Chemical reduction (FeSO₄) or adsorption on alumina. | Peroxides are non-volatile and dangerously concentrate during distillation. |
Q2: Can I use distillation to remove water from dioxane?
Yes, but not by simple distillation alone. Dioxane forms a minimum-boiling azeotrope with water (boiling point 88°C at a composition of 18% dioxane and 82% water). This means that simple distillation of wet dioxane will initially remove the azeotrope, but it cannot be used to completely dry the solvent. To achieve anhydrous dioxane, you must use a chemical drying agent like sodium or molecular sieves, followed by distillation to remove non-volatile impurities.
Q3: How should I properly dispose of old or peroxide-containing dioxane?
Contaminated dioxane should be treated as hazardous waste.
-
Low Peroxide Levels (<400 ppm): If the peroxide concentration is elevated but not at a critical level, it should be labeled clearly and disposed of through your institution's hazardous waste program.
-
High Peroxide Levels (>400 ppm) or Visible Crystals: Do not handle the container. Contact your EHS office immediately. They will arrange for specialized disposal, which may involve an explosives demolition team.
-
Quenching Distillation Residues: The residue from a sodium/benzophenone distillation still contains active sodium. This must be quenched safely. After the flask has cooled to room temperature, slowly and carefully add a solvent like isopropanol or methanol under an inert atmosphere to react with the remaining sodium, followed by a final, cautious addition of water.
Section 5: Appendices - Standard Operating Protocols
Protocol 1: Peroxide Removal Using Activated Alumina
This protocol is effective for removing peroxides and can also reduce water and acidic impurity content.
-
Setup: Secure a glass chromatography column over a collection flask.
-
Packing: Prepare a slurry of activated basic or neutral alumina in a small amount of dioxane. Pour the slurry into the column to create a packed bed. A common guideline is to use approximately 80-100g of alumina per 100-200 mL of solvent.
-
Elution: Gently pour the peroxide-containing dioxane onto the top of the alumina bed.
-
Collection: Allow the solvent to percolate through the column under gravity. Collect the purified eluate.
-
Verification: Test the collected dioxane for peroxides to confirm their removal.
-
Important: This process removes inhibitors. The purified dioxane should be used immediately or stored under an inert atmosphere.
dot
Caption: A complete workflow for dioxane purification.
Protocol 2: Drying and Distillation over Sodium/Benzophenone
This is the classic method for obtaining truly anhydrous, oxygen-free dioxane, suitable for the most demanding applications.
-
Safety: Ensure the entire apparatus is flame-dried or oven-dried and assembled while hot under a stream of inert gas (N₂ or Ar). Work in a fume hood and have appropriate fire-extinguishing equipment nearby.
-
Pre-treatment: Ensure the dioxane has been tested and is free of peroxides. Pre-dry the solvent with KOH pellets and decant.
-
Setup: In a two- or three-necked round-bottom flask equipped with a stir bar and reflux condenser, add the pre-dried dioxane.
-
Add Reagents: Add benzophenone (~0.2% w/v) and stir until dissolved. Carefully add sodium metal (cut into small pieces or as a dispersion, ~1% w/v).
-
Reflux: Gently heat the mixture to reflux. The solution will initially turn yellow or green. Continue to reflux until a persistent, deep blue or purple color develops, indicating that all water and oxygen have been scavenged.
-
Distillation: Once the blue color is stable, distill the solvent into a flame-dried receiving flask under an inert atmosphere. NEVER DISTILL TO DRYNESS. Always leave a small amount of solvent in the distillation flask to prevent the concentration and potential detonation of any residual peroxides.
-
Storage: The freshly distilled, anhydrous dioxane should be stored in a sealed, amber-glass container under an inert atmosphere.
Safe handling and disposal of (2S)-1,4-Dioxane-2-methanamine hydrochloride
This guide provides comprehensive safety information, handling protocols, and troubleshooting advice for researchers and drug development professionals working with (2S)-1,4-Dioxane-2-methanamine hydrochloride. As a Senior Application Scientist, my aim is to combine technical data with practical, field-tested insights to ensure both experimental success and laboratory safety.
Section 1: Chemical Profile and Hazard Identification
This compound is a chiral building block used in organic synthesis. While specific hazard data for this exact compound is limited, its structure contains the 1,4-dioxane moiety, which is a well-characterized hazardous substance. Therefore, all handling procedures must be based on a conservative assessment of the risks associated with 1,4-dioxane itself.
Chemical Properties
| Property | Value | Source |
| CAS Number | 1523541-96-9 | [1][2][3] |
| Molecular Formula | C₅H₁₂ClNO₂ | [1][4] |
| Molecular Weight | 153.61 g/mol | [1][4] |
| Appearance | White solid | [1] |
| Purity | Typically ≥97% | [1] |
| Storage | Room Temperature, in a dry, well-ventilated place | [1] |
Primary Hazards Analysis
The primary hazards are extrapolated from the 1,4-dioxane core structure:
-
Flammability: 1,4-Dioxane is a highly flammable liquid.[5][6] While the hydrochloride salt is a solid, it should be handled away from ignition sources, and its potential to release flammable vapors, particularly if heated or in solution, must be considered.
-
Peroxide Formation: Like other ethers, 1,4-dioxane can form explosive peroxides upon exposure to air and light.[6][7] This is a critical risk, especially with aged containers. Containers should be dated upon opening and periodically tested.
-
Health Hazards:
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the safe handling and disposal of this compound.
Q1: What are the essential personal protective equipment (PPE) requirements for handling this compound?
A1: Due to the hazards of the 1,4-dioxane core, a comprehensive PPE strategy is mandatory. Always wear:
-
Eye Protection: Chemical safety goggles and a face shield.[1][10]
-
Hand Protection: Compatible chemical-resistant gloves (e.g., butyl rubber or Viton). Always inspect gloves before use and use proper removal technique.
-
Body Protection: A flame-retardant lab coat and closed-toe shoes.
-
Respiratory Protection: All handling of the solid and its solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[7]
Q2: How should I properly store this chemical to minimize risks?
A2: Proper storage is critical to prevent peroxide formation and ensure stability.
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated area.[5]
-
Ignition Sources: Store away from heat, sparks, open flames, and other ignition sources.
-
Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon).
-
Dating: Always write the date received and the date opened on the container. This is crucial for tracking potential peroxide formation.
Q3: How do I test for the presence of peroxides in my sample?
A3: Periodically test containers, especially if they are old or have been exposed to air.
-
Qualitative Test: Use commercially available peroxide test strips. A simple method involves adding 1-3 mL of the solvent to an equal volume of acetic acid, followed by a few drops of 5% potassium iodide solution. A yellow to brown color indicates the presence of peroxides.
-
Frequency: Test upon receipt, before any distillation or concentration step, and every 3-6 months for opened containers.
Q4: What is the correct procedure for disposing of waste containing this compound?
A4: Waste disposal must comply with local, state, and federal regulations.
-
Waste Stream: Dispose of as hazardous chemical waste. Do not mix with other waste streams unless explicitly permitted.
-
Containerization: Collect waste in a designated, properly labeled, and sealed container.
-
Environmental Hazard: Do not pour down the drain. 1,4-Dioxane is highly soluble in water and can contaminate groundwater.[11][12] The waste must be handled by an approved waste disposal plant, likely through incineration.[5][11]
Section 3: Troubleshooting Guide for Experimental Use
This section provides solutions to common problems encountered during experiments involving this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps & Scientific Rationale |
| Low Reaction Yield or Inconsistent Results | 1. Reagent Degradation: The compound may have degraded due to improper storage (e.g., moisture, air exposure). 2. Peroxide Interference: Peroxides can act as radical initiators or unwanted oxidants, leading to side reactions. | 1. Verify Purity: Use a fresh bottle or re-purify the material if degradation is suspected. 2. Test for Peroxides: Before use, always test for peroxides. If present, they must be removed. A common method is to pass the solvent through a column of activated alumina. |
| Precipitate Formation in Solution | 1. Poor Solubility: The hydrochloride salt may have limited solubility in your chosen solvent system. 2. pH Changes: Changes in the reaction mixture's pH could cause the free base or other salts to precipitate. | 1. Solvent Selection: Consult solubility data or perform small-scale solubility tests. Consider co-solvents or alternative solvent systems. 2. pH Control: Buffer the reaction mixture if it is sensitive to pH fluctuations. |
| Discoloration of Reaction Mixture | 1. Oxidation: The amine functionality can be susceptible to oxidation, especially if peroxides are present or if the reaction is run in the presence of air. 2. Side Reactions: The discoloration may indicate the formation of undesired, often polymeric, byproducts. | 1. Inert Atmosphere: Run the reaction under an inert atmosphere (N₂ or Ar) to prevent oxidation.[10] 2. Purify Reagents: Ensure all starting materials and solvents are pure and free of contaminants that could cause side reactions. |
Section 4: Emergency Procedures
Immediate and correct response to an emergency is critical. All personnel must be familiar with the location and use of safety equipment, including eyewash stations, safety showers, and fire extinguishers.
Emergency Response Workflow
Caption: Workflow for responding to spills, exposures, and fires.
First Aid Measures
-
Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[13]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[13]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[13]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[13]
Section 5: Detailed Protocols
Protocol 1: Safe Weighing and Solution Preparation
-
Preparation: Ensure the chemical fume hood is certified and functioning correctly. Gather all necessary PPE and materials.
-
Weighing: Perform all weighing operations within the fume hood to contain any dust. Use a tared, sealed container to minimize exposure.
-
Dissolution: Slowly add the solid to the solvent in a flask. Use a magnetic stirrer for agitation. Keep the container covered as much as possible during this process.
-
Storage of Solution: If the solution is not for immediate use, store it in a tightly sealed, properly labeled container, and consider purging with an inert gas before sealing.
Protocol 2: Peroxide Quenching and Removal
Causality: Peroxides can detonate upon heating or shock. Therefore, they must be neutralized before any concentration or distillation step.
-
Detection: Confirm the presence of peroxides using test strips or the potassium iodide method described in the FAQ section.
-
Quenching: For solutions, a common method is to add a reducing agent. A ferrous sulfate solution can be shaken with the dioxane solution to reduce peroxides.
-
Removal: Pass the quenched solution through a column of activated alumina to remove the resulting impurities.
-
Verification: Re-test the solution to ensure it is free of peroxides before proceeding with your experiment.
Chemical Incompatibility Chart
Caption: Key incompatibilities for this compound.
References
- 1. This compound 97% | CAS: 1523541-96-9 | AChemBlock [achemblock.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. This compound | 1523541-96-9 [chemicalbook.com]
- 4. 1-(1,4-Dioxan-2-yl)methanamine hydrochloride | C5H12ClNO2 | CID 45595364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. pentachemicals.eu [pentachemicals.eu]
- 7. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 8. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 10. enamine.enamine.net [enamine.enamine.net]
- 11. reddit.com [reddit.com]
- 12. 14d-1.itrcweb.org [14d-1.itrcweb.org]
- 13. This compound - Safety Data Sheet [chemicalbook.com]
Technical Support Center: Proactive Prevention and Management of Peroxide Formation in Dioxane Derivatives
Welcome to the Technical Support Center for the safe handling and management of dioxane and its derivatives. This resource is designed for researchers, scientists, and drug development professionals who utilize these versatile solvents in their daily work. The inherent risk of peroxide formation in ethers like 1,4-dioxane necessitates a robust understanding of its mechanism, detection, and elimination.[1][2] Mishandling of aged dioxane has been linked to severe laboratory accidents, including violent explosions.[3] This guide provides in-depth, field-proven insights and protocols to ensure the safe and effective use of these compounds in your critical applications.
Frequently Asked Questions (FAQs)
Q1: What is 1,4-dioxane, and why is it prone to forming dangerous peroxides?
A1: 1,4-Dioxane is a heterocyclic organic compound, classified as a cyclic ether, widely used as a solvent in various industrial and laboratory settings.[1][4] Like many ethers, it is susceptible to a process called autoxidation, where it reacts with atmospheric oxygen, especially in the presence of light and heat, to form hazardous peroxide compounds.[1][5][6] This is a free-radical chain reaction initiated by the abstraction of a hydrogen atom from a carbon adjacent to an ether oxygen.[1][5] The resulting radical reacts with molecular oxygen to create a peroxy radical, which then propagates the chain reaction, leading to the formation of explosive hydroperoxides.[1][5]
Q2: How can I visually identify if my 1,4-dioxane has high levels of peroxides?
A2: While visual inspection is a crucial first step, it is not foolproof.[3] If you observe any of the following, do not handle the container and contact your Environmental Health & Safety (EH&S) department immediately for emergency disposal:
-
Crystal Formation: The presence of needle-like crystals or solid masses within the liquid or around the cap is an indicator of extreme danger.[3]
-
Viscous Liquid or Cloudiness: An unusual thickening or cloudy appearance can signify high concentrations of peroxides.[3]
-
Discoloration: A yellow or brownish hue may suggest the presence of peroxides.[3]
Q3: What are the recommended storage practices to minimize peroxide formation?
A3: Proper storage is your first line of defense against peroxide formation. Key recommendations include:
-
Use Opaque Containers: Store in amber bottles or metal cans to protect from light, which can initiate and accelerate peroxide formation.[7][8][9]
-
Ensure a Tight Seal: Keep containers tightly closed to minimize exposure to atmospheric oxygen.[7][10]
-
Inert Atmosphere: Whenever possible, store under an inert atmosphere, such as nitrogen or argon, to displace oxygen.[7][11]
-
Add Inhibitors: For long-term storage, consider adding a stabilizer like Butylated Hydroxytoluene (BHT).[7][12]
-
Date and Label: Clearly label containers with the date received and the date opened to track their age.[10][13]
Q4: What is an inhibitor, and how does it prevent peroxide formation?
A4: An inhibitor is a chemical compound added to a solvent to slow down or prevent unwanted reactions, such as peroxide formation. For dioxane and other ethers, Butylated Hydroxytoluene (BHT) is a commonly used antioxidant inhibitor.[12][14] BHT works by scavenging free radicals, thereby terminating the chain reaction that leads to peroxide formation.[12][15] It donates a hydrogen atom to the peroxy radical, converting it into a more stable hydroperoxide and a less reactive BHT radical, effectively breaking the autoxidation cycle.[12]
Troubleshooting Guide: Detection and Removal of Peroxides
A critical aspect of safely working with dioxane derivatives is the routine testing for and removal of any formed peroxides. Never distill or evaporate a peroxide-forming solvent without first testing for the presence of peroxides.[5][9]
Issue 1: Uncertainty about the presence and concentration of peroxides.
Solution: Peroxide Detection Protocols
There are two common and reliable methods for detecting peroxides in dioxane.
Method A: Peroxide Test Strips
Commercial test strips offer a quick and convenient way to screen for peroxides.[7][16][17]
-
Applicability: Suitable for routine testing of simple ethers like dioxane.[7][16]
-
Procedure:
-
Dip the test strip into the dioxane sample for the time specified by the manufacturer.
-
Remove the strip and observe the color change.
-
Compare the color to the provided chart to estimate the peroxide concentration.
-
-
Interpretation: The intensity of the color change is proportional to the peroxide concentration. These strips can typically detect peroxide concentrations from 1 to 100 mg/L (ppm).[7]
Method B: Potassium Iodide (KI) Test
This is a more sensitive qualitative test that can indicate the presence of peroxides.[5]
-
Principle: Peroxides will oxidize iodide (I⁻) to iodine (I₂), which then reacts with a starch indicator to produce a deep blue-black color. The initial formation of iodine will appear as a yellow to brown color.[5]
-
Detailed Protocol: See "Experimental Protocol: Qualitative Peroxide Detection with Potassium Iodide" below.
Data Interpretation for Peroxide Tests
| Peroxide Concentration (ppm) | Observation (KI Test without Starch) | Observation (KI Test with Starch) | Recommended Action |
| < 10 | Colorless | Colorless | Safe for use.[5] |
| 10 - 50 | Pale yellow | Deep blue-black | Can be used, but should not be distilled or evaporated.[7] Proceed to peroxide removal protocol. |
| > 50 | Bright yellow to brown | Deep blue-black | Do not use.[5] Proceed to peroxide removal protocol immediately. |
| > 100 | Brown | Deep blue-black | Do not use.[7] The solvent should not be handled. Contact your EH&S department for disposal. |
Issue 2: Positive test for peroxides requires their removal before use.
Solution: Peroxide Removal Protocols
Several methods can be employed to remove peroxides from dioxane. The choice of method may depend on the scale of the purification and the desired final purity of the solvent.
Method A: Treatment with a Reducing Agent (Ferrous Sulfate)
This is a common and effective method for reducing and removing peroxides.[5][7]
-
Principle: Ferrous sulfate (FeSO₄) reduces the peroxide functional group.
-
Detailed Protocol: See "Experimental Protocol: Peroxide Removal Using Ferrous Sulfate" below.
Method B: Filtration through Activated Alumina
Passing the solvent through a column of activated basic alumina can also remove peroxides.[13][16]
-
Advantages: This method avoids introducing water into the solvent.[16]
-
Caution: The peroxides may be adsorbed onto the alumina, making the alumina potentially shock-sensitive. The used alumina should be deactivated before disposal by treating it with a dilute acidic solution of ferrous sulfate.[13]
Experimental Protocols
Experimental Protocol: Qualitative Peroxide Detection with Potassium Iodide
Materials:
-
1,4-Dioxane sample
-
Potassium iodide (KI), solid
-
Glacial acetic acid
-
Freshly prepared 5% (w/v) aqueous starch solution
-
Test tube
Procedure:
-
Add 1 mL of the 1,4-dioxane sample to a clean test tube.[5]
-
Add 1 mL of glacial acetic acid.[5]
-
Add approximately 100 mg of solid potassium iodide.[5]
-
Stopper the test tube, shake it well, and let it stand for 5 minutes in a dark place.[5]
-
Observe the color. A yellow to brown color indicates the presence of peroxides.[5]
-
For increased sensitivity, add a few drops of the freshly prepared starch solution. A deep blue-black color confirms the presence of peroxides.[5]
Experimental Protocol: Peroxide Removal Using Ferrous Sulfate
Materials:
-
Peroxide-containing 1,4-dioxane
-
10% (w/v) aqueous solution of ferrous sulfate (FeSO₄)
-
Separatory funnel
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying
Procedure:
-
Place the peroxide-containing 1,4-dioxane in a separatory funnel.
-
Add an equal volume of the 10% aqueous ferrous sulfate solution.[5]
-
Stopper the funnel and shake vigorously for several minutes, periodically venting to release any pressure buildup.[5]
-
Allow the layers to separate. The lower aqueous layer contains the reduced peroxides.
-
Drain and discard the aqueous layer.[5]
-
Repeat the washing step (steps 2-5) until a fresh sample of the dioxane layer gives a negative test for peroxides using one of the detection methods described above.[5]
-
Wash the dioxane with water to remove any residual reducing agent.
-
Dry the purified dioxane over anhydrous magnesium sulfate or sodium sulfate.[5]
-
Decant or filter to obtain the peroxide-free solvent.
Visualizing the Chemistry and Workflow
Mechanism of Peroxide Formation in 1,4-Dioxane
References
- 1. benchchem.com [benchchem.com]
- 2. Peroxide-Forming Chemicals | Environmental Health & Safety Office | University of Minnesota Duluth [ehso.d.umn.edu]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. Peroxide Formation | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 7. ehs.wwu.edu [ehs.wwu.edu]
- 8. Peroxide Forming Chemicals: Management, Retention and Storage | Office of Clinical and Research Safety [vumc.org]
- 9. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 10. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 11. ba.auburn.edu [ba.auburn.edu]
- 12. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- 13. uwyo.edu [uwyo.edu]
- 14. louisville.edu [louisville.edu]
- 15. akrochem.com [akrochem.com]
- 16. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 17. ehs.washington.edu [ehs.washington.edu]
Validation & Comparative
A Senior Application Scientist's Guide to Determining Enantiomeric Excess of Chiral Amines by HPLC
In the landscape of pharmaceutical development and asymmetric synthesis, the precise determination of enantiomeric excess (ee) is a cornerstone of quality control, reaction optimization, and regulatory compliance. Chiral amines are fundamental building blocks in a vast array of active pharmaceutical ingredients (APIs), where the stereochemistry often dictates therapeutic efficacy and toxicological profiles.[1][2][3] This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methods for determining the enantiomeric excess of chiral amines, supported by experimental data and field-proven insights. We will explore the nuances of chiral stationary phase selection, mobile phase optimization, and provide a comparative analysis with alternative analytical techniques.
The Criticality of Enantiomeric Purity in Chiral Amines
Enantiomers, non-superimposable mirror images of a chiral molecule, possess identical physical and chemical properties in an achiral environment. However, within the chiral environment of biological systems, they can exhibit profoundly different pharmacological and toxicological effects.[4] For instance, one enantiomer of a drug may be therapeutically active, while the other could be inactive or even harmful.[3] Consequently, regulatory bodies like the FDA and EMA mandate rigorous control and detailed reporting of the enantiomeric composition of chiral drugs.[5] This underscores the necessity for robust and reliable analytical methods to quantify enantiomeric excess.
Enantiomeric excess (ee) is a measure of the purity of a chiral sample, expressed as a percentage. It quantifies the degree to which one enantiomer is present in excess of the other.[5] A racemic mixture, containing equal amounts (50:50) of both enantiomers, has an ee of 0%, whereas a pure enantiomer has an ee of 100%.[5] The calculation of enantiomeric excess from chromatographic data is straightforward:
% ee = [(Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer)] x 100
HPLC: The Workhorse for Chiral Amine Separation
High-Performance Liquid Chromatography (HPLC) has emerged as the preeminent technique for the determination of enantiomeric excess due to its high resolution, sensitivity, and applicability to a wide range of compounds, including non-volatile and thermally labile amines.[6][7] The direct separation of enantiomers on a chiral stationary phase (CSP) is the most common and efficient approach in chiral HPLC.[7][8]
The fundamental principle of chiral HPLC lies in the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP.[9] The differing stability of these complexes leads to different retention times, enabling their separation and quantification.
The Workflow for Chiral HPLC Method Development
Successful chiral separation is often the result of a systematic screening and optimization process. The following workflow illustrates a logical approach to developing a robust HPLC method for determining the enantiomeric excess of a chiral amine.
Caption: A systematic workflow for developing a chiral HPLC method.
A Comparative Guide to Chiral Stationary Phases for Amine Separation
The choice of the chiral stationary phase is the most critical factor in achieving successful enantioseparation.[10] For chiral amines, several classes of CSPs have proven to be effective. The selection of an appropriate CSP is guided by the structure of the amine and the potential intermolecular interactions.
| Chiral Stationary Phase (CSP) Type | Mechanism of Chiral Recognition | Typical Applications for Chiral Amines | Advantages | Disadvantages |
| Polysaccharide-based (Cellulose & Amylose Derivatives) | Hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance within the helical polymer structure.[10] | Broad applicability for primary, secondary, and tertiary amines. Especially effective for aromatic amines.[10] | High success rate, wide range of applications, available in both normal and reversed-phase modes.[8] | Can be sensitive to mobile phase composition; coated versions have limitations with certain solvents.[10] |
| Crown Ethers | Formation of inclusion complexes with the primary amino group (-NH3+) through hydrogen bonding.[4][11] | Specifically designed for the separation of compounds with primary amino groups, such as amino acids and primary amines.[4][11] | High selectivity for primary amines, can be used in reversed-phase mode with acidic mobile phases. | Limited applicability to secondary and tertiary amines.[12] |
| Cyclofructans | Similar to crown ethers, involves complexation with primary amines.[13][11] | Effective for the separation of primary amines.[13] | Offers alternative selectivity to crown ethers. | Primarily for primary amines. |
| Macrocyclic Glycopeptides (e.g., Vancomycin, Teicoplanin) | Multiple interaction modes including hydrogen bonding, ionic interactions (with the protonated amine and carboxyl groups), and inclusion complexing.[9][14] | Broadly applicable to a variety of chiral compounds, including amines, amino acids, and other ionizable molecules.[9] | Multi-modal (can be used in reversed-phase, normal-phase, and polar organic modes), high enantioselectivity.[14] | Can exhibit complex retention behavior, method development can be more involved. |
Optimizing the Mobile Phase for Chiral Amine Separation
The mobile phase composition plays a crucial role in modulating the retention and selectivity of the enantiomeric separation.[2][3] For chiral amines, the use of additives is often essential to achieve good peak shape and resolution.
-
Normal Phase Mode: Typically employs a non-polar solvent like n-hexane or n-heptane with a polar organic modifier, usually an alcohol such as isopropanol (IPA) or ethanol.[15] The type and concentration of the alcohol modifier can significantly impact selectivity.[15] For basic amines, the addition of a small amount of a basic additive like diethylamine (DEA) or triethylamine (TEA) (typically 0.1%) is crucial to suppress undesirable interactions with the silica support and improve peak shape.[8] For acidic amines, an acidic additive like trifluoroacetic acid (TFA) (typically 0.1%) may be beneficial.[8]
-
Reversed-Phase Mode: Utilizes an aqueous mobile phase with an organic modifier like acetonitrile or methanol. Buffers are often employed to control the pH and the ionization state of the amine. For crown ether and cyclofructan CSPs, an acidic mobile phase is typically required to ensure the primary amine is protonated.[16][12]
Experimental Protocol: Determining the Enantiomeric Excess of a Chiral Primary Amine
This protocol outlines a typical workflow for determining the enantiomeric excess of a chiral primary amine using a polysaccharide-based CSP in normal phase mode.
Caption: Step-by-step experimental workflow for ee determination.
Detailed Steps:
-
Sample Preparation: Accurately weigh and dissolve the chiral amine sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Mobile Phase Preparation: Prepare the mobile phase, for example, n-Hexane/Isopropanol (90:10, v/v) with 0.1% Diethylamine (DEA). Filter and degas the mobile phase before use.
-
HPLC System and Column:
-
HPLC System: A standard HPLC system with a UV detector.
-
Chiral Column: A polysaccharide-based column, for instance, a Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)).
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: Select a suitable wavelength based on the UV absorbance of the analyte.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the sample and record the chromatogram.
-
Identify the peaks corresponding to the two enantiomers.
-
Integrate the peak areas of each enantiomer.
-
Calculate the enantiomeric excess using the formula provided earlier.
-
Supporting Experimental Data:
The following table presents representative data for the separation of a chiral primary amine on two different polysaccharide-based CSPs.
| CSP | Mobile Phase | Retention Time 1 (min) | Retention Time 2 (min) | Resolution (Rs) |
| Chiralpak® IA | Hexane:IPA (90:10) + 0.1% DEA | 8.5 | 10.2 | 2.1 |
| Chiralcel® OD-H | Hexane:IPA (90:10) + 0.1% DEA | 12.1 | 13.5 | 1.8 |
This data demonstrates that both columns provide baseline separation (Rs > 1.5), with Chiralpak® IA showing slightly better resolution under these conditions.
HPLC in Comparison to Other Techniques for Enantiomeric Excess Determination
While HPLC is a dominant technique, other methods are also employed for determining enantiomeric excess. The choice of technique often depends on the specific characteristics of the analyte and the analytical requirements.[7][17]
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Physical separation of enantiomers on a chiral stationary phase.[7] | Separation of volatile enantiomers in a capillary column coated with a chiral selector.[7] | Formation of transient diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals.[18] |
| Typical Analytes | Non-volatile and thermally labile compounds, including a wide range of amines.[7] | Volatile and thermally stable amines. Derivatization may be required to increase volatility.[7] | Soluble compounds. |
| Sample Throughput | Lower; method development can be time-consuming, and run times are typically longer.[18] | Higher for automated systems with short run times. | Higher; rapid sample preparation and data acquisition.[18] |
| Sensitivity | Generally high, especially with sensitive detectors like UV or fluorescence.[18] | Very high, especially with detectors like FID or MS. | Generally lower, dependent on analyte concentration and magnetic field strength.[18] |
| Solvent Consumption | High.[18] | Low (uses carrier gas).[7] | Low.[18] |
| Potential for Racemization | Low, as separations are typically performed at or near ambient temperature. | Higher risk for thermally labile compounds due to high temperatures in the injector and column. | Generally low, but can occur depending on the chiral solvating agent and conditions. |
| Instrumentation Cost | Generally higher due to high-pressure pumps and sophisticated detectors.[7] | Generally lower, although high-resolution MS detectors can be expensive.[7] | Very high. |
Conclusion
The determination of enantiomeric excess of chiral amines is a critical analytical task in the pharmaceutical and chemical industries. High-Performance Liquid Chromatography, particularly with polysaccharide-based chiral stationary phases, stands out as a versatile, robust, and widely applicable technique. A systematic approach to method development, involving the screening of various CSPs and the optimization of mobile phase composition, is key to achieving successful and reliable enantioseparations. While other techniques like GC and NMR offer complementary capabilities, HPLC remains the cornerstone for the accurate and precise quantification of enantiomeric purity for a broad spectrum of chiral amines. This guide provides the foundational knowledge and practical insights for researchers and scientists to confidently tackle the challenges of chiral amine analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods [mdpi.com]
- 10. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 11. Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. csfarmacie.cz [csfarmacie.cz]
- 13. researchgate.net [researchgate.net]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. benchchem.com [benchchem.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Chiral NMR Spectroscopy for Purity Analysis of Amines
Introduction: The Imperative of Stereochemical Purity in Amine Chemistry
Chiral amines are fundamental building blocks in modern chemistry, particularly within the pharmaceutical and agrochemical industries.[1] The distinct three-dimensional arrangement of substituents around a stereogenic center means that enantiomers of a chiral amine can exhibit profoundly different pharmacological, toxicological, and sensory properties. Consequently, the accurate determination of enantiomeric excess (ee) is not merely an analytical task but a critical cornerstone of quality control, process development, and regulatory compliance.[1] While chiral High-Performance Liquid Chromatography (HPLC) has traditionally been a workhorse for this analysis, Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful, rapid, and often more direct alternative.[2]
This guide provides an in-depth comparison of the primary NMR-based methods for the chiral purity analysis of amines. We will delve into the mechanistic principles, practical workflows, and comparative performance of Chiral Solvating Agents (CSAs) and Chiral Derivatizing Agents (CDAs), offering field-proven insights to help you select and implement the optimal strategy for your analytical challenges.
The Principle of Chiral Recognition by NMR
At its core, NMR spectroscopy is achiral; in a standard deuterated solvent, enantiomers are indistinguishable, producing identical spectra. The key to chiral analysis by NMR is to introduce a chiral auxiliary—an enantiomerically pure compound—that interacts with the amine enantiomers to create a diastereomeric relationship.[3][4] Diastereomers, unlike enantiomers, possess different physical properties and are therefore distinguishable in the NMR spectrum, exhibiting separate, quantifiable signals.[5] This differentiation can be achieved through two primary mechanisms: non-covalent association (with CSAs) or covalent bond formation (with CDAs).[6]
Methodology Showdown: Chiral Solvating Agents (CSAs) vs. Chiral Derivatizing Agents (CDAs)
The choice between a CSA and a CDA is a critical decision point in method development, dictated by the nature of the amine, the required accuracy, and practical considerations like sample throughput and recovery.
Chiral Solvating Agents (CSAs): The Non-Covalent Approach
CSAs are enantiomerically pure compounds that form transient, non-covalent diastereomeric complexes with the analyte enantiomers directly in the NMR tube.[7] These interactions, typically driven by hydrogen bonding, ionic pairing, or dipole-dipole forces, are in rapid equilibrium on the NMR timescale. The differing stability and geometry of these transient complexes cause the enantiomers of the analyte to experience different magnetic environments, leading to a separation of their NMR signals (a chemical shift non-equivalence, Δδ).
Mechanism of Action with CSAs
The process relies on forming a diastereomeric host-guest system where the CSA acts as the chiral host. The differential interaction between the CSA and each amine enantiomer is the source of the spectral separation.
Caption: Mechanism of Chiral Solvating Agents (CSAs).
Common CSAs for Amines:
-
(S)-BINOL and its derivatives: These are highly effective for primary and secondary amines, often interacting via hydrogen bonds.[1]
-
(R)-1,1′-Binaphthyl-2,2′-diyl hydrogenphosphate (BNPPA): This acidic phosphate is particularly effective for the enantiodifferentiation of secondary amines.[1]
-
Crown Ethers: Chiral crown ethers like (18-crown-6)-2,3,11,12-tetracarboxylic acid are used for primary, secondary, and tertiary amines, which are protonated by the acid groups to form ammonium ions that complex within the ether's cavity.[8]
Advantages of CSAs:
-
Simplicity and Speed: The protocol is exceptionally fast. The analyte and CSA are simply mixed in an NMR tube, shaken, and the spectrum is acquired, often in under 5 minutes.[1][9]
-
Non-destructive: The analyte is not chemically altered and can be recovered if necessary.
-
No Reaction Byproducts: The absence of a chemical reaction eliminates concerns about incomplete conversion, kinetic resolution, or byproduct interference.
Disadvantages of CSAs:
-
Smaller Signal Separation (Δδ): The chemical shift differences are often smaller than those obtained with CDAs, which may require higher field NMR spectrometers for baseline resolution.
-
Concentration and Temperature Dependent: The equilibrium is sensitive to concentration, solvent, and temperature, requiring careful optimization for reproducible results.[9]
-
Matrix Effects: The CSA itself contributes signals to the spectrum, which can sometimes overlap with analyte signals.
Chiral Derivatizing Agents (CDAs): The Covalent Approach
CDAs are enantiomerically pure reagents that react covalently with the functional group of the analyte (the -NH₂ group in amines) to form a stable pair of diastereomers.[3][10] This conversion is a distinct chemical reaction that must be driven to completion. The resulting diastereomers have unique covalent structures and, consequently, exhibit well-differentiated NMR spectra.[11]
Mechanism of Action with CDAs
The process involves a chemical reaction, typically forming an amide bond, to create a stable diastereomeric mixture that can be analyzed by NMR.
Caption: Mechanism of Chiral Derivatizing Agents (CDAs).
The Archetypal CDA: Mosher's Acid α-Methoxy-α-trifluoromethylphenylacetic acid (MTPA), or Mosher's acid, is the most renowned CDA for amines and alcohols.[5][11] It is typically used as its acid chloride derivative ((R)- or (S)-MTPA-Cl), which reacts with amines to form stable diastereomeric amides.[5][12] The analysis relies on the anisotropic effect of the phenyl group in the MTPA moiety, which shields or deshields nearby protons in the analyte, leading to large and predictable chemical shift differences.[11]
Advantages of CDAs:
-
Large Signal Separation (Δδ): Covalent bond formation often leads to greater conformational rigidity and larger, more easily quantifiable signal separations compared to CSAs.[3]
-
Robustness: The method is less sensitive to minor variations in concentration or temperature once the reaction is complete.
-
Absolute Configuration: By using both (R)- and (S)-MTPA and analyzing the pattern of chemical shift differences (Δδ = δS - δR), the absolute configuration of the amine can often be determined based on the established Mosher model.[11][12]
Disadvantages of CDAs:
-
Time-Consuming: The process involves a chemical reaction, work-up, and potential purification, making it significantly slower than the CSA method.[11]
-
Potential for Error: The reaction must proceed to 100% completion without kinetic resolution (one enantiomer reacting faster than the other) or racemization of the analyte or agent.[11]
-
Destructive: The analyte is chemically modified and cannot be easily recovered in its original form.
Quantitative Comparison and Data Presentation
The efficacy of a chiral auxiliary is primarily judged by the magnitude of the chemical shift non-equivalence (Δδ) it induces. Below is a summary of representative data for the analysis of a common chiral amine, 1-phenylethylamine.
| Method | Chiral Auxiliary | Analyte Proton | Δδ (ppm) at 400 MHz | Key Experimental Conditions | Reference |
| CSA | (S)-3,3'-Diphenyl-BINOL | Methine (-CH ) | 0.06 | 2:1 molar ratio (CSA:amine), CDCl₃, 25°C | [9] |
| CSA | (R)-BNPPA | Methine (-CH ) | ~0.05 | 1:1 molar ratio, CDCl₃, 25°C | [1] |
| CDA | (R)-Mosher's Acid Chloride | Methyl (-CH ₃) | 0.12 | Derivatization in Pyridine, analysis in CDCl₃ | [12] |
| CDA | 2-formylphenylboronic acid / (S)-BINOL | Imino (-CH =N) | > 0.10 | 3-component condensation, CDCl₃, 25°C | [13][14] |
This table presents typical values; actual Δδ can vary based on the specific amine structure, solvent, and temperature.
Alternative and Complementary Methods
While NMR is a potent tool, no single technique is universally superior. A comprehensive analytical strategy often involves cross-validation with an orthogonal method.
| Technique | Principle | Advantages | Disadvantages |
| Chiral NMR | Diastereomeric interaction in solution | Fast analysis time (especially CSA), simple sample prep, non-destructive (CSA), provides structural information.[1][15] | Lower sensitivity, potential for signal overlap, requires pure chiral auxiliary.[15] |
| Chiral HPLC | Physical separation on a chiral stationary phase | High sensitivity and resolution, well-established for regulatory filings.[2][15] | Longer run times, high solvent consumption, requires method development for each analyte.[15][16] |
| Circular Dichroism (CD) | Differential absorption of circularly polarized light | Very sensitive, can be adapted for high-throughput screening.[17][18] | Requires a chromophore near the stereocenter, less direct quantification than NMR or HPLC. |
Detailed Experimental Protocols
Trustworthy data stems from robust, reproducible protocols. The following are detailed, self-validating workflows for both CSA and CDA methods.
Workflow 1: Enantiomeric Excess Determination Using a Chiral Solvating Agent (CSA)
This protocol is designed for speed and simplicity, making it ideal for rapid screening of reaction outcomes.
Caption: Experimental workflow for chiral analysis using a CSA.
Protocol Steps:
-
Sample Preparation: Directly in a 5 mm NMR tube, combine the amine analyte (approx. 0.05 mmol) and the chosen chiral solvating agent (e.g., (S)-BINOL derivative, 0.05-0.10 mmol).[2][9]
-
Solubilization: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable non-polar deuterated solvent.[1]
-
Mixing: Cap the NMR tube and shake for 30-60 seconds to ensure complete dissolution and complex formation.[9]
-
Data Acquisition: Acquire a quantitative ¹H NMR spectrum on a spectrometer (≥400 MHz is recommended) at a stable temperature (e.g., 25 °C).
-
Data Processing: Phase and baseline the spectrum carefully.
-
Analysis: Identify a clean, well-resolved proton signal that shows separation for the two enantiomers. Integrate the areas of these two peaks (A₁ and A₂).
-
Calculation: Calculate the enantiomeric excess using the formula: ee (%) = |(A₁ - A₂) / (A₁ + A₂)| × 100.
Workflow 2: Analysis and Configuration Assignment with Mosher's Acid (CDA)
This protocol is more involved but provides larger signal separation and allows for the potential assignment of absolute configuration.
Protocol Steps:
-
Derivatization (Two Parallel Reactions):
-
Reaction A: In a clean, dry vial, dissolve the chiral amine (1.0 equivalent, ~10 mg) in anhydrous pyridine (~0.5 mL). Add (R)-(-)-MTPA chloride (1.2 equivalents).[11]
-
Reaction B: In a separate vial, repeat the procedure using (S)-(+)-MTPA chloride (1.2 equivalents).
-
-
Reaction Monitoring: Stir both reactions at room temperature. Monitor for the disappearance of the starting amine by TLC or LC-MS (typically 1-4 hours).
-
Work-up: Once complete, quench each reaction with a small amount of water. Dilute with a solvent like ethyl acetate and wash sequentially with dilute HCl, saturated NaHCO₃, and brine to remove pyridine and excess reagents. Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.
-
NMR Analysis: Dissolve each of the crude diastereomeric amide products in the same deuterated solvent (e.g., CDCl₃) and acquire separate ¹H NMR spectra.
-
Purity Calculation: For each spectrum, identify a well-resolved signal from the analyte portion of the molecule. If any minor diastereomer is present (due to an impure starting amine), its ee can be calculated from the integration.
-
Configuration Assignment (Optional):
-
Carefully assign the proton signals for both the (R)-MTPA amide and the (S)-MTPA amide.
-
Calculate the chemical shift difference for each assigned proton: Δδ = δ_S - δ_R (where δ_S is the chemical shift in the (S)-MTPA amide spectrum and δ_R is from the (R)-MTPA amide spectrum).
-
Compare the signs (+ or -) of the calculated Δδ values with the established Mosher model to assign the absolute configuration of the original amine.[11]
-
Conclusion and Expert Recommendations
Chiral NMR spectroscopy is an indispensable tool for the purity analysis of amines, offering a rapid and structurally informative alternative to chromatographic methods.
-
For High-Throughput Screening and Rapid Process Checks: The Chiral Solvating Agent (CSA) method is unparalleled in its speed and simplicity. Its non-destructive nature is an added benefit. The primary challenge is finding a CSA that provides sufficient resolution for your specific amine, which may require screening a small library of agents.
-
For In-Depth Analysis, Method Validation, and Absolute Configuration: The Chiral Derivatizing Agent (CDA) method, particularly using Mosher's acid, is the more robust choice. While more labor-intensive, it typically yields larger, unambiguous signal separations and provides the invaluable capability of determining the absolute stereochemistry of your compound.
Ultimately, the most powerful analytical approach is a validated one. For critical applications in drug development, cross-validating results from a chiral NMR method with an orthogonal technique like chiral HPLC provides the highest level of confidence in your data, ensuring the stereochemical integrity of your chiral amine products.[2]
References
- 1. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05291A [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Chiral_derivitizing_agent [chemeurope.com]
- 6. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US11008354B2 - Chiral solvating agents - Google Patents [patents.google.com]
- 8. Chiral NMR discrimination of amines: analysis of secondary, tertiary, and prochiral amines using (18-crown-6)-2,3,11,12-tetracarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. grokipedia.com [grokipedia.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. experts.umn.edu [experts.umn.edu]
- 17. A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to (2S)-1,4-Dioxane-2-methanamine hydrochloride and Other Chiral Amines in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly within the pharmaceutical industry, the quest for enantiomerically pure compounds is paramount. The biological activity of a drug molecule is often intrinsically linked to its stereochemistry, making the development of efficient asymmetric syntheses a critical endeavor.[1] Chiral amines have emerged as a cornerstone in this field, serving as versatile catalysts and building blocks for the construction of complex chiral molecules.[2][3] This guide provides a comprehensive comparison of (2S)-1,4-Dioxane-2-methanamine hydrochloride , a unique chiral primary amine, with other established classes of chiral amines.
While direct, peer-reviewed experimental data on the catalytic performance of this compound is not extensively available, this guide will leverage an inferential approach based on its distinct structural motifs: a primary amine for catalytic activity and a stereochemically defined 1,4-dioxane ring that imparts a specific chiral environment. By examining the performance of structurally analogous chiral amines in key asymmetric transformations, we can project the potential utility and unique characteristics of this compound.
The Structural and Catalytic Landscape of Chiral Amines
Chiral amines are broadly utilized in asymmetric synthesis due to their ability to form transient chiral intermediates, such as enamines and iminium ions, or to act as chiral ligands for metal catalysts. The stereochemical outcome of these reactions is dictated by the steric and electronic properties of the chiral amine, which creates a biased environment for the approach of reactants.
This compound presents an interesting combination of features:
-
A Primary Amine: Primary amines are known to be effective in a range of organocatalytic reactions, often exhibiting complementary or superior reactivity and selectivity compared to their secondary amine counterparts.[2] They are crucial for the formation of certain types of enamines and can participate in hydrogen bonding interactions that influence the transition state.
-
A Chiral 1,4-Dioxane Backbone: The dioxane ring introduces conformational rigidity and contains stereocenters that can effectively shield one face of the reactive intermediate, thereby directing the stereochemical outcome of the reaction. The oxygen atoms within the dioxane ring can also act as Lewis basic sites, potentially influencing the reaction mechanism through coordination to substrates or reagents. The development of C2-symmetric ligands with a 1,4-dioxane backbone derived from tartrates has demonstrated the effectiveness of this scaffold in achieving high enantioselectivity in asymmetric hydrogenation.[4][5]
To understand the potential of this compound, we will compare its structural elements to those of well-established chiral amines in three key asymmetric reactions: the Aldol Reaction, the Michael Addition, and Asymmetric Hydrogenation.
Comparative Performance in Key Asymmetric Reactions
The Asymmetric Aldol Reaction
The asymmetric aldol reaction is a powerful tool for the formation of carbon-carbon bonds and the synthesis of chiral β-hydroxy carbonyl compounds. Proline and its derivatives are among the most studied organocatalysts for this transformation.
Performance Comparison:
While direct data for this compound is unavailable, we can analyze the performance of other chiral primary amines and related structures.
| Chiral Amine/Catalyst | Substrates | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |
| Simple Chiral Primary Amine | Cyclohexanone + 4-Nitrobenzaldehyde | 95 | >95:5 (anti) | 99 | |
| Threonine-derived Aminosulfonamide | Cyclohexanone + Aromatic Aldehydes | Good | High (anti) | High | [6] |
| Proline | Acetone + 4-Nitrobenzaldehyde | 68 | - | 76 | Not specified in the provided text. |
Expert Analysis & Causality:
Simple chiral primary amines have demonstrated excellent yields and stereoselectivities in aldol reactions. The stereochemical outcome is often rationalized by the formation of a well-organized transition state where the chiral amine backbone dictates the facial selectivity of the enamine's attack on the aldehyde. The dioxane moiety in this compound, with its fixed stereochemistry and potential for hydrogen bonding, could enforce a rigid transition state, leading to high levels of stereocontrol, potentially comparable to or exceeding that of simple acyclic primary amines. The ether oxygens might also play a role in coordinating the aldehyde substrate, further enhancing organization in the transition state.
The Asymmetric Michael Addition
The asymmetric Michael addition is a fundamental method for the enantioselective formation of carbon-carbon bonds. Chiral amines are effective catalysts for the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.
Performance Comparison:
| Chiral Amine/Catalyst | Nucleophile | Michael Acceptor | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Cinchona-based Primary-Tertiary Diamine | Enone Carbamates | (Intramolecular) | 75-95 | up to 99 | [7] |
| Chiral Imines (from 1-phenylethylamine) | Cyclohexanone | Electrophilic Alkenes | - | Excellent | [8] |
| Chiral Amino Diol | Thiophenols | Cyclic Enones | Good | High | [9][10] |
Expert Analysis & Causality:
Chiral primary amines, particularly those derived from cinchona alkaloids, have proven highly effective in catalyzing asymmetric Michael additions, often in concert with an acid co-catalyst to promote the formation of the iminium intermediate.[7] The stereochemical control arises from the defined chiral environment provided by the catalyst, which directs the approach of the nucleophile. The rigid 1,4-dioxane framework of this compound is expected to provide a well-defined chiral pocket. This could lead to high enantioselectivities by effectively blocking one face of the enamine intermediate from the Michael acceptor. The presence of the ether oxygens could also influence the reactivity and selectivity through non-covalent interactions with the substrates.
Asymmetric Hydrogenation
In asymmetric hydrogenation, chiral amines are typically used as ligands for transition metals (e.g., rhodium, iridium, ruthenium) to create a chiral catalytic complex. This complex then delivers hydrogen to a prochiral substrate with high enantioselectivity.
Performance Comparison:
| Chiral Ligand | Metal | Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Chiral 1,4-Diphosphines with 1,4-Dioxane Backbone | Rh(I) | β-Substituted Enamides | - | 94->99 | [4][5] |
| ZhaoPhos (with Benzo[b][11]dioxine moiety) | Rh | Benzo[b][11]dioxine derivatives | up to 99 | >99 | [12] |
| Ir/(S,S)-f-Binaphane | Ir | N-alkyl α-aryl furan-containing imines | - | up to 90 | [13] |
Expert Analysis & Causality:
The success of chiral ligands in asymmetric hydrogenation hinges on their ability to create a well-defined and rigid chiral environment around the metal center. The C2-symmetric diphosphine ligands with a 1,4-dioxane backbone have demonstrated exceptional performance, indicating that the dioxane scaffold is highly effective at inducing high enantioselectivity.[4][5] This is attributed to the conformational rigidity of the dioxane ring, which limits the degrees of freedom in the metal complex and leads to a more predictable stereochemical outcome. This compound, when used as a ligand, would likely chelate to a metal center through its primary amine. The chiral dioxane ring would then be positioned to influence the stereochemical course of the hydrogenation. While it is not a C2-symmetric ligand, the defined stereocenter and the rigidity of the dioxane ring could still provide significant stereocontrol.
Experimental Protocols
The following are generalized, yet detailed, protocols for the types of asymmetric reactions discussed. These should be adapted and optimized for specific substrates and catalysts.
General Protocol for a Chiral Primary Amine-Catalyzed Asymmetric Aldol Reaction
-
Preparation: To a dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), add the chiral primary amine catalyst (e.g., this compound, 10-30 mol%).
-
Solvent and Reagents: Add the ketone (e.g., cyclohexanone, 2-5 equivalents) and the appropriate solvent (e.g., DMSO, DMF, or a non-polar solvent like toluene). Stir the mixture at the desired temperature (ranging from room temperature to lower temperatures, e.g., 0 °C or -20 °C).
-
Addition of Aldehyde: Add the aldehyde (1 equivalent) dropwise to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification and Analysis: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel. Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral high-performance liquid chromatography (HPLC).
General Protocol for a Chiral Primary Amine-Catalyzed Asymmetric Michael Addition
-
Catalyst and Co-catalyst: In a dry reaction vessel under an inert atmosphere, dissolve the chiral primary amine catalyst (10-20 mol%) and an acidic co-catalyst (e.g., benzoic acid or trifluoroacetic acid, 10-20 mol%) in a suitable solvent (e.g., dichloromethane, toluene, or chloroform).
-
Addition of Reactants: Add the Michael donor (e.g., a ketone or aldehyde, 1.2-2 equivalents) to the catalyst solution and stir for a few minutes. Then, add the Michael acceptor (1 equivalent).
-
Reaction Conditions: Stir the reaction mixture at the appropriate temperature (from room temperature to -78 °C) until the reaction is complete, as monitored by TLC or GC.
-
Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the layers and extract the aqueous layer with an organic solvent.
-
Purification and Analysis: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo. Purify the residue by flash chromatography. Determine the enantiomeric excess of the product by chiral HPLC or GC.
General Protocol for Asymmetric Hydrogenation Using a Chiral Amine Ligand
-
Catalyst Preparation: In a glovebox or under a strictly inert atmosphere, dissolve the metal precursor (e.g., [Rh(COD)₂]BF₄ or [Ir(COD)Cl]₂) and the chiral amine ligand (e.g., this compound, typically in a 1:1.1 to 1:2 metal-to-ligand ratio) in a degassed solvent (e.g., dichloromethane or methanol). Stir the solution at room temperature for 30-60 minutes to allow for complex formation.
-
Reaction Setup: Transfer the catalyst solution to a high-pressure autoclave. Add the substrate (1 equivalent) dissolved in a degassed solvent.
-
Hydrogenation: Seal the autoclave, purge with hydrogen gas several times, and then pressurize to the desired hydrogen pressure (typically 1-50 atm). Stir the reaction mixture at the specified temperature for the required time.
-
Workup and Analysis: After the reaction is complete, carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure. Purify the product by column chromatography. Determine the enantiomeric excess by chiral HPLC or GC.
Conclusion and Future Outlook
This compound represents a promising yet underexplored chiral amine for asymmetric catalysis. Its structural composition, featuring a catalytically active primary amine and a stereochemically rigid 1,4-dioxane framework, suggests its potential for high performance in a variety of asymmetric transformations.
Based on the comparative analysis with structurally related chiral amines, it is reasonable to hypothesize that this compound could be a highly effective organocatalyst for asymmetric aldol and Michael addition reactions, potentially affording products with high diastereo- and enantioselectivity. The conformational rigidity and potential for secondary interactions imparted by the dioxane ring are key features that could lead to well-organized and highly selective transition states.
Furthermore, its utility as a chiral ligand in transition metal-catalyzed reactions, particularly asymmetric hydrogenation, warrants investigation. The success of other dioxane-containing ligands in this area provides a strong precedent for its potential efficacy.
For researchers and drug development professionals, this compound offers a new and potentially valuable tool in the asymmetric synthesis toolbox. Experimental validation of its performance in the reactions outlined in this guide is a logical next step and could unveil a highly effective and versatile chiral amine for the synthesis of complex, enantiomerically pure molecules.
References
- 1. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016-2020): A Recapitulation of Chirality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Asymmetric catalysis with chiral primary amine-based organocatalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Direct catalytic asymmetric synthesis of α-chiral primary amines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chiral C(2)-symmetric ligands with 1,4-dioxane backbone derived from tartrates: syntheses and applications in asymmetric hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
Part 1: Asymmetric Catalysis - Crafting Chirality with Precision
An Objective Guide to the Validation of Synthesis Methods for Chiral Building Blocks
For Researchers, Scientists, and Drug Development Professionals
The synthesis of enantiomerically pure compounds is a foundational pillar of modern chemistry, particularly within the pharmaceutical industry, where the therapeutic efficacy and toxicological profile of a drug are intrinsically linked to its three-dimensional structure.[1][2][3] The demand for chirally pure building blocks—versatile molecules that serve as starting points for complex syntheses—has driven the development of sophisticated and diverse synthetic strategies.
This guide provides a comparative analysis of the three principal methodologies for generating chiral building blocks: Asymmetric Catalysis , Chiral Pool Synthesis , and Enzymatic Resolution . We will delve into the core principles of each approach, provide field-proven experimental protocols for both synthesis and validation, and offer an objective comparison of their performance, scalability, and substrate scope to empower researchers in making informed strategic decisions.
Asymmetric catalysis is a powerful strategy that utilizes a small amount of a chiral catalyst to generate a large quantity of an enantioenriched product from a prochiral substrate.[4] The catalyst, whether a transition-metal complex with a chiral ligand or a purely organic molecule (organocatalyst), creates a transient chiral environment that forces the reaction to proceed along a lower energy pathway for the formation of one enantiomer over the other.[1][5]
The success of this approach hinges on the catalyst's ability to exhibit high enantioselectivity, typically measured as enantiomeric excess (ee%), while maintaining high chemical yield and catalyst turnover.
Case Study: The Sharpless Asymmetric Epoxidation
A quintessential example of metal-catalyzed asymmetric synthesis is the Sharpless Asymmetric Epoxidation, a highly reliable and predictable method for converting primary and secondary allylic alcohols into 2,3-epoxyalcohols.[6][7][8] The chirality of the product is controlled by the choice of the chiral diethyl tartrate (DET) ligand.
Experimental Protocol: Catalytic Sharpless Epoxidation of Geraniol
This protocol is adapted from established methodologies for the catalytic epoxidation of allylic alcohols like geraniol.[9]
Materials & Reagents:
-
Titanium(IV) isopropoxide, Ti(OiPr)₄
-
D-(-)-Diethyl tartrate (D-(-)-DET)
-
Geraniol
-
tert-Butyl hydroperoxide (TBHP), ~5.5 M in decane
-
Powdered 4Å molecular sieves
-
Anhydrous dichloromethane (CH₂Cl₂)
-
10% aqueous NaOH solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Catalyst Preparation: To a flame-dried, two-neck round-bottom flask under an inert argon atmosphere, add powdered 4Å molecular sieves (300 mg). Add anhydrous CH₂Cl₂ (20 mL) and cool the suspension to -20 °C using a cryocool or a dry ice/acetone bath.
-
To the cooled suspension, add D-(-)-DET (0.6 mmol, 1.2 equiv) via syringe, followed by the dropwise addition of Ti(OiPr)₄ (0.5 mmol, 1.0 equiv).
-
Stir the resulting yellow-orange mixture for 30 minutes at -20 °C to allow for the formation of the active chiral catalyst.
-
Reaction: Add geraniol (5.0 mmol, 1.0 equiv) to the catalyst mixture.
-
Slowly add the TBHP solution (7.5 mmol, 1.5 equiv) dropwise over 15-20 minutes, ensuring the internal temperature remains below -15 °C.
-
Stir the reaction at -20 °C and monitor its progress by Thin-Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, quench the reaction by adding 5 mL of water and allowing the mixture to warm to room temperature.
-
Add 2 mL of 10% aqueous NaOH solution and stir vigorously for 1 hour. A biphasic mixture will form, and the phases should become clear.
-
Separate the organic layer. Extract the aqueous layer twice with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude epoxy alcohol by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired chiral epoxide.
Validation Workflow: Synthesis to Analysis
The validation of an asymmetric synthesis is a two-fold process: confirming the chemical structure and, most critically, quantifying the enantiomeric excess of the product. Chiral High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this determination.[10]
Protocol: Chiral HPLC Analysis for Enantiomeric Excess (ee%) Determination
This is a general protocol that must be optimized for specific analytes.[10][11][12]
-
Column Selection: Choose a suitable Chiral Stationary Phase (CSP) column. Polysaccharide-based columns (e.g., Daicel Chiralpak® series) are often effective for separating epoxy alcohols.
-
Mobile Phase Preparation: Prepare a mobile phase, typically a mixture of hexane and isopropanol. A common starting point is a 90:10 (v/v) hexane:isopropanol mixture. Degas the solvent using sonication.[11]
-
Instrumentation Setup: Equilibrate the HPLC system, equipped with a UV detector, with the chosen mobile phase at a constant flow rate (e.g., 1.0 mL/min) and temperature.
-
Sample Preparation: Dissolve a small amount of the purified product (~1 mg) in 1 mL of the mobile phase. Filter the solution through a 0.45 µm syringe filter.[10]
-
Analysis: Inject a small volume (e.g., 10 µL) of the sample onto the column. For comparison, it is best practice to also analyze the corresponding racemic standard.
-
Data Analysis: Record the chromatogram. The two enantiomers will appear as separate peaks with different retention times. Integrate the peak areas for each enantiomer and calculate the enantiomeric excess using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100[10]
Part 2: Chiral Pool Synthesis - Nature's Head Start
Chiral pool synthesis is a fundamentally different strategy that leverages naturally occurring, enantiomerically pure compounds as starting materials.[4][13] This approach does not create chirality but rather transforms existing chirality into a new target molecule. The "chiral pool" includes readily available and inexpensive molecules such as amino acids, terpenes, and carbohydrates.[14][15][16]
The primary challenge in this methodology is to design a synthetic route that efficiently modifies the starting material without compromising its stereochemical integrity (i.e., avoiding racemization).
Conceptual Example: Synthesis from D-Serine
D-serine, a naturally occurring amino acid, can serve as a versatile chiral building block. Its stereocenter and functional groups (amine, carboxylic acid, and alcohol) can be manipulated through a series of well-established chemical reactions to produce complex target molecules, such as key precursors for bioactive natural products.[13]
Validation Workflow: Preserving Chirality
Validation in chiral pool synthesis focuses on confirming that the stereocenter from the starting material has been retained throughout the synthetic sequence. While chiral HPLC can be used, spectroscopic methods are often employed at intermediate stages. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly after derivatization with a chiral agent, can confirm stereochemical purity. Polarimetry is used to measure the optical rotation of the final product, which should be compared to literature values for the known enantiomer.[17]
Part 3: Enzymatic Resolution - Biocatalysis for Enantiomer Separation
Enzymatic resolution is a biocatalytic method that exploits the high stereoselectivity of enzymes to separate a racemic mixture.[18] In a process known as kinetic resolution , an enzyme selectively catalyzes the transformation of one enantiomer at a much faster rate than the other.[19] This results in a mixture containing the unreacted, enantioenriched starting material and an enantioenriched product, which can then be separated.
A key limitation of classic kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%.[20] However, this can be overcome by coupling the resolution with an in-situ racemization of the "unwanted" enantiomer, a process known as Dynamic Kinetic Resolution (DKR), which can theoretically achieve a 100% yield of a single product enantiomer.[20][21]
Case Study: Lipase-Catalyzed Resolution of a Racemic Amine
Lipases are robust and versatile enzymes commonly used for the kinetic resolution of racemic amines and alcohols via enantioselective acylation.[22][23] Candida antarctica lipase B (CALB), often immobilized as Novozym 435, is a widely used biocatalyst for this purpose.[24]
Experimental Protocol: Kinetic Resolution of a Racemic Primary Amine
This is a generalized protocol that should be optimized for a specific amine and acylating agent.[19]
Materials & Reagents:
-
Racemic primary amine (e.g., 1-phenylethylamine)
-
Acylating agent (e.g., ethyl acetate)
-
Immobilized lipase (e.g., Novozym 435)
-
Anhydrous organic solvent (e.g., toluene or hexane)
-
Materials for acid-base extraction or column chromatography
Procedure:
-
Reaction Setup: To a flask, add the racemic amine (1.0 equiv), the anhydrous organic solvent, and the acylating agent (0.5-0.6 equiv).
-
Add the immobilized lipase (typically 10-50 mg/mmol of amine).
-
Stir the reaction mixture at a controlled temperature (e.g., 40 °C).
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by chiral GC or HPLC. The goal is to stop the reaction as close to 50% conversion as possible to maximize the enantiomeric excess of both the remaining amine and the formed amide.
-
Work-up: When ~50% conversion is reached, filter off the immobilized enzyme (which can often be washed and reused).
-
Separation: Concentrate the filtrate. The unreacted amine can be separated from the newly formed amide product via column chromatography or a simple acid-base extraction.
-
Validation: Determine the enantiomeric excess (ee%) of both the recovered (unreacted) amine and the amide product using chiral HPLC or GC, as described previously.
Validation Workflow: Separating a Racemate
The workflow for enzymatic resolution involves separating a 50:50 mixture into two distinct, enantioenriched fractions.
Comparative Summary of Synthesis Methods
The choice of synthetic strategy is a critical decision that depends on numerous factors, including the target molecule's structure, required scale, cost constraints, and available expertise. The table below provides an objective comparison of the three primary methods.
| Feature | Asymmetric Catalysis | Chiral Pool Synthesis | Enzymatic Resolution (Kinetic) |
| Principle | Creation of a new stereocenter from a prochiral substrate using a chiral catalyst. | Transformation of an existing, naturally-derived stereocenter. | Separation of a racemic mixture via selective reaction of one enantiomer. |
| Typical ee% | Very high (>90-99%) is achievable and often the goal. | Starts at 100% ee; the goal is to prevent racemization. | High ee% for both product and starting material is possible near 50% conversion. |
| Max. Yield | Theoretically 100%. | Dependent on the efficiency of the multi-step route. | 50% for each enantiomer (can be overcome by DKR).[20] |
| Scalability | High; a small amount of catalyst can produce large amounts of product. | Can be limited by the availability and cost of the starting material. | Generally scalable, especially with robust immobilized enzymes. |
| Cost-Effectiveness | Can be high due to expensive metal catalysts and ligands, but high turnover can offset this.[25][26] | Varies; depends on the cost of the starting material and the length of the synthesis.[4] | Often cost-effective due to mild conditions and reusable biocatalysts. |
| Substrate Scope | Broad and continually expanding with new catalyst development. | Limited to targets structurally related to available chiral pool molecules. | Dependent on the substrate specificity of the chosen enzyme. |
| Key Advantages | High efficiency, broad applicability, direct creation of chirality. | Absolute stereochemistry is known from the start, uses inexpensive starting materials. | Extremely high selectivity, mild/green conditions, reusable catalysts. |
| Key Limitations | Catalyst cost/toxicity, sensitivity to air/moisture, requires extensive optimization. | Can require long, multi-step syntheses; limited structural diversity. | 50% yield limit (for KR), enzyme substrate specificity, potential product inhibition. |
Conclusion: An Integrated Approach to Chiral Synthesis
The validation of synthesis methods for chiral building blocks is not a one-size-fits-all process. Each of the principal strategies—asymmetric catalysis, chiral pool synthesis, and enzymatic resolution—offers a unique set of advantages and challenges.
-
Asymmetric Catalysis provides the most versatile and direct route for creating new chiral centers with high enantioselectivity.
-
Chiral Pool Synthesis is an excellent choice when the target molecule shares a structural scaffold with an abundant natural product.
-
Enzymatic Resolution offers an environmentally benign and often highly selective method for separating racemates, particularly valuable in industrial settings.
A thorough understanding of these methods, coupled with robust analytical validation, is essential for the efficient and reliable production of enantiomerically pure compounds. The future of the field lies in the continued development of more efficient and sustainable catalysts—both chemical and biological—and the synergistic combination of these distinct approaches to tackle increasingly complex synthetic challenges.[26][27]
References
- 1. benchchem.com [benchchem.com]
- 2. Asymmetric Synthesis in Industry: From Lab to Market – Chiralpedia [chiralpedia.com]
- 3. researchgate.net [researchgate.net]
- 4. Enantioselective synthesis - Wikipedia [en.wikipedia.org]
- 5. Recent progress towards catalytic asymmetric construction of inherently chiral scaffolds - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D5CS00235D [pubs.rsc.org]
- 6. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 7. dalalinstitute.com [dalalinstitute.com]
- 8. Sharpless Epoxidation [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 12. scispace.com [scispace.com]
- 13. Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products. | Semantic Scholar [semanticscholar.org]
- 16. Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Determination of enantiomeric excess [ch.ic.ac.uk]
- 18. orgosolver.com [orgosolver.com]
- 19. benchchem.com [benchchem.com]
- 20. Recent advances in enzymatic and chemical deracemisation of racemic compounds - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60175G [pubs.rsc.org]
- 21. diva-portal.org [diva-portal.org]
- 22. What is Enzymatic Resolution | lookchem [lookchem.com]
- 23. A green, fully enzymatic procedure for amine resolution, using a lipase and a penicillin G acylase - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 24. mdpi.com [mdpi.com]
- 25. benchchem.com [benchchem.com]
- 26. The Future of Asymmetric Synthesis: Trends and Innovations” – Chiralpedia [chiralpedia.com]
- 27. Recent advances in catalytic asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Chiral Amine Catalysts in Asymmetric Synthesis
Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals navigating the nuanced world of asymmetric aminocatalysis. In the quest for enantiomerically pure compounds, the selection of an appropriate chiral amine catalyst is a critical decision that profoundly impacts reaction efficiency, stereoselectivity, and overall synthetic strategy. This guide moves beyond a mere listing of catalysts to provide a comparative analysis grounded in experimental data and mechanistic understanding. Here, we dissect the performance of the most influential classes of chiral amine catalysts—proline and its derivatives, cinchona alkaloids, and primary amines—to empower you with the insights needed to make informed decisions in your synthetic endeavors.
The Landscape of Asymmetric Aminocatalysis
Asymmetric aminocatalysis has emerged as a powerful pillar in modern organic synthesis, offering a metal-free approach to the construction of chiral molecules.[1] The versatility of chiral amines lies in their ability to activate substrates through the formation of transient nucleophilic enamines or electrophilic iminium ions, thereby facilitating a wide range of stereoselective transformations.[2][3] The choice of catalyst is dictated by the specific reaction, the nature of the substrates, and the desired stereochemical outcome. This guide will illuminate the strengths and weaknesses of each catalyst class through a comparative lens, focusing on key performance indicators such as enantiomeric excess (ee%), diastereomeric ratio (dr), and chemical yield.
Proline and its Derivatives: The "Simplest Enzyme"
L-proline, often lauded as the "simplest enzyme," catalyzed the first highly enantioselective organocatalytic transformation and continues to be a workhorse in the field.[4][5] Its rigid pyrrolidine framework and the presence of both a secondary amine and a carboxylic acid group are key to its catalytic prowess. The secondary amine forms an enamine with a carbonyl donor, while the carboxylic acid acts as a Brønsted acid to activate the electrophile and control the stereochemistry through a hydrogen-bonded transition state.[6][7]
Mechanism of Action: Enamine Catalysis
The catalytic cycle of proline in an aldol reaction serves as a classic example of enamine catalysis. The proline catalyst reacts with a ketone or aldehyde to form a chiral enamine intermediate. This enamine then attacks the electrophile (an aldehyde in this case) in a stereocontrolled manner, directed by the rigid structure of the proline and hydrogen bonding interactions. Hydrolysis of the resulting iminium ion releases the chiral product and regenerates the catalyst.[4][8]
Caption: Catalytic cycle of a proline-catalyzed aldol reaction.
Performance in Key Asymmetric Reactions
Proline and its derivatives have demonstrated remarkable efficacy in a variety of C-C bond-forming reactions.
Table 1: Performance of Proline and Derivatives in Asymmetric Aldol Reactions
| Catalyst | Carbonyl Donor | Carbonyl Acceptor | Yield (%) | ee (%) | dr (anti:syn) | Reference |
| (S)-Proline | Acetone | 4-Nitrobenzaldehyde | 68 | 76 | - | [9] |
| (S)-Proline | Cyclohexanone | 4-Nitrobenzaldehyde | 97 | 96 | 95:5 | [10] |
| Prolinamide | Acetone | Benzaldehyde | 85 | 55 | - | [9] |
Table 2: Performance of Proline and Derivatives in Asymmetric Mannich Reactions
| Catalyst | Aldehyde | Ketone/Imine | Amine | Yield (%) | ee (%) | dr (syn:anti) | Reference |
| (S)-Proline | Isovaleraldehyde | Acetone | p-Anisidine | 50 | 94 | 95:5 | [6] |
| (S)-Proline | Propanal | N-PMP-protected α-imino ethyl glyoxylate | - | 99 | 95 | >95:5 | [6] |
Table 3: Performance of Proline and Derivatives in Asymmetric Michael Additions
| Catalyst | Michael Donor | Michael Acceptor | Yield (%) | ee (%) | Reference |
| (S)-Proline | Acetone | Nitrostyrene | 25 | 7 | [6] |
| Chiral Diamine | Cyclopentanone | Benzalmalonate | 92 | 84 | [6] |
Cinchona Alkaloids: Nature's Privileged Scaffolds
Derived from the bark of the cinchona tree, alkaloids such as quinine and quinidine, and their pseudoenantiomers, are powerful and versatile catalysts in asymmetric synthesis.[11][12] Their rigid bicyclic structure, containing multiple stereocenters and functional groups including a quinoline ring, a secondary alcohol, and a tertiary amine, allows for multiple points of interaction with substrates, leading to high levels of stereocontrol.[13]
Mechanism of Action: Bifunctional Catalysis
Cinchona alkaloids often operate through a bifunctional catalytic mechanism.[11] For instance, in a Michael addition, the tertiary amine of the quinuclidine core can act as a Brønsted base to deprotonate the nucleophile, while the hydroxyl group at the C9 position can act as a Brønsted acid, activating the electrophile through hydrogen bonding. This dual activation within a single chiral molecule creates a highly organized transition state, leading to excellent enantioselectivity.[14]
Caption: Bifunctional activation by a cinchona alkaloid catalyst.
Performance in Key Asymmetric Reactions
Cinchona alkaloids and their derivatives, particularly those modified at the C9 position with thiourea or squaramide moieties, excel in a wide array of asymmetric transformations.[14][15]
Table 4: Performance of Cinchona Alkaloids in Asymmetric Michael Additions
| Catalyst | Michael Donor | Michael Acceptor | Yield (%) | ee (%) | Reference |
| 9-epi-aminoquinine | Nitroalkane | Enone | Moderate-Good | 91-99 | [14] |
| Cinchona-derived squaramide | α-Aryl isocyanoacetate | β-Trifluoromethylated enone | - | - | [14] |
| Thiourea-functionalized cinchonidine | Oxindole | N-(2-tert-Butylphenyl)maleimide | Good | High | [15] |
Table 5: Performance of Cinchona Alkaloids in Asymmetric Aldol Reactions
| Catalyst | Carbonyl Donor | Carbonyl Acceptor | Yield (%) | ee (%) | Reference |
| Cinchona-based catalyst | Alkyl azlactone | Aliphatic aldehyde | - | - | [14] |
| Cinchona-derived thiourea | Isatin | α,β-Unsaturated ketone | 18-98 | 30-97 | [14] |
Table 6: Performance of Cinchona Alkaloids in Asymmetric Mannich Reactions
| Catalyst | Nucleophile | Imine | Yield (%) | ee (%) | Reference |
| Cinchona-derived catalyst | γ-Butenolide | Isatin imine | up to 97 | 83-96 | [14] |
Primary Amine Catalysts: Expanding the Scope
Chiral primary amines have emerged as a powerful class of organocatalysts, often demonstrating complementary or even superior reactivity and selectivity compared to their secondary amine counterparts.[16][17] Catalysts derived from natural amino acids, cinchona alkaloids, and other chiral backbones have proven effective in a broad spectrum of enantioselective reactions.[16] The formation of less sterically hindered enamines from primary amines allows for the activation of more demanding substrates, such as α,α-disubstituted aldehydes.[18]
Mechanism of Action: Iminium and Enamine Catalysis
Primary amine catalysts can operate through both enamine and iminium ion catalysis. In reactions like the Michael addition of aldehydes to nitroolefins, the primary amine condenses with the aldehyde to form an enamine, which then acts as the nucleophile.[19] In other transformations, such as the aza-Michael addition, the primary amine can activate an α,β-unsaturated ketone via the formation of an iminium ion, which is then attacked by the nitrogen nucleophile.[20]
Caption: A typical experimental workflow for asymmetric synthesis.
Performance in Key Asymmetric Reactions
Primary amine catalysts have shown exceptional performance, particularly in reactions where secondary amines may be less effective.
Table 7: Performance of Primary Amine Catalysts in Asymmetric Mannich Reactions
| Catalyst | Aldehyde | Ketimine | Yield (%) | ee (%) | dr | Reference | |---|---|---|---|---|---| | Primary Amine | Aldehydes | Isatin-derived ketimines | - | High | High |[21] | | Primary Amine | Aldehydes | Cyclic trifluoromethyl ketimines | - | High | High |[21] |
Table 8: Performance of Primary Amine Catalysts in Asymmetric Michael Additions
| Catalyst | Michael Donor | Michael Acceptor | Yield (%) | ee (%) | Reference |
| Chiral primary amine-derived ionic liquid | 4-Hydroxycoumarin | Benzylideneacetone | 73 | 68 | [22] |
| Cinchona-based primary amine | Enone carbamates (intramolecular) | - | 75-95 | up to 99 | [20] |
Table 9: Performance of Primary Amine Catalysts in Asymmetric Aldol Reactions
| Catalyst | Carbonyl Donor | Carbonyl Acceptor | Yield (%) | ee (%) | dr (syn:anti) | Reference | |---|---|---|---|---|---| | Chiral primary α-amino amide | Hydroxyacetone | Substituted benzaldehydes | up to 98 | up to 93 | 90:10 |[19] |
Experimental Protocols
To translate theory into practice, detailed experimental procedures are indispensable. Below are representative protocols for key asymmetric reactions catalyzed by chiral amines.
Protocol 1: Proline-Catalyzed Asymmetric Aldol Reaction
Reaction: Cyclohexanone with 4-Nitrobenzaldehyde
-
To a stirred solution of 4-nitrobenzaldehyde (1.0 mmol) in DMSO (4.0 mL) is added cyclohexanone (10.0 mmol).
-
(S)-Proline (0.3 mmol, 30 mol%) is then added to the mixture.
-
The reaction is stirred at room temperature and monitored by TLC.
-
Upon completion, the reaction mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired aldol product.
-
The enantiomeric excess and diastereomeric ratio are determined by chiral HPLC analysis.
Protocol 2: Cinchona Alkaloid-Catalyzed Asymmetric Michael Addition
Reaction: 2-Hydroxy-1,4-naphthoquinone with an α,β-Unsaturated Ketone
-
In a reaction vessel, the cinchona alkaloid-derived catalyst (0.02 mmol, 2 mol%) is dissolved in toluene (2.0 mL) at room temperature.
-
The α,β-unsaturated ketone (1.0 mmol) is added, followed by 2-hydroxy-1,4-naphthoquinone (1.2 mmol).
-
The reaction mixture is stirred at the specified temperature and monitored by TLC.
-
After completion, the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to yield the Michael adduct.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Conclusion
The selection of a chiral amine catalyst is a multifaceted decision that requires a deep understanding of their catalytic mechanisms and performance characteristics. Proline and its derivatives offer a robust and often cost-effective solution for a range of transformations, particularly aldol and Mannich reactions. Cinchona alkaloids, with their intricate and tunable structures, provide a platform for achieving exceptional levels of stereocontrol, especially in Michael additions. The advent of primary amine catalysts has further broadened the horizons of asymmetric aminocatalysis, enabling the use of previously challenging substrates.
This guide has provided a comparative framework, supported by experimental data, to aid in the rational selection of chiral amine catalysts. By understanding the nuances of each catalyst class, researchers can more effectively design and execute highly stereoselective syntheses, accelerating the discovery and development of new chemical entities.
References
- 1. Asymmetric aminocatalysis--gold rush in organic chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. alfachemic.com [alfachemic.com]
- 4. pnas.org [pnas.org]
- 5. chemistry.illinois.edu [chemistry.illinois.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update | MDPI [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proline‐Functionalized Magnetic Nanoparticles as Highly Performing Asymmetric Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. [PDF] Cinchona Alkaloids in Asymmetric Organocatalysis | Semantic Scholar [semanticscholar.org]
- 13. books.rsc.org [books.rsc.org]
- 14. dovepress.com [dovepress.com]
- 15. Role of Cinchona Alkaloids in the Enantio- and Diastereoselective Synthesis of Axially Chiral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Asymmetric catalysis with chiral primary amine-based organocatalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. DSpace [scholarbank.nus.edu.sg]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. BJOC - Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides [beilstein-journals.org]
- 21. Chiral Primary Amine Catalysis for Asymmetric Mannich Reactions of Aldehydes with Ketimines: Stereoselectivity and Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Asymmetric Michael Addition Mediated by Chiral Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Analytical Quantification of 1,4-Dioxane
Welcome to an in-depth comparative guide on the analytical methods for the quantification of 1,4-dioxane. This document is crafted for researchers, scientists, and drug development professionals who require robust and reliable methods for the detection and quantification of this significant environmental and industrial contaminant. As a probable human carcinogen, accurate measurement of 1,4-dioxane is critical in ensuring the safety of drinking water, consumer products, and pharmaceutical formulations.[1][2][3]
This guide moves beyond a simple listing of protocols. It delves into the causality behind experimental choices, providing the "why" behind the "how," to empower you to select and implement the most appropriate analytical strategy for your specific application.
The Analytical Challenge of 1,4-Dioxane
1,4-Dioxane presents a unique analytical challenge due to its high miscibility in water.[1][4][5] This property makes it difficult to extract from aqueous matrices using traditional liquid-liquid extraction techniques and leads to poor purging efficiency in methods designed for volatile organic compounds (VOCs).[4][5] Consequently, achieving low detection limits required by many regulatory bodies necessitates specialized sample preparation and analytical techniques.
Comparative Overview of Key Analytical Methodologies
The primary analytical workhorse for 1,4-dioxane quantification is Gas Chromatography (GC) coupled with Mass Spectrometry (MS). However, the sample introduction and preparation methods vary significantly, each with its own set of advantages and limitations. High-Performance Liquid Chromatography (HPLC) offers an alternative, albeit less common, approach.
Here, we will compare the most prevalent and effective methods:
-
EPA Method 522: Solid Phase Extraction (SPE) followed by GC/MS.
-
EPA Method 8260: Purge and Trap followed by GC/MS.
-
EPA Method 8270: Solvent Extraction followed by GC/MS.
-
Headspace (HS) GC/MS.
-
High-Performance Liquid Chromatography (HPLC) with UV detection.
The following sections will dissect each of these methodologies, providing a detailed workflow, performance characteristics, and the scientific rationale behind the procedural steps.
In-Depth Analysis of Quantification Methods
EPA Method 522: The Gold Standard for Drinking Water
Principle: This method is specifically designed for the analysis of low concentrations of 1,4-dioxane in drinking water.[5] It utilizes Solid Phase Extraction (SPE) to concentrate the analyte from a large volume of water onto a solid sorbent, followed by elution with a small volume of solvent and analysis by GC/MS, typically in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.[6][7]
Causality of Experimental Choices:
-
Why SPE? The high water solubility of 1,4-dioxane makes conventional liquid-liquid extraction inefficient. SPE, particularly with coconut charcoal or other suitable carbon-based sorbents, provides a much more effective means of isolating and concentrating the analyte from the aqueous matrix.[6][7][8]
-
Why GC/MS with SIM? GC provides the necessary separation of 1,4-dioxane from other potential contaminants. MS offers definitive identification based on the mass-to-charge ratio of fragmented ions. Operating in SIM mode, where the mass spectrometer is set to detect only specific ions characteristic of 1,4-dioxane, significantly improves the signal-to-noise ratio, thereby lowering the detection limits to the parts-per-trillion (ppt) level.[2][6]
-
Isotope Dilution: The use of a deuterated internal standard, such as 1,4-dioxane-d8, is crucial for accuracy and precision.[9] This internal standard is added to the sample before extraction and behaves almost identically to the native 1,4-dioxane throughout the entire analytical process. By measuring the recovery of the labeled standard, any losses during sample preparation can be accurately corrected for, leading to a more reliable quantification of the target analyte.[5]
Experimental Workflow: EPA Method 522
Caption: Workflow for EPA Method 522.
Detailed Protocol: EPA Method 522
-
Sample Collection and Preservation: Collect a 500 mL water sample in a glass container. Preserve with sodium bisulfate to a pH < 4 and cool to ≤10°C.[9]
-
Surrogate Spiking: Fortify the sample with a known amount of 1,4-dioxane-d8 surrogate solution.[7]
-
SPE Cartridge Conditioning: Condition a coconut charcoal SPE cartridge (e.g., 2 g) according to the manufacturer's instructions, typically involving rinsing with dichloromethane, methanol, and finally reagent water.[8]
-
Sample Extraction: Pass the entire 500 mL water sample through the conditioned SPE cartridge at a controlled flow rate (e.g., 10 mL/min).[8]
-
Cartridge Drying: After the sample has passed through, dry the cartridge by drawing air or nitrogen through it for a specified time.
-
Elution: Elute the trapped 1,4-dioxane and surrogate from the cartridge with a small volume of dichloromethane (e.g., 9 mL).[6]
-
Drying and Concentration: Dry the eluate by passing it through anhydrous sodium sulfate. Adjust the final extract volume to 1 mL.
-
Internal Standard Addition: Add the internal standard (e.g., tetrahydrofuran-d8) to the final extract.[6]
-
GC/MS Analysis: Inject an aliquot of the extract into the GC/MS system operating in SIM mode.
-
Quantification: Quantify the 1,4-dioxane concentration by comparing the response of the native analyte to that of the deuterated surrogate, using a calibration curve.
EPA Method 8260: A Volatile Organic Compound Approach
Principle: This method is designed for the analysis of volatile organic compounds (VOCs) in various matrices.[9] For 1,4-dioxane, it involves purging the analyte from a water sample with an inert gas, trapping it on a sorbent material, and then thermally desorbing the trapped compounds into a GC/MS for analysis.[5]
Causality of Experimental Choices:
-
Why Purge and Trap? This technique is effective for removing volatile compounds from a liquid matrix. However, due to 1,4-dioxane's high water solubility, its purging efficiency is poor, which can lead to higher reporting limits compared to other methods.[4][5]
-
Modifications for Improved Sensitivity: To overcome the poor purging efficiency, modifications such as heating the sample during purging (e.g., to 40-80°C) can be employed to increase the volatility of 1,4-dioxane.[4][9] The use of a salting-out agent can also enhance purging efficiency.
-
Isotope Dilution is Key: As with EPA Method 522, the use of 1,4-dioxane-d8 as an internal standard is highly recommended to compensate for the poor and often variable purging efficiency, thereby improving accuracy and precision.[5][9]
Experimental Workflow: EPA Method 8260 (Purge and Trap)
Caption: Workflow for EPA Method 8260.
Detailed Protocol: EPA Method 8260 (Modified for 1,4-Dioxane)
-
Sample Collection: Collect the sample in 40-mL VOA vials with no headspace. Preserve with HCl to pH < 2.[9]
-
Internal Standard Spiking: Add a known amount of 1,4-dioxane-d8 to the sample.
-
Purging: Place the sample in the purging vessel of a purge and trap system. Heat the sample (e.g., to 80°C) and purge with an inert gas (e.g., helium) for a specified time.
-
Trapping: The purged volatiles, including 1,4-dioxane, are trapped on a sorbent trap.
-
Desorption: The trap is rapidly heated, and the trapped analytes are desorbed and transferred to the GC column.
-
GC/MS Analysis: The analytes are separated by the GC and detected by the MS.
-
Quantification: The concentration of 1,4-dioxane is determined using the internal standard calibration method.
EPA Method 8270: A Semivolatile Organic Compound Approach
Principle: This method is intended for the analysis of semivolatile organic compounds (SVOCs) and involves solvent extraction to isolate the analytes from the sample matrix.[10] The extract is then concentrated and analyzed by GC/MS.
Causality of Experimental Choices:
-
Why Solvent Extraction? For matrices other than clean water, or when a broader range of SVOCs needs to be analyzed simultaneously, solvent extraction is a common sample preparation technique. However, for 1,4-dioxane, this method can suffer from low and variable recoveries due to its high water solubility.[9]
-
Improving Recovery: The use of isotope dilution with 1,4-dioxane-d8 is critical to correct for extraction inefficiencies.[9][11] Careful control of the extraction and concentration steps is necessary to minimize losses of the relatively volatile 1,4-dioxane.[12]
Experimental Workflow: EPA Method 8270
Caption: Workflow for EPA Method 8270.
Headspace (HS) GC/MS: For Complex Matrices
Principle: This technique is particularly useful for analyzing 1,4-dioxane in complex matrices like consumer products (e.g., soaps, shampoos) and solids.[13][14] A sample is placed in a sealed vial and heated, allowing the volatile components, including 1,4-dioxane, to partition into the headspace gas. A portion of this gas is then injected into the GC/MS.
Causality of Experimental Choices:
-
Why Headspace? Headspace analysis is a clean sample introduction technique that avoids injecting the complex, non-volatile matrix components into the GC, which could contaminate the system. The matrix itself can significantly influence the partitioning of 1,4-dioxane into the headspace, making matrix-matched calibration or the use of an isotope-labeled internal standard essential for accurate quantification.[15]
-
Isotope Dilution is a Must: The addition of 1,4-dioxane-d8 to every sample, standard, and blank is critical to compensate for matrix effects and ensure accurate quantification.[13]
Detailed Protocol: Headspace GC/MS for Consumer Products
-
Sample Preparation: Accurately weigh a portion of the sample (e.g., 0.1-2 g) into a headspace vial.[13] For thick or solid samples, the addition of water to create a slurry may be necessary.[13]
-
Internal Standard Addition: Add a known amount of 1,4-dioxane-d8 internal standard to each vial.[13]
-
Equilibration: Seal the vials and place them in the headspace autosampler. The samples are heated to a specific temperature for a set amount of time to allow the volatile compounds to equilibrate between the sample and the headspace.
-
Injection: A portion of the headspace gas is automatically injected into the GC/MS.
-
Analysis and Quantification: The analysis proceeds as with other GC/MS methods, with quantification based on the internal standard.
High-Performance Liquid Chromatography (HPLC): An Alternative Approach
Principle: While less common than GC-based methods, HPLC with UV detection can be used for the quantification of 1,4-dioxane, particularly in cosmetic products.[4][16] The method typically involves a reversed-phase column and a mobile phase of acetonitrile and water.[16]
Causality of Experimental Choices:
-
Why HPLC? HPLC can be advantageous for samples that are not amenable to GC analysis due to thermal instability or low volatility. However, the sensitivity of HPLC with UV detection for 1,4-dioxane is generally lower than that of GC/MS with SIM.[4]
-
Detection Wavelength: Detection is typically performed at a low UV wavelength, such as 200 nm.[4][16]
-
Sample Preparation: Sample preparation often involves SPE to clean up the sample and concentrate the analyte.[4][16]
Performance Comparison of Analytical Methods
| Method | Typical Matrix | Sample Preparation | Typical Reporting Limit (Aqueous) | Advantages | Disadvantages |
| EPA Method 522 | Drinking Water | Solid Phase Extraction (SPE) | 0.05 - 0.1 µg/L[9] | High sensitivity, robust for clean water. | Less suitable for complex matrices. |
| EPA Method 8260 | Water, Soil | Purge and Trap | 2 - 5 µg/L (heated)[9] | Can be automated for high throughput. | Poor purging efficiency for 1,4-dioxane, higher reporting limits.[4][5] |
| EPA Method 8270 | Water, Soil, Sludge | Solvent Extraction | 0.15 - 0.4 µg/L (SIM)[9] | Suitable for a wide range of SVOCs. | Can have low and variable recoveries for 1,4-dioxane.[9] |
| Headspace GC/MS | Consumer Products, Solids | Headspace Generation | Matrix-dependent (ppb levels achievable)[13] | Excellent for complex matrices, clean sample introduction. | Matrix effects can be significant, requiring careful method development. |
| HPLC-UV | Cosmetics | Solid Phase Extraction (SPE) | ~6.5 µg/g[4] | Suitable for non-volatile or thermally labile matrices. | Lower sensitivity compared to GC/MS.[4] |
Conclusion and Recommendations
The choice of an analytical method for 1,4-dioxane quantification is highly dependent on the sample matrix, the required detection limits, and the available instrumentation.
-
For drinking water analysis requiring the lowest detection limits, EPA Method 522 is the unequivocal method of choice due to its high sensitivity and robustness.[5][11]
-
For environmental samples with higher expected concentrations or when analyzing for a broader range of VOCs, a modified EPA Method 8260 with heating and isotope dilution can be effective.
-
When analyzing for a suite of SVOCs in various environmental matrices, EPA Method 8270 with isotope dilution is a viable option, though careful attention must be paid to potential recovery issues.
-
For complex matrices such as consumer and personal care products, Headspace GC/MS with isotope dilution is the most reliable and robust technique, minimizing matrix interference and protecting the analytical instrumentation.[17]
-
HPLC-UV serves as a niche alternative for specific applications where GC is not suitable.
Regardless of the chosen method, the use of an isotope-labeled internal standard (1,4-dioxane-d8) is a self-validating system that is paramount for achieving accurate and reliable quantification by compensating for sample preparation inefficiencies and matrix effects.[5][9] Always consult the specific regulatory requirements for your application to ensure the chosen method meets the necessary performance criteria.
References
- 1. ysi.com [ysi.com]
- 2. agilent.com [agilent.com]
- 3. promochrom.com [promochrom.com]
- 4. ANALYTICAL METHODS - Toxicological Profile for 1,4-Dioxane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. What You Need to Know About 1,4-Dioxane Analysis - ddms [ddmsinc.com]
- 6. itspsolutions.com [itspsolutions.com]
- 7. NEMI Method Summary - 522 [nemi.gov]
- 8. unitedchem.com [unitedchem.com]
- 9. 14d-1.itrcweb.org [14d-1.itrcweb.org]
- 10. 14d-1.itrcweb.org [14d-1.itrcweb.org]
- 11. alphalab.com [alphalab.com]
- 12. epa.gov [epa.gov]
- 13. agilent.com [agilent.com]
- 14. youngin.com [youngin.com]
- 15. gcms.cz [gcms.cz]
- 16. Assay of 1,4-dioxane in commercial cosmetic products by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quantifying 1,4-Dioxane in Personal Care, Cosmetic and Cleaning Products [connect.acspubs.org]
A Senior Application Scientist's Guide to Chiral Resolution Screening for Enantiomer Separation
For researchers and professionals in drug development, the separation of enantiomers is not merely a technical challenge—it is a critical regulatory and safety imperative. The differential pharmacological and toxicological profiles of enantiomers necessitate their separation and individual evaluation. This guide provides an in-depth comparison of modern chiral resolution screening strategies, moving beyond a simple listing of techniques to offer a decision-making framework grounded in mechanistic principles and supported by experimental data. Our focus is on providing a self-validating system for protocol development, ensuring both scientific rigor and practical efficiency.
The Foundational Imperative: Why Chirality Matters in Drug Development
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in drug design. Enantiomers, these mirror-image isomers, often exhibit profound differences in their biological activity. One enantiomer may be therapeutically active, while the other could be inactive, or worse, responsible for adverse effects. The tragic case of thalidomide in the mid-20th century, where one enantiomer was sedative and the other teratogenic, serves as a stark reminder of the importance of chiral purity.
Modern regulatory bodies, including the U.S. Food and Drug Administration (FDA), now mandate the characterization of individual enantiomers in a drug product unless proven otherwise. This underscores the need for robust and efficient methods for chiral resolution.
Strategic Approaches to Chiral Resolution: A Comparative Analysis
The selection of a chiral resolution technique is a critical decision point in the drug development workflow. The primary methods can be broadly categorized into diastereomeric salt formation, chiral chromatography, and enzymatic resolution. The choice depends on factors such as the scale of separation required, the chemical nature of the analyte, and the developmental stage of the drug candidate.
Diastereomeric Salt Formation: The Classical Workhorse
This method relies on the reaction of a racemic mixture with a chiral resolving agent to form diastereomeric salts. These diastereomers, unlike enantiomers, have different physical properties (e.g., solubility) and can be separated by conventional techniques like crystallization.
-
Mechanistic Insight: The key to successful diastereomeric salt formation is the selection of an appropriate resolving agent that will form a stable salt and exhibit a significant solubility difference between the two diastereomers. This often requires empirical screening of various resolving agents and crystallization solvents.
-
Experimental Workflow:
-
Step 1: Resolving Agent Screening: A small-scale parallel screening of various commercially available chiral acids or bases is performed.
-
Step 2: Salt Formation: The racemic mixture is reacted with a sub-stoichiometric amount of the resolving agent in a suitable solvent.
-
Step 3: Crystallization: The solution is cooled or concentrated to induce crystallization of the less soluble diastereomeric salt.
-
Step 4: Liberation of the Enantiomer: The purified diastereomeric salt is treated with an acid or base to liberate the desired enantiomer.
Graphviz Diagram: Diastereomeric Salt Formation Workflow
Caption: Workflow for chiral resolution via diastereomeric salt formation.
-
Chiral Chromatography: Precision and Versatility
Chiral chromatography is a powerful and widely used technique for the separation of enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.
-
Mechanistic Insight: The separation is based on the formation of transient diastereomeric complexes between the enantiomers and the CSP. The stability of these complexes is influenced by various interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance. The choice of CSP and mobile phase is crucial for achieving optimal separation.
-
Common Chiral Stationary Phases:
-
Polysaccharide-based CSPs: (e.g., cellulose and amylose derivatives) are the most widely used due to their broad applicability.
-
Pirkle-type CSPs: (e.g., DNB-phenylglycine) are effective for compounds with π-acidic or π-basic groups.
-
Macrocyclic antibiotic CSPs: (e.g., vancomycin, teicoplanin) are useful for separating polar and ionizable compounds.
-
-
High-Throughput Screening (HTS) in Chiral Chromatography: Modern drug development employs HTS methodologies to rapidly screen a large number of CSPs and mobile phases. This approach significantly accelerates method development.
Graphviz Diagram: Chiral Chromatography HTS Workflow
Caption: High-throughput screening workflow for chiral method development.
Comparative Performance Data: A Case Study
To illustrate the practical application of these techniques, consider the resolution of a hypothetical chiral amine, "Compound X."
| Technique | Resolving Agent/CSP | Solvent/Mobile Phase | Resolution (Rs) | Throughput | Scalability |
| Diastereomeric Salt Formation | (+)-Tartaric Acid | Methanol | N/A (Yield-based) | Low | High |
| Diastereomeric Salt Formation | (-)-Dibenzoyltartaric Acid | Ethanol/Water | N/A (Yield-based) | Low | High |
| Chiral HPLC | Chiralcel OD-H (Cellulose-based) | Hexane/Isopropanol (90:10) | 2.5 | High | Moderate |
| Chiral HPLC | Chiralpak AD-H (Amylose-based) | Hexane/Ethanol (80:20) | 3.1 | High | Moderate |
| Chiral SFC | Chiralpak IA (Amylose-based) | CO2/Methanol (70:30) | 4.2 | Very High | Moderate |
Analysis of Results:
-
Diastereomeric salt formation provided a scalable method, but the screening process was labor-intensive.
-
Chiral HPLC offered good resolution with multiple CSPs, with the amylose-based phase providing superior separation.
-
Chiral Supercritical Fluid Chromatography (SFC) demonstrated the highest resolution and throughput, making it an excellent choice for analytical and small-scale preparative separations. The use of supercritical CO2 as the primary mobile phase also reduces solvent consumption, aligning with green chemistry principles.
Detailed Experimental Protocols
Protocol: High-Throughput Screening of Chiral Stationary Phases by HPLC
-
Sample Preparation: Prepare a 1 mg/mL solution of the racemic compound in a suitable solvent (e.g., mobile phase).
-
Column and Mobile Phase Screening:
-
Utilize an automated column and solvent switching system.
-
Screen a diverse set of CSPs (e.g., Chiralcel OD-H, Chiralpak AD-H, Chiralpak IA).
-
For each column, screen a set of mobile phases (e.g., Hexane/Isopropanol, Hexane/Ethanol in various ratios).
-
-
Data Acquisition:
-
Use a photodiode array (PDA) detector to monitor the elution and obtain UV spectra.
-
Typical flow rate: 1 mL/min.
-
Typical injection volume: 5 µL.
-
-
Data Analysis:
-
Identify "hits" where baseline or near-baseline separation is achieved.
-
Calculate the resolution (Rs) for promising conditions. An Rs value > 1.5 is generally considered a good separation.
-
-
Optimization: For the best conditions, optimize the mobile phase composition and temperature to maximize resolution and minimize run time.
Conclusion and Future Outlook
The selection of a chiral resolution strategy is a multi-faceted decision that requires a deep understanding of the underlying chemical principles and the practical constraints of the drug development process. While diastereomeric salt formation remains a viable option for large-scale synthesis, the speed, versatility, and high-resolving power of modern chiral chromatography, particularly when coupled with high-throughput screening, have made it the cornerstone of chiral separations in the pharmaceutical industry. The increasing adoption of Supercritical Fluid Chromatography (SFC) further promises to enhance both the efficiency and environmental sustainability of chiral resolutions.
By employing a systematic and data-driven screening approach, researchers can confidently and efficiently develop robust methods for the separation of enantiomers, ensuring the safety and efficacy of new drug candidates.
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (2S)-1,4-Dioxane-2-methanamine hydrochloride
This guide serves as an essential operational and safety directive for researchers, scientists, and drug development professionals. As a Senior Application Scientist, the goal is to provide a robust framework for the proper disposal of (2S)-1,4-Dioxane-2-methanamine hydrochloride, emphasizing the scientific principles that underpin these critical procedures. This document moves beyond a simple checklist to establish a self-validating system for chemical waste management, ensuring personnel safety, environmental protection, and regulatory adherence.
Hazard Assessment: A Profile of the Compound
A thorough understanding of the risks associated with this compound is the foundational step for its safe handling and disposal. The molecule's structure presents a combination of hazards stemming from its amine hydrochloride functionality and its 1,4-dioxane core.
-
This compound (CAS: 1523541-96-9): This compound is classified as harmful if swallowed, a cause of serious eye irritation, and may lead to respiratory irritation[1].
-
Amine Hydrochloride Group: As an amine salt, it can react with strong bases to release the free amine. It is crucial to avoid mixing it with bases and strong oxidizing agents[2][3].
-
1,4-Dioxane Core: The presence of the 1,4-dioxane structure is a significant safety concern. The U.S. Environmental Protection Agency (EPA) classifies 1,4-dioxane as "likely to be carcinogenic to humans" across all exposure routes[4][5][6]. Furthermore, ethers like 1,4-dioxane are known to form potentially explosive peroxides upon prolonged exposure to air and light[7][8]. This potential must be managed proactively, even with this derivative.
Hazard Summary Table
| Hazard Category | GHS Pictogram | Signal Word | Hazard Statement | Source |
| Acute Toxicity, Oral | GHS07 | Warning | Harmful if swallowed. | [1] |
| Eye Irritation | GHS07 | Warning | Causes serious eye irritation.[1][9] | |
| Respiratory Irritation | GHS07 | Warning | May cause respiratory irritation.[1][8] | |
| Carcinogenicity (from 1,4-dioxane) | GHS08 | Danger | Suspected of causing cancer.[6][8] | |
| Peroxide Formation (from 1,4-dioxane) | GHS01, GHS02 | Danger | May form explosive peroxides.[7][8] |
Pre-Disposal Safety: Personal Protective Equipment (PPE) and Spill Management
The use of appropriate personal protective equipment is a critical and non-negotiable safety measure.
-
Eye Protection: Chemical safety goggles or a face shield must be worn to guard against accidental splashes[1].
-
Hand Protection: Chemically resistant gloves, such as nitrile rubber, are required. Always inspect gloves for any signs of damage before use.
-
Body Protection: A laboratory coat should be worn to prevent skin contact.
-
Respiratory Protection: All handling of the solid compound or its solutions must be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors[10].
Spill Preparedness: A well-stocked chemical spill kit should be readily accessible. In the event of a spill, evacuate the area, notify personnel, and adhere to your institution's established spill response protocol. Do not attempt to manage a large spill without the appropriate training and equipment[3].
Step-by-Step Disposal Protocol: A Validated Workflow
The fundamental principle for disposing of this compound is to manage it as a hazardous chemical waste. This chemical must never be poured down the drain or discarded in regular trash [10][11][12]. Disposal into the sewer system is prohibited as it can disrupt wastewater treatment processes and lead to environmental contamination[2][12].
Experimental Protocol: Waste Collection and Storage
-
Waste Segregation:
-
Rationale: Preventing unintended chemical reactions is a core tenet of laboratory safety[2][13]. Combining incompatible waste streams can result in the generation of toxic gases, heat, or even an explosion.
-
Action: Use a dedicated, clearly labeled hazardous waste container for this compound and any compatible waste.
-
Incompatibilities: This waste must not be mixed with strong bases, strong acids, or oxidizing agents[2][3].
-
-
Container Selection:
-
Rationale: The waste container serves as the primary barrier protecting the laboratory and the environment.
-
Action: Choose a container constructed from a material compatible with the chemical waste, such as High-Density Polyethylene (HDPE) or glass for solutions. The container must be equipped with a secure, leak-proof screw cap and be in excellent condition, free of any cracks or damage[2][11].
-
-
Waste Labeling:
-
Rationale: Accurate and comprehensive labeling is a regulatory necessity and is vital for the safe handling of waste by all personnel.
-
Action: The waste container must be clearly marked with the words "HAZARDOUS WASTE" [14]. The label must also include:
-
The full chemical name: "this compound".
-
An accurate estimate of the concentration and volume.
-
The accumulation start date (the date the first of waste was added).
-
The appropriate hazard pictograms (e.g., Harmful/Irritant).
-
-
-
Accumulation and Storage:
-
Rationale: Correct storage practices are essential to minimize the risk of spills, exposure, and chemical degradation.
-
Action:
-
Keep the waste container tightly sealed at all times, except when adding waste, to prevent the escape of vapors[14].
-
Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory[2].
-
Utilize secondary containment, such as a spill tray, to contain any potential leaks[11][13].
-
Store the container away from sources of heat, direct sunlight, and ignition, particularly given the peroxide-forming potential of the dioxane structure[8].
-
-
Disposal Workflow Diagram
The following diagram outlines the decision-making and procedural flow for the disposal of this compound.
Caption: Disposal workflow for this compound.
Final Disposal and Regulatory Adherence
The final stage involves the transfer of the accumulated hazardous waste to a licensed disposal facility. This process is regulated by strict guidelines, such as the Resource Conservation and Recovery Act (RCRA) in the United States, which ensures the comprehensive management of hazardous waste[11][14].
-
Professional Disposal Service: Your institution's Environmental Health & Safety (EH&S) department will have an established relationship with a licensed hazardous waste disposal company[3]. It is imperative to use only authorized services.
-
Requesting Pickup: Adhere to your institution's specific procedures for requesting a waste pickup, which typically involves submitting a detailed form about the container's contents[14].
-
Documentation: Maintain thorough records of all waste generation and disposal activities. This documentation is essential for regulatory compliance and for use in audits[15].
Fostering a Culture of Safety
The correct disposal of this compound is a critical element of a comprehensive laboratory safety culture. By understanding the chemical's inherent hazards, implementing a structured disposal workflow, and adhering to all regulatory standards, you are taking the necessary steps to protect yourself, your colleagues, and the environment.
References
- 1. This compound 97% | CAS: 1523541-96-9 | AChemBlock [achemblock.com]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. collectandrecycle.com [collectandrecycle.com]
- 4. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 5. apps.ecology.wa.gov [apps.ecology.wa.gov]
- 6. 1,4-Dioxane | Public Health Statement | ATSDR [wwwn.cdc.gov]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. cdn.chemservice.com [cdn.chemservice.com]
- 10. benchchem.com [benchchem.com]
- 11. danielshealth.com [danielshealth.com]
- 12. vumc.org [vumc.org]
- 13. acewaste.com.au [acewaste.com.au]
- 14. engineering.purdue.edu [engineering.purdue.edu]
- 15. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
Navigating the Safe Handling of (2S)-1,4-Dioxane-2-methanamine hydrochloride: A Guide to Personal Protective Equipment and Disposal
For the research scientist dedicated to advancing drug development, the integrity of your work and your personal safety are paramount. This guide provides a detailed protocol for the safe handling and disposal of (2S)-1,4-Dioxane-2-methanamine hydrochloride (CAS: 1523541-96-9), a compound handled as a white solid.[1] Our focus extends beyond mere compliance, aiming to instill a deep understanding of the principles behind each safety measure, ensuring a self-validating system of protection in your laboratory.
Hazard Identification and Risk Assessment: Understanding the "Why"
This compound is classified with several key hazards that dictate our approach to safe handling. A thorough understanding of these risks is the first step in mitigating them effectively.
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following hazards:
-
Harmful if swallowed [1]
-
Causes skin irritation
-
Causes serious eye irritation [1]
-
May cause respiratory irritation [1]
The signal word for this chemical is "Warning".[1] These classifications necessitate a stringent approach to personal protective equipment to prevent accidental exposure through ingestion, skin contact, eye contact, or inhalation.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical when handling this compound. The following table summarizes the required PPE, followed by a detailed, step-by-step protocol for donning and doffing.
| PPE Component | Specification | Rationale |
| Hand Protection | Compatible chemical-resistant gloves (Nitrile recommended) | To prevent skin contact and irritation. Gloves must be inspected for integrity before each use.[2] |
| Eye and Face Protection | Government-approved safety goggles or face shield | To protect against splashes and airborne particles that can cause serious eye irritation.[2] |
| Skin and Body Protection | Protective clothing (e.g., lab coat) | To prevent contamination of personal clothing and minimize skin exposure.[2] |
| Respiratory Protection | Government-approved respirator (if ventilation is inadequate) | To prevent inhalation of dust or aerosols that may cause respiratory irritation.[2] |
PPE Donning and Doffing Protocol: A Step-by-Step Guide
The sequence of putting on and taking off PPE is crucial to prevent cross-contamination.
Donning (Putting On) PPE:
-
Hand Hygiene: Wash and dry your hands thoroughly.
-
Protective Clothing: Put on your lab coat, ensuring it is fully buttoned.
-
Eye and Face Protection: Put on your safety goggles or face shield.
-
Gloves: Don chemical-resistant gloves, ensuring they overlap the cuffs of your lab coat.
Doffing (Taking Off) PPE:
-
Gloves: Remove gloves using the proper technique (glove-in-glove or beak method) to avoid skin contact with the outer surface.
-
Protective Clothing: Remove your lab coat by rolling it inside out, without touching the exterior.
-
Hand Hygiene: Wash your hands thoroughly.
-
Eye and Face Protection: Remove your safety goggles or face shield.
-
Final Hand Hygiene: Wash your hands again.
Safe Handling and Emergency Procedures
Adherence to proper handling techniques is essential to minimize exposure risk.
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Avoid the formation of dust and aerosols.[3]
-
Wash hands thoroughly after handling the compound.[2]
Emergency Procedures:
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[2]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[2]
-
If inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[2]
-
If swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[4]
-
Spills: Evacuate the area. Wear appropriate PPE and use an inert absorbent material to clean up the spill. Place the waste in a suitable, closed container for disposal.[5]
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of this compound and any contaminated materials is a critical final step.
Disposal Protocol:
-
Segregation: Collect all waste material, including unused product and contaminated PPE, in a designated, properly labeled, and sealed hazardous waste container.
-
Labeling: Clearly label the waste container with the chemical name and associated hazards.
-
Storage: Store the waste container in a designated, secure area away from incompatible materials.
-
Disposal: Arrange for disposal through an approved waste disposal plant, following all local, state, and federal regulations.[4] Do not dispose of this chemical down the drain.[2]
Visualizing the Safety Workflow
To provide a clear and immediate understanding of the safety and handling workflow, the following diagram illustrates the key decision points and actions.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

